Leonurine hydrochloride
Descripción
Propiedades
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZIMAVDJZQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676590 | |
| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24735-18-0 | |
| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24735-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Leonurine (B1674737) Hydrochloride
Leonurine, a unique alkaloid primarily isolated from plants of the Leonurus genus (commonly known as motherwort), has garnered significant scientific interest for its broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of its hydrochloride salt, a form frequently utilized in research due to its stability and solubility. We will delve into detailed experimental protocols, present quantitative data, and visualize key processes and pathways to support advanced research and development.
Discovery and Isolation of Leonurine
The journey of leonurine began with its initial isolation from the Leonurus plant in 1930.[1][2] However, detailed extraction protocols and structural elucidation were more thoroughly documented decades later.
Early Extraction and Purification Protocols
In 1976, a foundational method for extracting leonurine from dried or fresh leaves of Leonurus was established.[1][2] This multi-step process laid the groundwork for future refinements.
A detailed protocol based on this early methodology is as follows:
-
Initial Extraction: Comminuted dried plants or fresh leaves are extracted in an acidic methanol (B129727) solution (containing 1% HCl) at low temperature using a rotary evaporator.[1][2]
-
Solvent Partitioning: The initial extract is further processed sequentially with hydrochloric acid, diethyl ether, and ethanol (B145695) to partition and isolate different compound classes.[1][2]
-
Chromatographic Purification: The resulting extract is subjected to column chromatography for separation and purification. Alumina and Sephadex G-25 columns are used to isolate the leonurine fraction.[1][2]
-
Final Product: This process yields approximately 50 mg of dried leonurine per kg of plant material.[1][2]
Modern Isolation Techniques
While traditional methods are effective, modern techniques have been developed to enhance the efficiency and purity of leonurine extraction.[1] These methods offer significant improvements in speed and yield.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical quantification and preparative isolation of leonurine.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid partition chromatography technique for separating leonurine from crude extracts.[1][2][3] One study using an ethyl acetate-n-butanol-water (3:2:5) solvent system yielded 68 mg of leonurine (96.2% purity) from 2.48 g of crude extract.[3][4]
-
Acidic Ionic Liquid-Based Ultrasonic-Assisted Extraction: This method enhances extraction efficiency, allowing for the acquisition of 0.136‰ of leonurine from dried plant powder within 30 minutes.[1][4]
Chemical Synthesis of Leonurine Hydrochloride
The limited yield from natural sources prompted the development of chemical synthesis routes to enable large-scale production for extensive research and potential clinical use.[1]
Landmark High-Yield Synthesis (1979)
A pivotal, simple, and high-yield synthesis route was developed in 1979, making industrial production feasible.[1][2][5] This method achieves a yield of over 80%.[1][2]
Experimental Protocol for the 1979 Synthesis:
-
Guanidination of 4-Amino-1-butanol: 4-aminobutanol is reacted to form 4-guanidine-1-butanol hydrochloride.[1][2]
-
Condensation Reaction: The 4-guanidine-1-butanol hydrochloride is condensed with syringic acid.[1][2]
-
Catalysis and Solvent: The reaction is catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent mixture of hexamethylphosphotriamide (HMPT) and ether (1:1).[1][2][5]
-
Reaction Conditions: The mixture is reacted at room temperature for 72 hours to yield leonurine.[1][2]
-
Salt Formation: The resulting leonurine base is then treated with hydrochloric acid to form the stable this compound salt.
// Nodes A [label="4-Aminobutanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Guanidination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="4-Guanidino-1-butanol\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Syringic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Condensation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Leonurine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="HCl Treatment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B -> C; {rank=same; C; D;} C -> E; D -> E; E -> F [label="DCC, HMPT/Ether\n72h, RT\n>80% Yield"]; F -> G -> H; } caption { label = "Workflow of the 1979 high-yield leonurine synthesis."; fontsize = 10; fontname = "Arial"; }
Alternative Synthesis Routes
Other synthetic pathways have also been explored. A seven-step synthesis starting from 3,4,5-trimethoxybenzoic acid has been reported, achieving a final yield of 11.67%.[1][2] Another method begins with eudesmic acid, which is converted to syringic acid, followed by several steps including protection, chlorination, Gabriel synthesis, and final reaction with S-methylisothiourea.[6]
| Parameter | 1979 Synthesis Route | Multi-Step Synthesis Route |
| Starting Materials | 4-Aminobutanol, Syringic Acid | 3,4,5-Trimethoxybenzoic Acid |
| Key Reagents | DCC, HMPT | Not fully specified, multi-step |
| Reported Yield | >80%[1][2] | 11.67%[1][2] |
| Number of Steps | 2 main steps | 7 steps[1][2] |
Biological Activity and Key Signaling Pathways
This compound exhibits a remarkable range of pharmacological effects, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor activities.[1][6][7][8][9][10] These effects are mediated through its interaction with several crucial cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell survival and proliferation. Leonurine has been shown to activate this pathway, leading to:
-
Cardioprotection: It protects cardiac function after myocardial infarction by inhibiting apoptosis through the PI3K/Akt/GSK3β signaling pathway.[9][11]
-
Neuroprotection: Activation of the PI3K/Akt pathway helps reduce oxidative stress and alleviate damage from ischemic brain injury.[12][13]
-
Mitophagy Activation: It protects bone mesenchymal stem cells from oxidative stress by activating mitophagy via the PI3K/Akt/mTOR pathway.[14]
// Nodes Leo [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Leo -> PI3K [label="Activates", color="#34A853"]; PI3K -> Akt [label="Activates\n(Phosphorylation)", color="#34A853"]; Akt -> GSK3b [label="Inhibits", color="#EA4335", arrowhead=tee]; Akt -> Bcl2 [label="Promotes", color="#34A853"]; Akt -> Bax [label="Inhibits", color="#EA4335", arrowhead=tee]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis [color="#EA4335"]; Apoptosis -> CellSurvival [style=invis]; } caption { label = "Leonurine's cardioprotective effect via the PI3K/Akt pathway."; fontsize = 10; fontname = "Arial"; }
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammation. Leonurine exerts potent anti-inflammatory effects by inhibiting this pathway.[14][15]
-
It suppresses the phosphorylation of IKKβ and the p65 subunit of NF-κB, preventing its translocation to the nucleus.[15]
-
This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][14]
// Nodes Stimulus [label="Inflammatory\nStimulus (e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Leo [label="Leonurine\nHydrochloride", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; IKK [label="IKKβ", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimulus -> IKK [color="#34A853"]; Leo -> IKK [label="Inhibits", color="#EA4335", arrowhead=tee]; IKK -> IkB [label="Phosphorylates &\nDegrades", color="#EA4335"]; IkB -> NFkB [label="Releases", style=dashed]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Cytokines [label="Gene Transcription"]; Cytokines -> Inflammation; } caption { label = "Leonurine's anti-inflammatory action via NF-κB pathway inhibition."; fontsize = 10; fontname = "Arial"; }
Other Important Pathways
-
AMPK/SREBP1 Signaling: this compound provides a hepatoprotective role against non-alcoholic steatohepatitis by mediating this pathway.[1][11] It also plays a role in its effect against alcoholic liver disease.[13]
-
NO/NOS Pathway: Leonurine offers neuroprotection against ischemic injury by modulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway, thereby reducing oxidative stress.[16]
Quantitative Pharmacological Data
The biological effects of this compound have been quantified in numerous studies, providing valuable data for assessing its potency and therapeutic window.
| Parameter | Target/Model | Value | Reference |
| IC50 | CYP1A2 Inhibition (competitive) | 18.05 µM | [1][2] |
| IC50 | CYP2D6 Inhibition (competitive) | 15.13 µM | [1][2] |
| IC50 | CYP3A4 Inhibition (non-competitive) | 20.09 µM | [1][2] |
| Oral Bioavailability | In rats | 2.21% | [1] |
| Effective Dose | Cardioprotection in rats (MI model) | 15 mg/kg/day | [11] |
| Effective Dose | Hepatoprotection in mice (NASH model) | 200 mg/kg/day | [11] |
| Effective Concentration | Reversing H₂O₂ injury in human ESCs | 25 and 50 µM | [1][2] |
| Uterine Contraction | In rat-isolated uterus | 0.4 pg/mL | [1] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides a generalized protocol for a common bioassay used to validate the mechanism of action of leonurine.
Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation (activation) in pathways like PI3K/Akt and NF-κB following treatment with this compound.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes, microglial cells) to 70-80% confluency. Treat cells with a stimulating agent (e.g., LPS, hypoxia) with or without this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit to ensure equal loading.[17]
-
Gel Electrophoresis: Separate 20-50 µg of protein per sample on a 10-15% SDS-PAGE gel.[15][17]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15][17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-p65, total-p65) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[15] Quantify band density to determine relative protein expression.
Conclusion and Future Directions
This compound has transitioned from a natural isolate to a well-characterized compound with significant therapeutic potential. Its discovery and the subsequent development of efficient chemical synthesis routes have been crucial for enabling in-depth pharmacological investigation.[1][18] The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt and NF-κB signaling pathways, highlights its promise in treating cardiovascular, neurological, and inflammatory diseases.[9][10]
Despite these advances, challenges such as low oral bioavailability remain.[1][9][10] Future research should focus on structural modifications and novel drug delivery systems to optimize its pharmacokinetic profile.[1][9][10] Continued rigorous preclinical and clinical trials are essential to translate the promising results from the bench to the bedside.[1][18]
References
- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leonurine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. dovepress.com [dovepress.com]
- 13. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]
- 15. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Discovery of Leonuri and therapeutical applications: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Leonurine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine hydrochloride, an alkaloid derived from the traditional Chinese herb Leonurus japonicus (Motherwort), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its multifaceted pharmacological effects, and the underlying molecular mechanisms of action. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
Chemical and Physical Properties
This compound is the hydrochloride salt of Leonurine, a natural alkaloid. There appears to be some inconsistency in the reported CAS numbers and molecular formulas in commercially available sources, which may be attributed to different salt forms or hydration states. The most commonly cited information is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | [1] |
| Synonyms | SCM-198, Leonurine HCl | [1] |
| CAS Number | 24735-18-0, 24697-74-3 (may refer to the free base or a different salt form) | [2][3][4][5][6] |
| Molecular Formula | C₁₄H₂₂ClN₃O₅ (hydrochloride)[3][4] C₁₄H₂₁N₃O₅ (free base)[2][7][8][9] | |
| Molecular Weight | 347.80 g/mol (hydrochloride)[4] 311.33 g/mol (free base)[2][7][8][9] | |
| Appearance | White to off-white solid/crystalline powder | [5][8] |
| Melting Point | 193-194 °C (monohydrate)[10] 238 °C[2] | |
| Solubility | Soluble in DMSO (≥31.1 mg/mL)[7] Partially soluble in Ethanol[11][12] Soluble in water (≥3 mg/mL with sonication)[13] | |
| pKa | 7.9 in water (for Leonurine)[10] | |
| Storage | Store at -20°C in a dry, dark place.[2][3][7] Stable for at least one year as supplied.[2] Solutions in DMSO can be stored at -20°C for up to one month.[2] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a broad spectrum of pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.[3][4][6][8] Its therapeutic potential stems from its ability to modulate multiple signaling pathways and cellular processes.
Cardioprotective Effects
This compound has demonstrated significant potential in the treatment of cardiovascular diseases.[4][6] It exerts its cardioprotective effects through several mechanisms:
-
Anti-oxidative Stress : It reduces the production of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1][4]
-
Anti-inflammatory : this compound inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the expression of inflammatory cytokines.[1][4]
-
Anti-apoptotic : It protects cardiomyocytes from apoptosis by regulating the expression of Bcl-2 family proteins and activating the PI3K/Akt survival pathway.[4][9]
-
Vasodilation : It can induce vasodilation, potentially through the modulation of calcium channels.[4]
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its potent antioxidant and anti-inflammatory activities, which are crucial in combating the cellular damage observed in neurological disorders.[3] It has been shown to protect against ischemic stroke and brain injury by reducing oxidative stress and inhibiting neuronal apoptosis.[8][11]
Anti-inflammatory Effects
A key aspect of this compound's therapeutic action is its ability to suppress inflammation. It achieves this by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][7] This anti-inflammatory activity is relevant to its efficacy in various conditions, including osteoarthritis and cardiovascular disease.[4][7]
Anti-cancer Activity
Emerging evidence suggests that this compound possesses anti-cancer properties. It can inhibit the proliferation of cancer cells and induce apoptosis, making it a compound of interest in oncology research.[2][6] For instance, it has been shown to induce apoptosis in lung cancer cells through a mitochondria-dependent pathway.[14]
Key Signaling Pathways Modulated by this compound
The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[4][7][15]
References
- 1. Assessment of osteoarthritis functional outcomes and intra-articular injection volume in the rat anterior cruciate ligament transection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Reduction of Matrix Metallopeptidase 13 and Promotion of Chondrogenesis by Zeel T in Primary Human Osteoarthritic Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leonurine attenuates angiotensin II-induced cardiac injury and dysfunction via inhibiting MAPK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Selonsertib Alleviates the Progression of Rat Osteoarthritis: An in vitro and in vivo Study [frontiersin.org]
- 10. Leonurine alleviates acetaminophen-induced acute liver injury by regulating the PI3K/AKT signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Leonurine alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Assessment of Osteoarthritis Functional Outcomes and Intra-Articular Injection Volume in the Rat Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
Leonurine Hydrochloride: A Technical Guide to its Natural Sources, Extraction, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine (B1674737) hydrochloride, an alkaloid with significant therapeutic potential, is the subject of growing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its primary natural sources, quantitative occurrence, and detailed methodologies for its extraction from plant materials and its chemical synthesis. The document also explores a key signaling pathway modulated by leonurine, offering a comprehensive resource for researchers investigating this promising compound.
Natural Occurrence of Leonurine
Leonurine is a pseudoalkaloid naturally found in various plant species belonging to the Lamiaceae (mint) family. The primary genera known to produce leonurine are Leonurus (Motherwort) and Leonotis (Lion's Tail). While several species within these genera contain leonurine, its concentration can vary significantly between species and even different parts of the same plant.
The most prolific and commercially utilized source of leonurine is Herba Leonuri, the dried aerial parts of Leonurus japonicus.[1][2] In contrast, the presence of leonurine in the European motherwort, Leonurus cardiaca, is often reported to be very low or even undetectable in some samples.[2][3] Similarly, while Leonotis leonurus (Wild Dagga or Lion's Tail) is traditionally associated with psychoactive effects sometimes attributed to leonurine, analytical studies have shown that leonurine content in this species can be negligible.[2]
Quantitative Analysis of Leonurine in Plant Sources
The concentration of leonurine in its natural sources is a critical factor for both traditional herbal preparations and commercial extraction. The following table summarizes the reported quantitative data for leonurine content in various plant species and their parts.
| Plant Species | Plant Part | Leonurine Concentration (% w/w) | Reference |
| Leonurus japonicus | Aerial Parts | 0.001% - 0.104% | [1][2] |
| Leonurus japonicus | Aerial Parts (domestic cultivation) | > 0.1% | [2] |
| Leonurus japonicus | Fruits (Seeds) | Not detected | [2] |
| Leonurus sibiricus | Aerial Parts | 0.079% - 0.423% | |
| Leonurus cardiaca | Aerial Parts | Not detected in some studies | [2] |
| Leonotis leonurus | Aerial Parts | Not detected in some studies | [2] |
Extraction and Isolation from Natural Sources
The extraction of leonurine from plant material, primarily Herba Leonuri, typically involves leveraging its solubility in polar solvents. Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques.
Classical Extraction and Purification Protocol
This protocol is based on the traditional methods of solvent extraction followed by chromatographic purification.
Objective: To extract and isolate leonurine from dried Herba Leonuri.
Materials and Reagents:
-
Dried and powdered Herba Leonuri (aerial parts of Leonurus japonicus)
-
Methanol (B129727) (MeOH)
-
1% Hydrochloric acid (HCl) in Methanol
-
Diethyl ether
-
2% Acetic acid in Methanol
-
Alumina (B75360) for column chromatography
-
Sephadex G-25 for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Methodology:
-
Extraction:
-
Macerate the powdered Herba Leonuri in an acidic methanol solution (1% HCl in MeOH) at a ratio of 1 kg of plant material to 5 L of solvent.
-
Extract the mixture at a low temperature using a rotary evaporator to concentrate the solvent.
-
-
Solvent Partitioning:
-
The concentrated extract is further partitioned sequentially with hydrochloric acid, diethyl ether, and ethanol to remove impurities.
-
-
Column Chromatography:
-
The resulting crude extract is subjected to column chromatography on an alumina column.
-
Elute the column with a gradient of methanol to 2% acetic acid in methanol.
-
Collect the fractions and monitor for the presence of leonurine using an appropriate analytical method (e.g., TLC or HPLC).
-
-
Gel Filtration:
-
Pool the leonurine-containing fractions and further purify them using a Sephadex G-25 column.
-
Elute with an appropriate solvent system.
-
-
Isolation:
-
Combine the purified fractions and evaporate the solvent to yield isolated leonurine.
-
Ultrasonic-Assisted Extraction (UAE) with Acidic Ionic Liquid
This modern protocol offers a more efficient extraction process.
Objective: To rapidly extract leonurine from Herba Leonuri using UAE with an acidic ionic liquid.
Materials and Reagents:
-
Dried and powdered Herba Leonuri
-
1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([HMIM][HSO4])
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Standard laboratory glassware
Methodology:
-
Preparation of Extraction Solvent: Prepare a 1 mol/L aqueous solution of [HMIM][HSO4].
-
Extraction:
-
Mix 1 g of powdered Herba Leonuri with 20 mL of the 1 mol/L [HMIM][HSO4] aqueous solution.
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes.
-
-
Isolation:
-
Filter the mixture to separate the solid plant material from the liquid extract.
-
The resulting filtrate contains the extracted leonurine. Further purification may be required depending on the desired purity.
-
Caption: General workflow for the extraction and purification of leonurine.
Chemical Synthesis of Leonurine Hydrochloride
The chemical synthesis of leonurine offers an alternative to its extraction from natural sources, allowing for large-scale production and derivatization. Two primary synthetic routes are well-documented.
Synthesis via Condensation of Syringic Acid
This high-yield synthesis involves the condensation of syringic acid with a guanidino-containing compound.[4][5]
Objective: To synthesize leonurine via the condensation of syringic acid and 4-guanidino-1-butanol (B1231319) hydrochloride.
Starting Materials:
-
Syringic acid
-
4-aminobutanol
-
S-methylisothiourea hemisulfate salt
-
Dicyclohexylcarbodiimide (DCC)
-
Hexamethylphosphoramide (HMPA) or a 1:1 HMPA-ether mixture
-
Appropriate solvents and reagents for reaction work-up and purification.
Methodology:
-
Synthesis of 4-guanidino-1-butanol hydrochloride:
-
Convert 4-aminobutanol to 4-guanidino-1-butanol hydrochloride by reacting it with S-methylisothiourea hemisulfate salt.
-
-
Condensation Reaction:
-
In a solution of HMPA or a 1:1 HMPA-ether mixture, dissolve syringic acid and 4-guanidino-1-butanol hydrochloride.
-
Add DCC to the solution to catalyze the condensation reaction.
-
Allow the reaction to proceed at room temperature for approximately 72 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Purify the filtrate using appropriate techniques (e.g., crystallization or column chromatography) to obtain leonurine.
-
-
Salt Formation:
-
Treat the purified leonurine with hydrochloric acid to form this compound.
-
Caption: Synthesis of leonurine via condensation.
Synthesis from Eudesmic Acid
This multi-step synthesis provides an alternative route starting from eudesmic acid.[6]
Objective: To synthesize leonurine starting from eudesmic acid.
Starting Materials:
-
Eudesmic acid
-
Sulfuric acid
-
Ethyl chloroformate
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (B95107) (THF)
-
Potassium phthalimide (B116566)
-
Hydrazine
-
S-methylisothiourea hemisulfate salt
-
Appropriate solvents and reagents for each step.
Methodology:
-
Formation of Syringic Acid: React eudesmic acid with sulfuric acid to produce syringic acid.
-
Protection and Esterification:
-
Protect the phenolic hydroxyl group of syringic acid with ethyl chloroformate.
-
React the protected syringic acid with thionyl chloride (SOCl₂) and then with 1,4-butanediol (B3395766) in tetrahydrofuran (THF) to yield 4-carboethoxysyringic acid 4-chloro-1-butyl ester.
-
-
Gabriel Synthesis:
-
Convert the chloride to a primary amine via a Gabriel synthesis using potassium phthalimide.
-
-
Hydrazinolysis:
-
Remove the phthalimide protecting group via hydrazinolysis (Ing-Manske procedure) to yield the free amine.
-
-
Guanidinylation:
-
React the resulting amine with S-methylisothiourea hemisulfate salt to form the guanidine (B92328) group, yielding leonurine.
-
-
Salt Formation:
-
Treat the purified leonurine with hydrochloric acid to form this compound.
-
Modulation of Signaling Pathways
This compound exerts its pharmacological effects by modulating various intracellular signaling pathways. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
NF-κB Signaling Pathway Inhibition by Leonurine:
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (a heterodimer of p65 and p50 subunits) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
Leonurine has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by leonurine.
Conclusion
This compound is a natural product with significant and diverse pharmacological activities. This guide has provided a comprehensive overview of its primary natural sources, highlighting the importance of Leonurus japonicus as a key source. Detailed protocols for its extraction and chemical synthesis have been outlined to aid researchers in obtaining this compound for further investigation. Furthermore, the elucidation of its mechanism of action, such as the inhibition of the NF-κB signaling pathway, provides a basis for its therapeutic applications in inflammatory conditions. Continued research into the pharmacology and medicinal chemistry of leonurine is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leonurine, an improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leonurine - Wikipedia [en.wikipedia.org]
Leonurine Hydrochloride: A Multifaceted Agent for Cardiovascular Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Leonurine (B1674737) hydrochloride, an active alkaloid derived from Herba Leonuri (Chinese Motherwort), has emerged as a promising therapeutic agent for a spectrum of cardiovascular diseases. Extensive preclinical research demonstrates its potent cardioprotective effects, which are attributed to a diverse range of pharmacological activities, including anti-apoptotic, anti-oxidative, anti-inflammatory, and anti-fibrotic properties. This technical guide synthesizes the current understanding of leonurine's mechanisms of action, focusing on its modulation of critical signaling pathways implicated in cardiovascular pathophysiology. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the molecular pathways involved to support further research and development in this area.
Core Mechanisms of Cardioprotection
Leonurine hydrochloride exerts its beneficial effects on the cardiovascular system through several interconnected mechanisms. It mitigates cellular damage, reduces pathological remodeling, and improves cardiac function in various models of cardiac injury, including myocardial infarction, ischemia-reperfusion injury, cardiac hypertrophy, and fibrosis.
Anti-Apoptotic Effects
A primary mechanism of leonurine's cardioprotective action is its ability to inhibit cardiomyocyte apoptosis.[1][2][3] Studies have consistently shown that leonurine modulates the expression of key apoptosis-regulating proteins. Specifically, it upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax and Fas.[4][5][6] This shift in the Bcl-2/Bax ratio is critical for preventing the mitochondrial pathway of apoptosis.[7] Furthermore, leonurine has been shown to reduce the activity of executioner caspases, such as cleaved-caspase-3, a central mediator of apoptosis.[2][8]
Anti-Oxidative Stress
Leonurine is a potent antioxidant that counteracts the detrimental effects of oxidative stress, a key contributor to cardiovascular disease pathogenesis.[4][9] It reduces the production of reactive oxygen species (ROS) by inhibiting the expression and activity of NADPH oxidase 4 (NOX4), a major source of ROS in the heart.[4][10] Concurrently, leonurine enhances the cellular antioxidant defense system by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[4][11] This dual action of inhibiting ROS production and bolstering antioxidant defenses leads to a reduction in lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[4][7][8]
Anti-Inflammatory Action
Chronic inflammation is a hallmark of many cardiovascular conditions, including atherosclerosis and myocarditis. Leonurine demonstrates significant anti-inflammatory properties by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4][11] By blocking NF-κB, leonurine reduces the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules (e.g., VCAM-1, ICAM-1).[4] This suppression of the inflammatory cascade helps to reduce immune cell infiltration and mitigate tissue damage.[4]
Anti-Fibrotic Effects
Cardiac fibrosis, the excessive deposition of extracellular matrix, leads to cardiac stiffness and dysfunction. Leonurine has been shown to attenuate cardiac fibrosis in models of myocardial infarction and pressure overload.[9][10][12] Its anti-fibrotic action is mediated, in part, by inhibiting the TGF-β/Smad2 signaling pathway.[12][13] By repressing the phosphorylation of Smad2, leonurine can decrease the differentiation of fibroblasts into myofibroblasts and reduce the expression of fibrotic proteins such as α-SMA and collagen.[10][12] Leonurine also inhibits pyroptosis, a pro-inflammatory form of cell death implicated in fibrosis, by reducing the expression of caspase-1 and gasdermin D (GSDMD).[8][12]
Key Signaling Pathways Modulated by Leonurine
Leonurine's diverse biological effects are orchestrated through its interaction with several critical intracellular signaling pathways.
The PI3K/Akt/GSK3β Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that governs cell survival, growth, and apoptosis. Leonurine has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][4][14] Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK3β), further promoting cell survival.[2][4] This pathway is crucial for leonurine's anti-apoptotic effects, as Akt activation leads to the upregulation of Bcl-2 and downregulation of Bax and Caspase-3.[2][4][8] Furthermore, the PI3K/Akt pathway is involved in promoting angiogenesis through the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[4][14]
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In the context of cardiovascular disease, stimuli like ROS can activate the p38 MAPK pathway, which in turn activates NF-κB.[4] Activated NF-κB translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes. Leonurine has been demonstrated to inhibit the activation of p38 MAPK and NF-κB, thereby suppressing the downstream inflammatory cascade.[4]
The TGF-β/Smad2 Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibrosis. Upon stimulation by factors like isoprenaline (ISO) or TGF-β itself, the TGF-β receptor is activated, leading to the phosphorylation of Smad2.[12][13] Phosphorylated Smad2 then translocates to the nucleus to regulate the transcription of fibrotic genes. This process is also linked to pyroptosis through the activation of Caspase-1 and GSDMD. Leonurine intervenes by inhibiting the phosphorylation of Smad2, thereby blocking the fibrotic and pyroptotic signaling cascade.[12]
References
- 1. Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonurine protects cardiac function following acute myocardial infarction through anti‑apoptosis by the PI3K/AKT/GSK3β signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective Mechanism of Leonurine against Myocardial Ischemia through a Liver–Cardiac Crosstalk Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine improves ischemia-induced myocardial injury through antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Herba leonurine attenuates doxorubicin-induced apoptosis in H9c2 cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigation of the protective mechanism of leonurine against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]
- 10. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 11. fortunejournals.com [fortunejournals.com]
- 12. Leonurine inhibits cardiomyocyte pyroptosis to attenuate cardiac fibrosis via the TGF-β/Smad2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ovid.com [ovid.com]
A Technical Guide to the Neuroprotective Effects of Leonurine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leonurine (B1674737) hydrochloride (LH), a potent alkaloid derived from Herba Leonuri (Motherwort), has emerged as a significant candidate in the field of neurotherapeutics.[1][2][3][4] Extensive preclinical research highlights its multifaceted neuroprotective properties, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][5][6] This document provides a comprehensive technical overview of the mechanisms of action, key signaling pathways, experimental evidence, and methodologies associated with the neuroprotective effects of Leonurine hydrochloride. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel treatments for neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[7]
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected mechanisms that collectively combat the complex pathology of neuronal damage.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is a primary driver of neuronal injury in many neurological conditions.[2][3] Leonurine has been shown to directly mitigate oxidative stress by reducing ROS and malondialdehyde (MDA) levels while simultaneously enhancing the activity of crucial antioxidant enzymes.[2][8][9]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical factor in the progressive loss of neurons following an ischemic or neurodegenerative insult. Leonurine provides significant neuroprotection by modulating key proteins in the apoptotic cascade. It has been consistently shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby stabilizing mitochondrial function and preventing the release of cell death mediators.[2][4][9][10]
Anti-Inflammatory Action
Neuroinflammation contributes significantly to secondary injury cascades in the brain. Leonurine demonstrates anti-inflammatory properties by inhibiting the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB), which in turn reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][11][12]
Key Signaling Pathways Modulated by this compound
Leonurine's neuroprotective effects are mediated by its influence on specific intracellular signaling pathways.
Nrf-2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway is a master regulator of the cellular antioxidant response.[8][13] Leonurine activates this pathway, promoting the translocation of Nrf-2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulated expression of a suite of protective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO-1).[8][13]
Inhibition of the NO/NOS Pathway
During cerebral ischemia, the overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) enzymes contributes to oxidative stress and neuronal damage.[2][4] Leonurine has been shown to inhibit the expression and activity of both inducible NOS (iNOS) and neuronal NOS (nNOS), thereby reducing excessive NO production and mitigating its cytotoxic effects.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Leonurine on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]
- 4. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leonurine protects brain injury by increased activities of UCP4, SOD, CAT and Bcl-2, decreased levels of MDA and Bax, and ameliorated ultrastructure of mitochondria in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine Hydrochloride: An In Vitro Examination of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonurine (B1674737) hydrochloride, an alkaloid derived from Leonurus cardiaca (Motherwort), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory and antioxidative properties are particularly noteworthy.[3][4] This technical guide provides an in-depth analysis of the in vitro anti-inflammatory effects of Leonurine hydrochloride, focusing on its mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used to elucidate its properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Quantitative Analysis of Anti-inflammatory Effects
This compound has been shown to dose-dependently inhibit the expression and release of key pro-inflammatory mediators in various in vitro models of inflammation. The data below summarizes its efficacy across different cell types and inflammatory stimuli.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Inflammatory Stimulus | Leonurine HCl Conc. | Target Cytokine | % Inhibition / Fold Change | Reference |
|---|---|---|---|---|---|
| BEAS-2B Lung Epithelial | LPS (1 µg/ml) | Various (0-120 µg/ml) | TNF-α, IL-6 | Dose-dependent suppression | [3][5] |
| Rat Chondrocytes | TNF-α | Not specified | IL-6 | Significant suppression | [6] |
| HUVECs | LPS | Concentration-dependent | TNF-α | Significant reduction | [7] |
| Bovine Endometrial Cells | LPS | Not specified | TNF-α, IL-1β | Significant inhibition | [8] |
| H9c2 Cardiomyocytes | LPS | Dose-dependent | Inflammatory markers | Preventable elevation |[9] |
Table 2: Effect of this compound on Inflammatory Enzymes and Mediators
| Cell Line | Inflammatory Stimulus | Leonurine HCl Conc. | Target Molecule | Effect | Reference |
|---|---|---|---|---|---|
| Rat Chondrocytes | TNF-α | Not specified | MMP-1, MMP-3, MMP-13 | Significantly suppressed expression | [6] |
| Rat Chondrocytes | TNF-α | Not specified | ADAMTS-5 | Significantly suppressed expression | [6] |
| Rat Chondrocytes | IL-1β | 5 and 20 µM | MMP-1, MMP-13, ADAMTS-4, ADAMTS-5 | Counteracted IL-1β-induced production | [10] |
| HUVECs | LPS | Concentration-dependent | COX-2, ICAM-1, VCAM-1 | Reduced expression/release | [7] |
| Endometrial Stromal Cells | LPS | Dose-dependent | iNOS, COX-2 | Reduced levels |[1] |
Table 3: Effect of this compound on Oxidative Stress Markers
| Cell Line | Inflammatory Stimulus | Leonurine HCl Conc. | Oxidative Stress Marker | Effect | Reference |
|---|---|---|---|---|---|
| BEAS-2B Lung Epithelial | LPS (1 µg/ml) | Various | ROS, LDH, MDA | Abolished LPS-induced increase | [3][5] |
| BEAS-2B Lung Epithelial | LPS (1 µg/ml) | Various | SOD Activity | Restored/Increased activity | [3][5] |
| H9c2 Cardiomyocytes | LPS | Dose-dependent | Intracellular ROS | Prevented elevation | [9] |
| HUVECs | LPS | Concentration-dependent | Intracellular ROS | Suppressed production |[7] |
Core Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling pathways that regulate the inflammatory response. In vitro studies have consistently demonstrated its inhibitory action on the NF-κB and MAPK pathways, and more recent evidence points to its role in the Nrf2 and NLRP3 inflammasome pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11]
This compound exerts its anti-inflammatory effect by intervening in this process. It has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing the degradation of IκBα and blocking the nuclear translocation of p65.[7][9] This effectively shuts down NF-κB-mediated transcription of inflammatory mediators.[12]
Attenuation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation.[13] This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the activation of transcription factors like AP-1 (a dimer of cFos and cJun), which also promotes the expression of inflammatory genes.[4]
Studies have revealed that this compound can significantly reduce the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like IL-1β.[10] By suppressing the activation of these key kinases, this compound prevents the downstream activation of inflammatory transcription factors, contributing to its broad anti-inflammatory profile.[10][13]
Modulation of Nrf2 and NLRP3 Inflammasome Pathways
Beyond NF-κB and MAPK, this compound also engages other crucial pathways. It has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the antioxidant response.[3][5] Activated Nrf2 promotes the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a common component of inflammation.[3][7]
Furthermore, this compound has been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome.[14][15] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms and can induce a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[14][15] this compound inhibits the activation of the NLRP3 inflammasome and subsequent cleavage of Caspase-1 and GSDMD, thereby reducing the release of mature IL-1β and IL-18.[15][16]
Signaling Pathway Diagrams
Caption: Inhibition of NF-κB and MAPK pathways by Leonurine HCl.
Detailed Experimental Protocols
The following section outlines common methodologies employed in vitro to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the research context. Common examples include:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded in plates (e.g., 96-well, 24-well, or 6-well plates) and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-6 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) or a cytokine (e.g., TNF-α or IL-1β) for a further period (e.g., 12-48 hours).[5]
Cell Viability Assay
-
Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Method (MTT or CCK-8 Assay): After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[5] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT).[5] Cell viability is expressed as a percentage relative to the untreated control group.
Measurement of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol: Supernatants from treated cells are collected. Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to microplates pre-coated with a capture antibody specific to the target cytokine. After incubation and washing, a detection antibody is added, followed by a substrate solution that produces a colorimetric signal proportional to the amount of cytokine present. The absorbance is read on a microplate reader.
-
-
Griess Assay for Nitric Oxide (NO) Production:
-
Purpose: To measure the production of nitric oxide, a key inflammatory mediator produced by the enzyme iNOS.
-
Protocol: The Griess reagent system is used to measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant. An equal volume of supernatant is mixed with the Griess reagent. The mixture is incubated at room temperature, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Purpose: To measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS).
-
Protocol: Total RNA is extracted from the treated cells using a suitable kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). The qRT-PCR is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
-
-
Western Blotting:
-
Purpose: To detect and quantify the levels of specific proteins, including signaling proteins (e.g., p-p65, p-IκBα, p-ERK) and inflammatory enzymes (e.g., COX-2, iNOS).
-
Protocol: Cells are lysed to extract total protein. Protein concentrations are determined using an assay like the BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control (e.g., GAPDH or β-actin) used for normalization.
-
Experimental Workflow Visualization
Caption: Typical workflow for in vitro anti-inflammatory assays.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to dose-dependently suppress the production of a wide array of pro-inflammatory cytokines and mediators is well-documented. The primary mechanisms underlying these effects involve the robust inhibition of the canonical NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade. Furthermore, its capacity to activate the protective Nrf2 pathway and inhibit the NLRP3 inflammasome highlights its multi-faceted approach to dampening inflammation. The detailed protocols and compiled data presented in this guide offer a solid foundation for further research and development of this compound as a promising candidate for treating inflammatory diseases.
References
- 1. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 2. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]
- 3. Leonurine: A compound with the potential to prevent acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leonurine attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leonurine ameliorates the inflammatory responses in lipopolysaccharide-induced endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leonurine alleviates LPS-induced myocarditis through suppressing the NF-кB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the role of leonurine in inflammation-related diseases [jms.fudan.edu.cn]
- 12. The anti-inflammatory and antioxidant effects of this compound after lipopolysaccharide challenge in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leonurine alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leonurine inhibits cardiomyocyte pyroptosis to attenuate cardiac fibrosis via the TGF-β/Smad2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound on pyroptosis in premature ovarian insufficiency via regulating NLRP3/GSDMD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine Hydrochloride: A Comprehensive Technical Guide on its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leonurine (B1674737) hydrochloride (LH), a natural alkaloid primarily isolated from Herba leonuri (Chinese Motherwort), has garnered significant scientific interest for its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and neuroprotective effects.[1][2] A cornerstone of these therapeutic properties is its potent antioxidant activity. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the antioxidant capacity of Leonurine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism of action involves not only direct radical scavenging but, more significantly, the modulation of crucial intracellular signaling pathways, particularly the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, to bolster endogenous antioxidant defenses.[3][4]
Core Mechanisms of Antioxidant Action
The antioxidant effect of this compound is multifaceted, involving direct interaction with reactive oxygen species (ROS) and the regulation of cellular defense systems.
Direct Radical Scavenging Activity
This compound has demonstrated the ability to directly neutralize various free radicals. In vitro assays have quantified this capacity, showing its effectiveness in scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide (B77818) (O₂·⁻), and hydroxyl (·OH) radicals.[5] This direct scavenging contributes to the immediate reduction of oxidative load in a biological system.
Upregulation of the Nrf2 Endogenous Antioxidant Pathway
A primary mechanism of this compound's protective effect is the activation of the Nrf2 signaling pathway.[3][6] Under conditions of oxidative stress, Leonurine promotes the nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes. These include enzymes responsible for detoxification and antioxidant defense, such as:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1) [8]
By enhancing the expression of these endogenous antioxidants, this compound strengthens the cell's intrinsic ability to combat oxidative stress.[4]
Modulation of Associated Signaling Pathways
This compound's antioxidant activity is further amplified through its interaction with other critical signaling pathways:
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by Leonurine has been shown to be crucial for its protective effects.[13][14][15] This pathway is involved in cell survival and can lead to the activation of downstream effectors that mitigate oxidative damage and apoptosis.[8][11]
-
MAPK and NF-κB Pathways: Leonurine has been observed to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK) and the Nuclear Factor kappa B (NF-κB) pathway, particularly under inflammatory or stress conditions.[16][17][18] Since the NF-κB pathway is a key regulator of inflammation and can promote the production of ROS, its inhibition by Leonurine contributes significantly to reducing overall oxidative stress.[7][]
Inhibition of Ferroptosis
Recent evidence indicates that Leonurine can alleviate ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6] It achieves this by activating the Nrf2 pathway, which in turn upregulates the expression of proteins like Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter (xCT), both critical for suppressing lipid peroxidation and protecting against ferroptosis.[6]
Quantitative Data on Antioxidant Activity
The following tables summarize quantitative findings from various studies, demonstrating the antioxidant efficacy of this compound across different experimental models.
Table 1: In Vitro Radical Scavenging Activity
| Assay Type | Compound | Effective Concentration (EC50) / % Inhibition | Reference |
|---|---|---|---|
| DPPH Scavenging | Leonurine | 447.78 ± 4.66 µmol/L | [5] |
| ABTS Scavenging | Leonurine | Dose-dependent increase in scavenging | [5] |
| Superoxide (O₂·⁻) Scavenging | Leonurine | Dose-dependent increase in scavenging | [5] |
| Hydroxyl (·OH) Scavenging | Leonurine | Dose-dependent increase in scavenging |[5] |
Table 2: Effects on Cellular Oxidative Stress Markers and Antioxidant Enzymes
| Model System | Stressor | Leonurine Treatment | Outcome | Reference |
|---|---|---|---|---|
| HUVECs | H₂O₂ | 2.5, 5, and 10 µM | Decreased ROS, LDH, MDA; Increased SOD activity | [8][14] |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 100 and 200 µg/mL | Decreased ROS and MDA levels; Increased SOD and GSH activity | [10] |
| BEAS-2B Cells | Lipopolysaccharide (LPS) | Dose-dependent | Decreased ROS, LDH, MDA; Increased SOD activity | [4] |
| APP/PS1 Mice | Alzheimer's Model | Not specified | Decreased ROS and MDA levels; Increased SOD and GSH-Px activity | [12] |
| Cisplatin-treated mice | Cisplatin | Not specified | Prevented MDA level increase and SOD/GSH depletion |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 1 x 10⁻⁴ M). The solution should be freshly made and protected from light.[19]
-
Sample Preparation: Dissolve this compound in methanol or another suitable solvent to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvette, mix 1 mL of the sample solution (or standard/blank) with 2 mL of the methanolic DPPH solution.[19]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[20]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21][22]
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of approximately 0.700 ± 0.02 at 734 nm.[22]
-
Sample Preparation: Prepare various concentrations of this compound in the appropriate solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution in a 96-well plate).
-
Incubation: Incubate at room temperature for a defined period (e.g., 6-10 minutes).
-
Measurement: Read the absorbance at 734 nm.[22]
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This protocol provides a general framework for measuring antioxidant activity within a cellular context.
-
Cell Culture: Seed cells (e.g., LO2, HUVECs, BEAS-2B) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as H₂O₂ (e.g., 100-500 µM) or Lipopolysaccharide (LPS), for a defined period.[4][14]
-
Measurement of Oxidative Markers:
-
Reactive Oxygen Species (ROS): Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, incubate cells with DCFH-DA, which fluoresces upon oxidation by ROS. Measure fluorescence using a microplate reader or flow cytometer.
-
Malondialdehyde (MDA): Lyse the cells and measure MDA levels, a marker of lipid peroxidation, using a commercial colorimetric assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay).[12][23]
-
Superoxide Dismutase (SOD) and Glutathione (GSH): Prepare cell lysates and determine the activity of SOD and the levels of GSH using specific commercial assay kits according to the manufacturer's instructions.[12][23]
-
-
Data Analysis: Normalize the results to the protein concentration of the cell lysates. Compare the values from Leonurine-treated groups to the stressed control group to determine the protective effect.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental processes involved in the antioxidant activity of this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: Experimental workflow for assessing cellular antioxidant activity.
Caption: Signaling pathway crosstalk modulated by this compound.
Conclusion and Future Directions
This compound exhibits robust antioxidant properties through a combination of direct radical scavenging and, more importantly, the strategic modulation of key cellular signaling pathways. Its ability to activate the Nrf2/ARE pathway provides a powerful mechanism for enhancing endogenous antioxidant defenses, while its inhibitory effects on pro-inflammatory pathways like NF-κB help to mitigate the sources of oxidative stress. The quantitative data and experimental evidence strongly support its role as a significant antioxidant agent.[4][13][14]
For drug development professionals, this compound represents a promising natural compound for therapeutic intervention in a wide range of pathologies underpinned by oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and liver injury.[12][15][24] Future research should focus on clinical trials to validate these preclinical findings, optimize delivery systems to enhance bioavailability, and further elucidate the intricate crosstalk between the signaling pathways it modulates.
References
- 1. nbinno.com [nbinno.com]
- 2. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Leonurine alleviates ferroptosis in cisplatin-induced acute kidney injury by activating the Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leonurine Ameliorates Oxidative Stress and Insufficient Angiogenesis by Regulating the PI3K/Akt-eNOS Signaling Pathway in H2O2-Induced HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Leonurine inhibits the TXNIP/NLRP3 and NF-κB pathways via Nrf2 activation to alleviate carrageenan-induced pleurisy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leonurine Exerts Anti-Catabolic and Anti-Apoptotic Effects via Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways in Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis [frontiersin.org]
- 24. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine Hydrochloride: A Technical Guide to its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine (B1674737) hydrochloride (LH), an alkaloid derived from Leonurus japonicus (Motherwort), is emerging as a promising candidate in oncology research. This technical guide synthesizes the current understanding of LH's anticancer properties, focusing on its mechanisms of action, effects on key signaling pathways, and preclinical evidence in various cancer models. This document provides a comprehensive overview of experimental data, detailed protocols for key assays, and visual representations of molecular pathways to facilitate further investigation and drug development efforts.
Introduction
Leonurine, an active alkaloid component of Motherwort, has a long history of use in traditional medicine for gynecological disorders.[1] Recent pharmacological studies have unveiled its broader therapeutic potential, including anti-inflammatory, antioxidant, and notably, anticancer activities.[1][2] Leonurine hydrochloride, a salt form of leonurine, exhibits significant antitumor effects by inhibiting cancer cell proliferation, migration, and invasion, as well as inducing programmed cell death through apoptosis and autophagy.[1][3] This guide delves into the technical details of its anticancer mechanisms, supported by quantitative data and experimental methodologies.
Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, promoting cell cycle arrest, and inhibiting metastasis.[1]
Induction of Apoptosis
A primary mechanism of LH's antitumor activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1] Studies have shown that LH can trigger both intrinsic (mitochondria-dependent) and extrinsic apoptotic pathways.[1][4]
In non-small cell lung cancer (NSCLC) H292 cells, LH treatment leads to a dose-dependent increase in the apoptotic ratio.[5][6] This is associated with the loss of mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[5][6] Furthermore, LH upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio to favor apoptosis.[5] This cascade of events culminates in the activation of caspase-9 and caspase-3, key executioners of the apoptotic process.[5]
Cell Cycle Arrest
Leonurine has been shown to impede the proliferation of cancer cells by inducing cell cycle arrest.[1] In human non-small cell lung cancer H292 cells, this compound induced G0/G1 phase arrest.[5][6] In breast cancer cell lines, treatment with leonurine resulted in a significant cell cycle arrest at the G2/M phase, which was associated with decreased expression levels of Cyclins A1, B1, and CDK1, and upregulation of p53 and BAX.[1][7]
Inhibition of Metastasis
The metastatic spread of cancer cells is a major cause of mortality. Leonurine has demonstrated the ability to inhibit the invasion and migration of cancer cells.[1] It achieves this, in part, by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1] Additionally, leonurine can suppress the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1]
Key Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through its influence on several critical signaling pathways that govern cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Leonurine has been shown to inhibit this pathway in various cancer models.[8][9] In breast cancer cells, leonurine treatment reduced the phosphorylation of PI3K, Akt, and mTOR, leading to the inhibition of cancer progression.[9] Similarly, in acute myeloid leukemia (AML) cells, LH was found to decrease the phosphorylation levels of PI3K and Akt.[8][10]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 MAPK and ERK subfamilies, plays a complex role in cancer. This compound has been observed to modulate this pathway to induce apoptosis. In H292 lung cancer cells, LH treatment increased the phosphorylation of p38 MAPK while reducing Akt phosphorylation, a combination that promotes apoptosis.[5][6]
Other Implicated Pathways
Research suggests that leonurine's anticancer activities may also involve other signaling pathways, including:
-
NF-κB Pathway : Leonurine can mitigate lung cancer by acting on the NF-κB signaling pathway.[1][7]
-
JAK/STAT Pathway : This pathway is another target of leonurine in its modulation of cancer cells.[2]
-
Wnt/β-catenin Pathway : Leonurine has been shown to inhibit this pathway, which is crucial for cancer cell proliferation and stemness.[2]
Quantitative Data
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Result | Citation |
| H292 | Non-Small Cell Lung Cancer | Apoptosis Rate | 10 | 11.5 ± 1.12% | [5][6] |
| 25 | 19.3 ± 1.16% | [5][6] | |||
| 50 | 61.3 ± 6.69% | [5][6] | |||
| HL-60 | Acute Myeloid Leukemia | IC50 (24h) | 28.6 | - | [3] |
| IC50 (48h) | 11.3 | - | [3] | ||
| U-937 | Acute Myeloid Leukemia | IC50 (24h) | 17.5 | - | [3] |
| IC50 (48h) | 9.0 | - | [3] | ||
| K562 | Chronic Myeloid Leukemia | IC50 (24h) | 773 | - | [3] |
| KU812 | Chronic Myeloid Leukemia | IC50 (24h) | 882 | - | [3] |
| NALM6, MOLT4, 697 | Acute Lymphoblastic Leukemia | IC50 | 1.2 - 4.4 | - | [3] |
| PC3, DU145 | Prostate Cancer | Cell Cycle Arrest (G1) | 200, 400, 800 | Dose-dependent increase | [3] |
| MDA-MB-231, SK-BR-3 | Breast Cancer | Proliferation Inhibition | 400 - 800 | Significant inhibition | [3][9] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Objective : To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Procedure :
-
Seed cancer cells (e.g., H292) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µmol/L) for different time points (e.g., 6, 12, 24, 48, 72 hours).[4][5][6]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a specified period to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective : To quantify the percentage of apoptotic cells after treatment with this compound.
-
Procedure :
-
Treat cancer cells with different concentrations of this compound for a specified duration (e.g., 24 hours).[4][5]
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Objective : To detect the expression and phosphorylation levels of specific proteins in signaling pathways affected by this compound.
-
Procedure :
-
Treat cancer cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-Akt, caspase-3, Bax, Bcl-2).[4][5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, with a well-documented ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.
Future research should focus on comprehensive in vivo studies to validate the preclinical findings and to establish the safety and efficacy of LH in animal models. Further elucidation of its molecular targets and potential synergistic effects with existing chemotherapeutic agents could pave the way for its clinical translation. The broad-spectrum anticancer activity of this compound warrants continued investigation and positions it as a promising candidate for the development of novel cancer therapies.
References
- 1. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid [frontiersin.org]
- 8. Anti-leukaemia effects of leonurine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leonurine inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
A Technical Guide to Early Research on Leonurine Hydrochloride for Uterine Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract: Leonurine (B1674737), an alkaloid derived from Leonurus japonicus (Motherwort), has a long history in traditional medicine for treating gynecological conditions.[1] This technical guide provides an in-depth analysis of early preclinical research into its synthesized form, Leonurine hydrochloride (LH), focusing on its therapeutic potential for various uterine disorders. We consolidate quantitative data from key studies, detail experimental protocols, and visualize the elucidated molecular mechanisms. The primary activities explored include its uterotonic effects for managing postpartum hemorrhage and incomplete abortions, its potent anti-inflammatory properties in endometritis, and its estrogen-like activity. This document serves as a comprehensive resource for professionals engaged in pharmacological research and drug development in gynecology.
Pharmacological Effects on Uterine Disorders
Early research has identified this compound as a multifaceted compound with significant activity in uterine tissues. Its effects can be broadly categorized into uterotonic, anti-inflammatory, and hormonal modulation.
Uterotonic Effects: Enhancing Uterine Contraction and Hemostasis
This compound has been investigated for its ability to stimulate uterine smooth muscle, a property crucial for managing conditions like medically induced incomplete abortion and postpartum hemorrhage.[2][3] Studies in rat models demonstrate that LH treatment significantly enhances the force and frequency of uterine contractions, reduces bleeding duration and volume, and aids in the expulsion of intrauterine residual tissue.[4] A very low concentration of leonurine (0.4 pg/mL) was found to be sufficient to trigger significant and regular muscle contractions in isolated rat uteruses.[5] The mechanism is linked to both hormonal and signaling pathway modulation, specifically by increasing estradiol (B170435) levels and activating the endothelin receptor-mediated signaling pathway.[6]
Data Presentation: Effects on Medically Induced Incomplete Abortion
The following table summarizes the key quantitative findings from an in-vivo rat model of medically induced incomplete abortion.
| Parameter Measured | Treatment Group | Observation | Significance | Reference |
| Bleeding Volume & Duration | Leonurine HCl | Markedly reduced volume and significantly shortened duration | - | [4] |
| Uterine Contraction | Leonurine HCl | Notably reinforced frequency and tension | - | [4] |
| Serum Estradiol (E₂) Level | Leonurine HCl | Remarkably elevated | - | [4] |
| Serum Progesterone (P) Level | Leonurine HCl | No obvious effect | - | [4] |
| Endothelin (ET) Level | Leonurine HCl | Elevated | P<0.01 | [6] |
| ET Receptor A (ETA) mRNA | Leonurine HCl | Up-regulated | P<0.01 | [6] |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Leonurine HCl | Significantly increased | - | [6] |
| Phospholipase C (PLC) Activity | Leonurine HCl | Significantly increased | - | [6] |
| Protein Kinase C (PKC) Protein | Leonurine HCl | Significantly increased production | - | [6] |
Experimental Protocol: Medically Induced Incomplete Abortion Model in Rats
This protocol outlines the methodology used to assess the uterotonic effects of this compound.
-
Animal Model: Early pregnancy Sprague-Dawley rats are used.[4][6]
-
Induction of Abortion: Incomplete abortion is induced using a combination of mifepristone (B1683876) and misoprostol.[4][6]
-
Treatment: Following the induction, rats are treated orally with this compound daily for 7 days.[4][6]
-
Observation and Sample Collection:
-
The duration and volume of uterine bleeding are monitored throughout the treatment period.[4]
-
After the final treatment, animals are euthanized. Blood samples are collected via the femoral artery for hormone analysis (Estradiol and Progesterone) by radioimmunoassay.[4]
-
The uterus is excised. One uterine horn (sinistro-uterus) is suspended in an organ bath to record contraction curves (frequency and tension) for 10 minutes. The other horn (dextro-uterus) is fixed for pathological evaluation or used for molecular analysis.[4][6]
-
-
Molecular Analysis:
Signaling Pathway: Uterine Contraction
This compound stimulates uterine contraction through a dual mechanism involving hormonal influence and direct cell signaling. It upregulates estradiol (E₂) and elevates endothelin (ET) levels, which binds to the ETA receptor. This activation triggers the PLC/PKC pathway, leading to a surge in intracellular calcium that drives myometrial contraction.
Caption: Leonurine-mediated uterine contraction signaling pathway.
Anti-inflammatory Effects in Endometritis
Endometritis, or inflammation of the uterine lining, is a significant cause of infertility. Leonurine has demonstrated potent anti-inflammatory effects in mouse models of lipopolysaccharide (LPS)-induced endometritis.[8][9] It significantly reduces the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][10] The mechanism involves the modulation of multiple signaling pathways, primarily through the inhibition of the TLR4/NF-κB axis and modulation of the JAK-STAT/PI3K-Akt pathways.[8][9]
Data Presentation: Anti-inflammatory Effects in Endometritis
The table below summarizes the quantitative effects of leonurine in a mouse model of LPS-induced endometritis.
| Parameter Measured | Treatment Group | Observation | Significance | Reference |
| TNF-α Level | 30 mg/kg Leonurine | Highly significantly decreased vs. LPS group | p < 0.01 | [8][11] |
| IL-6 Level | 30 mg/kg Leonurine | Highly significantly decreased vs. LPS group | p < 0.01 | [8][11] |
| IL-1β Level | 30 mg/kg Leonurine | Highly significantly decreased vs. LPS group | p < 0.01 | [8][11] |
| TLR4 Expression | Leonurine | Inhibited | - | [9] |
| NF-κB Activation | Leonurine | Inhibited | - | [9] |
| Akt1 Gene Expression | Leonurine | Significantly reduced inflammation-induced increase | - | [8] |
Experimental Protocol: LPS-Induced Endometritis Model in Mice
-
Animal Model: Forty female mice are randomly divided into four groups: Control, Endometritis Model (LPS), Leonurine treatment (LPS + 30 mg/kg leonurine), and a positive control (LPS + 5 mg/kg dexamethasone).[8][10]
-
Induction of Endometritis: Mice in the LPS, leonurine, and dexamethasone (B1670325) groups receive a uterine infusion of 50 μL of LPS (1 mg/mL) to induce inflammation.[8]
-
Treatment: The leonurine and dexamethasone groups are administered their respective treatments.
-
Sample Collection and Analysis:
-
Uterine tissues are collected for analysis.
-
Tissue homogenates are prepared to measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.[8][11]
-
Pathological evaluation of uterine tissue is performed to assess inflammation and injury.[9]
-
Molecular analyses, including transcriptomics, qRT-PCR, and Western blotting, are conducted to evaluate the expression of key genes and proteins in inflammatory signaling pathways (e.g., TLR4, NF-κB, Akt1).[8][9]
-
Signaling Pathway: Anti-Inflammation
Leonurine exerts its anti-inflammatory effects by inhibiting key signaling cascades. It blocks the LPS-induced activation of the TLR4 receptor, preventing the downstream activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines. Concurrently, it modulates the JAK-STAT and PI3K-Akt pathways to further suppress the inflammatory response and mitigate tissue damage.
Caption: Anti-inflammatory signaling pathways of Leonurine in endometritis.
Estrogen-like Effects
Research has also uncovered the estrogen-like properties of this compound, suggesting its potential use in managing conditions related to estrogen deficiency, such as menopausal syndrome.[12] In vivo studies show that leonurine can promote the development of the uterus in juvenile mice, mimicking the effects of estrogen.[12]
Experimental Protocol: Uterotrophic Assay in Juvenile Mice
-
Animal Model: Immature (juvenile) female mice are used.[12]
-
Treatment: Mice are administered this compound.
-
Analysis: The uterotrophic effect is assessed by measuring several parameters:
-
Uterine coefficient (uterine weight relative to body weight).
-
Size of the uterine cavity.
-
Number of uterine glands.
-
Thickness of the uterine wall.[12]
-
General Experimental Workflow
The preclinical evaluation of this compound for uterine disorders typically follows a structured workflow, beginning with animal model selection and culminating in multi-level data analysis to establish efficacy and elucidate the mechanism of action.
Caption: General experimental workflow for in vivo animal studies.
Pharmacokinetics
Understanding the pharmacokinetic profile of a drug candidate is essential for its development. Early studies have provided initial data on the absorption and bioavailability of this compound.
| Parameter | Value | Reference |
| Oral Bioavailability | 2.21% | [12] |
Conclusion and Future Directions
Early preclinical research provides a strong foundation for the development of this compound as a therapeutic agent for a range of uterine disorders. Its demonstrated uterotonic, anti-inflammatory, and estrogen-like effects are supported by clear mechanistic evidence. However, the low oral bioavailability (2.21%) presents a significant hurdle for clinical translation.[12]
Future research should focus on:
-
Structural Modification: Synthesizing analogues of leonurine to improve pharmacokinetic properties, particularly bioavailability and tissue-specific targeting.
-
Comprehensive Toxicological Studies: Rigorous safety and toxicology evaluations are necessary before advancing to human trials.[13]
-
Clinical Trials: Well-designed clinical trials are required to validate the efficacy and safety of leonurine or its derivatives in human patients for conditions like abnormal uterine bleeding, endometritis, and menopausal symptoms.[13]
-
Mechanism Elucidation: Further investigation into the molecular targets and signaling pathways, particularly how leonurine modulates angiogenesis and oxidative stress in uterine tissue, will provide a more complete understanding of its therapeutic actions.[2][14]
References
- 1. Leonurine: From Gynecologic Medicine to Pleiotropic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of this compound on medically induced incomplete abortion in early pregnancy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on endothelin and the endothelin receptor-mediated signal pathway in medically-induced incomplete abortion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on endothelin and the endothelin receptor-mediated signal pathway in medically-induced incomplete abortion in rats. | Chemsrc [chemsrc.com]
- 8. mdpi.com [mdpi.com]
- 9. Leonurine ameliorates the inflammatory responses in lipopolysaccharide-induced endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leonurine Exerts Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Endometritis by Modulating Mouse JAK-STAT/PI3K-Akt/PPAR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leonurine Exerts Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Endometritis by Modulating Mouse JAK-STAT/PI3K-Akt/PPAR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-a new drug for the treatment of menopausal syndrome: Synthesis, estrogen-like effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leonurine Ameliorates Oxidative Stress and Insufficient Angiogenesis by Regulating the PI3K/Akt-eNOS Signaling Pathway in H2O2-Induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Leonurine Hydrochloride: A Technical Guide to Target Identification and Interaction Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonurine (B1674737) hydrochloride, an active alkaloid derived from Leonurus japonicus (Chinese Motherwort), has demonstrated a wide spectrum of pharmacological activities, including potent effects on the cardiovascular and central nervous systems.[1] Its therapeutic potential is attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[2] Understanding the molecular mechanisms and specific protein targets through which leonurine exerts its effects is crucial for its development as a therapeutic agent. In silico methodologies, such as network pharmacology, molecular docking, and molecular dynamics simulations, provide a powerful and efficient framework for elucidating these complex interactions.
This technical guide details the computational approaches used to identify and characterize the molecular targets of leonurine hydrochloride. It provides an overview of the methodologies, presents key quantitative data from published studies, and illustrates the underlying biological pathways and experimental workflows.
Network Pharmacology: Uncovering the Target Network
Network pharmacology is a systems-biology-based approach that shifts the drug discovery paradigm from a "one-drug, one-target" model to a "multi-component, multi-target" strategy.[3] This is particularly well-suited for natural products like leonurine, which often interact with multiple proteins to produce their therapeutic effects. The typical workflow involves identifying potential drug targets, constructing a protein-protein interaction (PPI) network, and performing functional enrichment analysis to understand the biological pathways involved.
Experimental Protocol: Network Pharmacology Analysis
-
Compound Target Prediction:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem (CID: 161464).
-
Submit the structure to target prediction databases that link chemical structures to potential protein targets. Commonly used databases for traditional Chinese medicine (TCM) compounds include the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and the SwissTargetPrediction server.[4]
-
Compile a list of putative protein targets based on prediction scores and literature evidence.
-
-
Disease-Associated Gene Identification:
-
Identify genes associated with a specific disease of interest (e.g., Acute Myocardial Ischemia, Osteoarthritis) using clinical and genetic databases like the Online Mendelian Inheritance in Man (OMIM) and GeneCards.[1]
-
-
Network Construction:
-
Find the intersection between the list of putative leonurine targets and the list of disease-associated genes. These common targets are considered the most relevant for the therapeutic effect.
-
Input the list of common targets into the STRING database to generate a protein-protein interaction (PPI) network.[4] This network maps the known and predicted interactions between the target proteins.
-
-
Network Analysis and Visualization:
-
Import the PPI network data into visualization software like Cytoscape.[4]
-
Analyze the network topology to identify "hub" genes, which are highly connected nodes that may play a critical role in the network. Plugins like CytoHubba can be used to calculate metrics such as degree, betweenness centrality, and closeness centrality.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of common targets using tools like DAVID or the ClueGO plugin in Cytoscape. This step identifies the biological processes, molecular functions, and signaling pathways that are significantly enriched with the target proteins.
-
Visualization: Network Pharmacology Workflow
Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., leonurine) when bound to a second (the receptor, e.g., a target protein).[5] This method is used to estimate the strength of the interaction, commonly expressed as a binding energy or affinity score, and to visualize the specific atomic interactions (like hydrogen bonds) that stabilize the complex.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Download the 3D structure of leonurine from the PubChem database in SDF format.
-
Use a molecular modeling tool like PyMOL or Chimera to convert the SDF file to a PDB file.
-
In AutoDockTools, load the ligand PDB file, add polar hydrogens, compute Gasteiger charges, and save the file in the PDBQT format, which includes information about atom types and torsional flexibility.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using AutoDockTools, remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and compute Kollmann charges.
-
Save the prepared receptor as a PDBQT file.
-
-
Grid Box Generation:
-
Define the docking search space by creating a "grid box" around the active site of the receptor. The active site can be identified from the position of the co-crystallized ligand or through literature review.
-
Adjust the center and dimensions of the grid box to encompass all relevant residues in the binding pocket.
-
-
Docking Execution:
-
Use the AutoDock Vina command-line interface. The command requires specifying the prepared receptor and ligand PDBQT files, the grid box configuration (center coordinates and dimensions), and an output file name.
-
Example command: vina --receptor protein.pdbqt --ligand leonurine.pdbqt --config grid.txt --out results.pdbqt --log results.log
-
-
Results Analysis:
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
The log file contains the binding affinity scores for each pose.
-
Visualize the best-scoring pose in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer) to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between leonurine and the protein's active site residues.
-
Data Presentation: Leonurine Molecular Docking Results
The following table summarizes the binding affinities of leonurine with key targets identified through network pharmacology in studies of acute myocardial ischemia.[5]
| Target Protein | PDB ID | Function | Binding Energy (kcal/mol) |
| Glutathione Reductase (GSR) | N/A | Antioxidant defense | -4.7[5] |
| Butyrylcholinesterase (BCHE) | N/A | Neurotransmitter metabolism | -6.5[5] |
| Glutathione S-transferase P (GSTP1) | N/A | Detoxification, antioxidant | -6.5[5] |
| Transglutaminase 2 (TGM2) | N/A | Tryptophan metabolism | -6.2[5] |
| Cytochrome P450 2C9 (CYP2C9) | N/A | Drug metabolism | -7.2[5] |
| Phospholipase A2 (PLA2G2A) | N/A | Glycerophospholipid metabolism | -7.4[5] |
| mTOR | 2RSE | Cell growth, proliferation | N/A (Docking confirmed)[6] |
| Soluble Epoxide Hydrolase (sEH) | 3ANS | Inflammation | -7.5 |
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[4] MD simulations model the movements and interactions of atoms and molecules, allowing researchers to assess the stability of the ligand in the binding pocket and observe conformational changes in the protein.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-scoring docked complex of leonurine and the target protein from molecular docking.
-
Generate a topology file for leonurine using a force field parameterization server like CGenFF or the antechamber module of AmberTools. This file describes the bonded and non-bonded parameters for the ligand.
-
Use the GROMACS pdb2gmx tool to generate the topology for the protein, selecting an appropriate force field (e.g., CHARMM36, AMBER).
-
Combine the protein and ligand topology files and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes or inappropriate geometries in the initial system setup.
-
-
Equilibration:
-
Conduct a two-phase equilibration process.
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Equilibrate the system under constant pressure (e.g., 1 bar) and temperature, with the number of particles (N) also held constant. This allows the density of the system to relax to the correct value.
-
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100-200 nanoseconds) without position restraints. Trajectory data (atom coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuations in the binding site could indicate instability.
-
Data Presentation: Representative MD Simulation Results
| System | Simulation Time (ns) | Average Protein RMSD (nm) | Stability Notes |
| mTOR-Inhibitor Complex | 1000 | ~0.6[7] | Protein exhibits stable behavior after an initial equilibration period of ~130 ns.[7] |
Key Signaling Pathway: PI3K/Akt
The integrated results from network pharmacology, molecular docking, and experimental validation consistently point towards the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway as a primary mechanism of action for leonurine.[8] This pathway is a crucial regulator of cell proliferation, survival, apoptosis, and angiogenesis.[1] Studies have shown that leonurine can inhibit the phosphorylation of key proteins in this cascade, including PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR), thereby modulating downstream cellular processes.[8]
Visualization: Leonurine's Effect on the PI3K/Akt Pathway
Conclusion
In silico studies provide a robust framework for investigating the pharmacological mechanisms of natural products like this compound. The integration of network pharmacology, molecular docking, and molecular dynamics simulations allows for the efficient identification of potential protein targets, prediction of binding affinities, and assessment of complex stability. The evidence strongly suggests that leonurine exerts its therapeutic effects through a multi-target mechanism, with the PI3K/Akt signaling pathway being a central hub of its activity. These computational insights are invaluable for guiding further experimental validation and accelerating the drug development process for this promising natural compound.
References
- 1. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening and molecular dynamics simulation study of ATP-competitive inhibitors targeting mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of novel AKT1 inhibitors from Sapria himalayana bioactive compounds using structure-based virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
Preliminary Toxicity Profile of Leonurine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leonurine, an alkaloid derived from plants of the Leonurus genus, and its hydrochloride salt have garnered significant interest for a range of therapeutic applications, including cardiovascular and neurological disorders.[1][2] This interest is largely due to its anti-inflammatory and antioxidant properties.[2] As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount for safe drug development. This technical guide provides a summary of the currently available preliminary toxicity data for Leonurine hydrochloride and related extracts. It is important to note that while research into the pharmacological effects of this compound is expanding, comprehensive public data on its specific toxicity is still limited. Much of the available information is derived from studies on extracts of Leonurus plants, which contain a variety of compounds in addition to Leonurine.
Acute Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single large dose. The most common metric from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.
Table 1: Acute Toxicity Data for Leonurus Extract
| Test Substance | Animal Model | Route of Administration | LD50 | Target Organs |
| 95% Ethanol (B145695) Extract of Leonurus | Mice | Oral | 118.68 g/kg | Liver, Kidney |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
The Up-and-Down Procedure is a common method for assessing acute oral toxicity that minimizes the number of animals required.
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least 5 days before dosing.
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period (e.g., overnight) before administration of the test substance.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1-2 mL/100g of body weight.
-
Sequential Dosing: A single animal is dosed at a time. The initial dose is selected based on available information. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose. The interval between dosing is typically 48 hours.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
References
Leonurine Hydrochloride: A Technical Guide on its Impact on Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms through which leonurine (B1674737) hydrochloride, an alkaloid derived from Leonurus japonicus, exerts its anti-tumor effects by modulating apoptosis and the cell cycle. The information presented is collated from multiple studies and is intended to serve as a detailed resource for professionals in the fields of oncology and drug development.
Quantitative Effects on Cell Viability, Apoptosis, and Cell Cycle
Leonurine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner across various cancer cell lines.[1][2] The following tables summarize the key quantitative data from these studies.
Table 1: Dose-Dependent Induction of Apoptosis in H292 Lung Cancer Cells
| Treatment Group | Concentration (μmol/L) | Treatment Duration | Apoptotic Ratio (%) |
| Control | 0 | 24 h | 4.9 ± 0.43[1][3][4] |
| LH Treatment | 10 | 24 h | 11.5 ± 1.12[1][3][4] |
| LH Treatment | 25 | 24 h | 19.3 ± 1.16[1][3][4] |
| LH Treatment | 50 | 24 h | 61.3 ± 6.69[1][3][4] |
| Data from a study on human non-small cell lung cancer (NSCLC) H292 cells. |
Table 2: Cell Cycle Arrest in H292 Lung Cancer Cells
| Treatment | Effect | Key Regulators |
| This compound | Induces G0/G1 phase cell cycle arrest in a dose-dependent manner.[1][3][4] | Down-regulation of Cyclin D1, D2, CDK2, CDK4, CDK6; Up-regulation of p21 and p27.[5] |
| This compound | Can induce G2/M phase arrest in other cancer cell types (e.g., breast cancer).[5] | Down-regulation of Cyclin A1, B1, CDK1; Up-regulation of p53.[5] |
Table 3: Inhibitory Concentration (IC50) Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Treatment Duration |
| HL-60 | Acute Myeloid Leukemia | 28.6 | 24 h[2] |
| HL-60 | Acute Myeloid Leukemia | 11.3 | 48 h[2] |
| U-937 | Acute Myeloid Leukemia | 17.5 | 24 h[2] |
| U-937 | Acute Myeloid Leukemia | 9.0 | 48 h[2] |
| K562 | Chronic Myeloid Leukemia | 773 | 24 h[2] |
| KU812 | Chronic Myeloid Leukemia | 882 | 24 h[2] |
| PC3 | Prostate Cancer | Induces G1 arrest at 200-800 μM | Not specified[2] |
| DU145 | Prostate Cancer | Induces G1 arrest at 200-800 μM | Not specified[2] |
Core Signaling Pathways
This compound induces apoptosis and cell cycle arrest primarily by modulating the PI3K/Akt and MAPK signaling pathways.
Induction of Apoptosis
The pro-apoptotic effect is strongly linked to the activation of the mitochondria-dependent pathway.[1][4] this compound treatment leads to the inhibition of the PI3K/Akt survival pathway and the activation of the p38 MAPK stress-response pathway.[1][3] This dual action disrupts the balance of pro- and anti-apoptotic proteins, triggering the intrinsic apoptotic cascade.
Caption: this compound Induced Apoptotic Signaling Pathway.
Regulation of Cell Cycle
This compound induces cell cycle arrest, most commonly at the G0/G1 checkpoint, by altering the expression of key cell cycle regulatory proteins.[1][5] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
Caption: Mechanism of this compound-Induced G1 Cell Cycle Arrest.
Experimental Protocols & Workflow
The investigation of this compound's effects on cancer cells typically follows a structured workflow involving cell viability, apoptosis, and cell cycle analysis, followed by mechanistic studies using molecular biology techniques.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Leonurine Hydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Leonurine (B1674737) hydrochloride (LH) for use in cell culture experiments. Leonurine, an alkaloid extracted from Leonurus japonicus (Motherwort), has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Proper preparation of LH solutions is critical for obtaining accurate and reproducible experimental results.
Product Information
-
Chemical Name: 4-hydroxy-3,5-dimethoxy-benzoic acid, 4-[(aminoiminomethyl)amino]butyl ester hydrochloride[3][4]
-
Molecular Formula: C₁₄H₂₂ClN₃O₅[6]
-
Molecular Weight: 347.79 g/mol [6]
-
Appearance: White to beige crystalline solid or powder[3][7]
-
Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[3]
Solubility of Leonurine Hydrochloride
The solubility of this compound varies depending on the solvent. It is crucial to select an appropriate solvent to prepare a concentrated stock solution that can be further diluted to working concentrations in cell culture media.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | ≥3 mg/mL[3][4], ~70 mg/mL (201.27 mM)[6] | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol | Slightly soluble[3][4], ~7 mg/mL[6] | Can be used, but may not achieve as high a concentration as DMSO. |
| Water | Soluble with ultrasonic assistance (≥3 mg/mL)[8], generally considered insoluble without.[6] | Water solubility can be limited. If using water, sonication may be required to aid dissolution. |
| Methanol | Soluble (used for analytical standard preparation)[9] | Primarily used for analytical purposes and may not be ideal for cell culture applications due to potential cytotoxicity. |
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (347.79 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 347.79 g/mol x 1000 mg/g = 3.4779 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.48 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. A 10 mM stock solution in DMSO is stable for at least one month at -20°C and up to one year at -80°C.[6]
Table for Preparing Stock Solutions: [5]
| Desired Concentration | Volume of Solvent per 1 mg of this compound |
| 1 mM | 2.8753 mL |
| 5 mM | 0.5751 mL |
| 10 mM | 0.2875 mL |
| 50 mM | 0.0575 mL |
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[10][11]
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (50 µM x 1 mL) / 10,000 µM = 0.005 mL or 5 µL
-
-
Prepare the working solution: Add the calculated volume of the stock solution to the appropriate volume of complete cell culture medium. For the example above, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used. For the example above, the vehicle control would contain 0.05% DMSO in the cell culture medium.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the prepared working solutions of this compound or the vehicle control. Typical treatment concentrations in published studies range from 10 µM to 100 µM for durations of 6 to 72 hours.[10][11][12]
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound on cultured cells.
Caption: General experimental workflow for cell culture studies with this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Pro-Apoptotic Signaling in Cancer Cells
In cancer cells, such as the H292 lung cancer cell line, this compound induces apoptosis through a mitochondria-dependent pathway.[10] It achieves this by increasing the phosphorylation of p38 MAPK and decreasing the phosphorylation of Akt.[5][10]
Caption: Pro-apoptotic signaling pathway of this compound in cancer cells.
Anti-Inflammatory Signaling Pathway
This compound exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway.[13][14] This has been observed in chondrocytes and is relevant to conditions like osteoarthritis.
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Other Modulated Signaling Pathways
This compound has also been reported to influence other signaling pathways, including:
-
PI3K/Akt/GSK3β pathway: Involved in cardioprotection.[3][15]
-
AMPK/SREBP1 pathway: Implicated in hepatoprotective effects.[3][12]
-
GR/SGK1 signaling pathway: Modulated in neuronal cells.[16]
These pathways highlight the pleiotropic effects of this compound and suggest its potential therapeutic application in a wide range of diseases. Further research is warranted to fully elucidate its mechanisms of action in different cellular contexts.
References
- 1. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Leonurin monohydrochloride | CAS:24735-18-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. apexbt.com [apexbt.com]
- 9. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 14. Osteoarthrosis | this compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | springermedicine.com [springermedicine.com]
- 15. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leonurine promotes neurite outgrowth and neurotrophic activity by modulating the GR/SGK1 signaling pathway in cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leonurine (B1674737) hydrochloride, an alkaloid derived from Herba Leonuri, has demonstrated significant therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[1][2] This document provides detailed in vivo experimental protocols for investigating the efficacy of leonurine hydrochloride in various animal models. It includes comprehensive methodologies, data presentation in tabular format for clarity, and visual representations of key signaling pathways to facilitate a deeper understanding of its mechanisms of action.
General Guidelines for In Vivo Studies
1.1. Animal Models:
The selection of an appropriate animal model is critical for recapitulating the pathophysiology of the human disease being studied. Commonly used models in this compound research include:
-
Rodents (Rats and Mice): Widely used due to their genetic similarity to humans, ease of handling, and well-established disease induction protocols. Specific strains may be chosen based on the research question.
1.2. This compound Administration:
-
Formulation: this compound is typically dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dosage and the administration volume appropriate for the animal's weight.
-
Routes of Administration:
-
Intragastric (i.g.): For oral administration, mimicking clinical use.[3]
-
Intraperitoneal (i.p.): For systemic delivery, bypassing first-pass metabolism.[2]
-
Intra-articular (i.a.): For localized delivery to joint capsules, particularly in osteoarthritis models.[4]
-
Intravenous (i.v.): For direct and rapid systemic circulation.
-
-
Dosage: Dosages in preclinical studies have ranged from 7.5 mg/kg to 200 mg/kg per day, depending on the animal model and the targeted disease.[2] Dose-response studies are recommended to determine the optimal therapeutic dose.
Experimental Protocols
2.1. Neuroprotective Effects: Chronic Mild Stress (CMS) Model for Depression
This protocol is designed to induce a depressive-like state in mice and assess the antidepressant-like effects of this compound.[5]
Experimental Workflow:
Caption: Workflow for the Chronic Mild Stress (CMS) model.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
CMS Procedure: For 4 weeks, mice in the CMS groups are subjected to a daily schedule of varied, mild stressors.
-
Treatment: this compound (30 or 60 mg/kg) or saline is administered daily via intragastric gavage for the duration of the CMS protocol.[5]
-
Behavioral Testing (Week 5):
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
-
Forced Swim Test (FST) & Tail Suspension Test (TST): To measure behavioral despair.
-
-
Biochemical Analysis: Following behavioral tests, animals are euthanized, and hippocampal tissue is collected for Western blot analysis of inflammatory markers and signaling proteins.[5]
Quantitative Data Summary:
| Group | Sucrose Preference (%) | Immobility Time (s) - FST | IL-1β Level (relative to control) | IL-6 Level (relative to control) | TNF-α Level (relative to control) |
| Control | ~90% | ~100s | 1.0 | 1.0 | 1.0 |
| CMS + Saline | Significantly Decreased | Significantly Increased | Markedly Increased[5] | Markedly Increased[5] | Markedly Increased[5] |
| CMS + Leonurine (60 mg/kg) | Significantly Increased vs. CMS+Saline[5] | Significantly Decreased vs. CMS+Saline | Dramatically Downregulated[5] | Dramatically Downregulated[5] | Dramatically Downregulated[5] |
2.2. Cardioprotective Effects: Myocardial Infarction (MI) Model
This protocol induces myocardial infarction in rats to evaluate the cardioprotective effects of this compound.[3][6]
Experimental Workflow:
Caption: Workflow for the Myocardial Infarction (MI) model.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
The sham group undergoes the same procedure without LAD ligation.
-
-
Treatment: this compound (15 mg/kg/day) or saline is administered daily via intragastric gavage for 8 weeks.[3]
-
Hemodynamic Assessment (Week 8):
-
Catheterize the left ventricle to measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP), and the maximum rates of pressure increase (+dP/dt) and decrease (-dP/dt).[3]
-
-
Molecular Analysis: After hemodynamic measurements, hearts are harvested. The "at-risk" and infarcted zones are collected for Western blot analysis of pro-survival and apoptotic proteins.[3]
Quantitative Data Summary:
| Group | LVEDP (mmHg) | +dP/dt (mmHg/s) | Bcl-2 Expression (relative to MI+Saline) | Bax Expression (relative to MI+Saline) |
| Sham | Normal | Normal | - | - |
| MI + Saline | Significantly Increased | Significantly Decreased | 1.0 | 1.0 |
| MI + Leonurine (15 mg/kg) | Significantly Decreased vs. MI+Saline[6] | Significantly Increased vs. MI+Saline[6] | Increased[6] | Reduced[6] |
2.3. Anti-inflammatory Effects: Osteoarthritis (OA) Model
This protocol details the induction of osteoarthritis in rats to investigate the anti-inflammatory and cartilage-protective effects of this compound.[4][7]
Methodology:
-
Animals: Male Sprague-Dawley rats are suitable for this model.
-
Surgical Procedure:
-
Anterior Cruciate Ligament Transection (ACLT) is performed on one knee joint to induce instability and subsequent OA development. The contralateral knee can serve as a control.
-
-
Treatment:
-
Rats are randomly assigned to a control group (ACLT surgery with intra-articular saline injection) and a this compound group (ACLT surgery with intra-articular LH injection).[4]
-
-
Histological Assessment:
-
After a designated period (e.g., 4-8 weeks), animals are euthanized, and the knee joints are collected.
-
Articular cartilage degeneration is assessed by histological staining (e.g., Safranin O-Fast Green) and scoring systems (e.g., Mankin score).
-
-
Molecular Analysis:
-
Cartilage tissue can be harvested to measure the expression of inflammatory and catabolic markers such as MMP-1, MMP-3, MMP-13, IL-6, and ADAMTS-5 via real-time PCR or Western blotting.[4]
-
Quantitative Data Summary:
| Treatment Group | MMP-1 Expression | MMP-3 Expression | MMP-13 Expression | IL-6 Expression | ADAMTS-5 Expression |
| Control (ACLT + Saline) | Upregulated | Upregulated | Upregulated | Upregulated | Upregulated |
| LH Group (ACLT + LH) | Significantly Suppressed[4] | Significantly Suppressed[4] | Significantly Suppressed[4] | Significantly Suppressed[4] | Significantly Suppressed[4] |
Signaling Pathways
3.1. NF-κB Signaling Pathway in Inflammation
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][4][5]
Caption: Inhibition of the NF-κB pathway by Leonurine.
3.2. PI3K/Akt Signaling Pathway in Cardioprotection
The cardioprotective effects of this compound are mediated, in part, through the activation of the PI3K/Akt pro-survival signaling pathway.[1][3][6]
Caption: Activation of the PI3K/Akt pathway by Leonurine.
Conclusion
The provided protocols and data offer a foundational framework for conducting in vivo research on this compound. Researchers should adapt these methodologies to their specific experimental questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. The consistent demonstration of anti-inflammatory, neuroprotective, and cardioprotective effects across various models underscores the therapeutic potential of this compound and warrants further investigation.
References
- 1. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leonurine (SCM-198) improves cardiac recovery in rat during chronic infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoarthrosis | this compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | springermedicine.com [springermedicine.com]
HPLC method for quantification of Leonurine hydrochloride
An HPLC (High-Performance Liquid Chromatography) method provides a reliable and precise approach for the quantification of Leonurine (B1674737) hydrochloride, a key bioactive alkaloid. This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method suitable for accurate determination of Leonurine hydrochloride in various samples, including raw materials and pharmaceutical formulations.
Principle
This method employs reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of an aqueous phosphate (B84403) buffer and acetonitrile. This combination ensures a stable retention time and sharp, symmetrical peak shape for this compound. Detection is performed using a UV-Vis detector at 277 nm, which is the maximum absorption wavelength for Leonurine, allowing for high sensitivity and specificity.[1][2][3] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known standards.
Apparatus and Materials
-
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.
-
Chromatography data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Monopotassium phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (Analytical grade).
-
Water (HPLC grade or ultrapure).
-
Experimental Protocols
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| HPLC Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.02 mol·L⁻¹ Monopotassium Phosphate (pH 3.0) (22:78, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 277 nm[1][2] |
| Column Temp. | 35°C[2] |
| Injection Vol. | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 2.72 g of monopotassium phosphate and dissolve it in approximately 900 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 using phosphoric acid.
-
Make up the final volume to 1000 mL with HPLC-grade water.
-
To prepare the final mobile phase, mix 780 mL of this buffer with 220 mL of acetonitrile.
-
Degas the mobile phase by sonicating for 15-20 minutes before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
Serially dilute the standard stock solution with the mobile phase to prepare a series of calibration standards.
-
A suggested concentration range is 0.5, 1.0, 2.5, 5.0, 10.0, and 15.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder (e.g., from a plant extract or crushed tablets) expected to contain approximately 1 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Method Validation Summary
The described HPLC method has been validated for its performance and reliability. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL[2] |
| Correlation Coeff. | r = 0.9991[2] |
| Accuracy (% Recovery) | 96.9% - 104.9%[2] |
| Precision (% RSD) | Intra-day and Inter-day RSDs < 10%[2] |
| LLOQ | 0.05 µg/mL[2] |
| Specificity | No interference observed from common excipients at the retention time of Leonurine HCl. |
Experimental Workflow
The overall experimental process for the quantification of this compound is depicted in the following workflow diagram.
Caption: HPLC quantification workflow for this compound.
Conclusion
The detailed RP-HPLC method is demonstrated to be simple, accurate, precise, and reliable for the routine quantification of this compound. The method's robustness makes it suitable for quality control applications in both research and industrial settings, ensuring the consistency and quality of products containing this active compound.
References
- 1. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Pharmacokinetic Study of Leonurine in Rat Plasma by Sensitive HPLC [chinjmap.com]
- 3. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Leonurine Hydrochloride Using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated capillary electrophoresis (CE) method for the quantitative analysis of Leonurine (B1674737) hydrochloride. The protocol is particularly suited for the quality control and standardization of herbal extracts and pharmaceutical formulations containing this active compound. The described method is characterized by its high separation efficiency, short analysis time, and low solvent consumption, making it an excellent alternative to traditional high-performance liquid chromatography (HPLC) methods.
Introduction
Leonurine, a pseudoalkaloid, is one of the major bioactive components found in plants of the Leonurus genus, commonly known as motherwort. It exhibits a wide range of pharmacological activities, including cardiovascular protection and uterine contraction promotion. Therefore, accurate and reliable quantification of Leonurine is crucial for the quality assessment of raw materials and finished products. Capillary electrophoresis offers several advantages for the analysis of such compounds, including high resolution, speed, and minimal sample and reagent consumption.[1] This document provides a comprehensive protocol for the determination of Leonurine using CE with photodiode array (PDA) detection.
Experimental Protocols
Instrumentation and Materials
-
Instrument: Agilent 7100 CE system or equivalent, equipped with a photodiode array (PDA) detector.[1]
-
Capillary: Uncoated fused-silica capillary, 64.5 cm total length (56 cm to the detector) x 50 µm internal diameter.[1]
-
Reagents:
-
Leonurine hydrochloride standard (Sigma-Aldrich or equivalent)
-
Sodium phosphate (B84403)
-
Methanol (B129727) (AR grade)
-
Hydrochloric acid
-
Sodium hydroxide
-
Deionized water
-
-
Software: HP ChemStation software or equivalent for data acquisition and analysis.[1]
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 20 mM sodium phosphate buffer. Adjust the pH to 7.9 using phosphoric acid or sodium hydroxide.[1] Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution: Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of methanol to obtain a stock solution of 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of working standard solutions with concentrations ranging from 20 to 100 µg/mL by diluting the stock solution with methanol.[1]
Sample Preparation (from Leonurus sibiricus extract)
-
Perform ethanolic extraction of the dried plant material using a Soxhlet apparatus.[1][2]
-
Evaporate the solvent from the extract.
-
Redissolve a known amount of the dried extract in methanol.
-
Filter the sample solution through a 0.45 µm PTFE membrane syringe filter prior to injection.[1]
Capillary Electrophoresis Conditions
| Parameter | Condition |
| Capillary | Uncoated fused-silica, 64.5 cm (56 cm effective length) x 50 µm i.d.[1] |
| Background Electrolyte | 20 mM Sodium Phosphate Buffer, pH 7.9[1] |
| Applied Voltage | 25 kV[1] |
| Temperature | 20°C[1] |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds[1] |
| Detection | PDA detector at 277 nm[1][2] |
Capillary Conditioning
Before the first use, and as needed, condition the capillary by flushing with 1 M NaOH for 30 minutes, followed by deionized water for 10 minutes, and then 1 M HCl for 10 minutes. Finally, rinse with deionized water for 10 minutes and equilibrate with the BGE for at least 15 minutes before the first injection.
Data Presentation
The developed CE method was validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.
Table 1: Method Validation Parameters for this compound Analysis [1]
| Parameter | Result |
| Linearity Range | 20 - 100 µg/mL |
| Regression Equation | y = 0.0871x + 0.9537 |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | 96.39% - 101.83% |
| Repeatability (% RSD) | 2.97% |
| Intermediate Precision (% RSD) | 3.16% |
| Limit of Detection (LOD) | 1.59 µg/mL |
| Limit of Quantification (LOQ) | 4.82 µg/mL |
| Robustness (% RSD) | 2.38% |
Data sourced from a study on the quantification of leonurine in Leonurus sibiricus ethanolic extract.
Visualizations
Experimental Workflow
The overall workflow for the analysis of this compound using capillary electrophoresis is depicted below.
Caption: Workflow for this compound Analysis by CE.
Logical Relationship of Method Validation
The following diagram illustrates the key parameters assessed during the validation of the analytical method.
Caption: Key Parameters of Analytical Method Validation.
Conclusion
The capillary electrophoresis method outlined in this application note is demonstrated to be a suitable and valid technique for the quantitative determination of this compound.[1][2] The method is linear, accurate, precise, and robust, providing a reliable tool for quality control in the pharmaceutical and herbal medicine industries. Its advantages, such as short analysis times and reduced waste generation, make it an attractive alternative to conventional chromatographic techniques.[1]
References
- 1. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of Leonurine Hydrochloride in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of Leonurine (B1674737) hydrochloride (LH) in various mouse models based on recent scientific literature. The included protocols and data are intended to serve as a guide for designing and conducting preclinical studies investigating the therapeutic potential of this promising alkaloid.
Summary of Quantitative Data
The effective dosage of Leonurine hydrochloride in mouse models is highly dependent on the specific disease model, the route of administration, and the intended therapeutic outcome. The following tables summarize the quantitative data from several key studies.
Table 1: this compound Dosage in Different Mouse Disease Models
| Disease Model | Mouse Strain | Route of Administration | Dosage (mg/kg/day) | Treatment Duration | Key Findings |
| Premature Ovarian Insufficiency (POI) | C57BL/6 | Intraperitoneal (i.p.) | 7.5, 15, 30 | 28 days | 30 mg/kg was optimal for regulating serum hormones and protecting reproductive organ weight.[1][2] |
| Chronic Mild Stress (Depression) | C57BL/6 | Intragastric (i.g.) | 30, 60 | 4 weeks | 60 mg/kg significantly alleviated depression-like behaviors and restored monoamine neurotransmitter levels.[3][4][5] |
| Alzheimer's Disease (AD) | APP/PS1 | Intragastric (i.g.) | 150 | 2 months | Improved cognitive function, reduced hippocampal neuronal damage, and decreased Aβ levels.[6][7][8] |
| Ischemic Stroke | Not Specified | Intraperitoneal (i.p.) | 10 | 2 hours post-pMCAO | Upregulated nuclear Nrf-2 protein and increased total Nrf-2 mRNA and protein expression.[1] |
Table 2: Pharmacokinetic Parameters of Leonurine in Rodents
| Species | Administration Route | Dose (mg/kg) | Bioavailability | Half-life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Rat | Intravenous (i.v.) | 5 | - | 1.72 h | - | - |
| Rat | Intragastric (i.g.) | 50 | 2.21% | - | Reached at ~0.75 h | ~0.75 h |
| Mouse | Oral (Suspension) | Not Specified | 1.78% | - | - | - |
| Mouse | Oral (Microemulsion) | Not Specified | 10.95% | - | 2.46-fold higher than suspension | - |
| Mouse | Intramuscular (Microemulsion) | Not Specified | 37.45% | - | - | - |
Note: Pharmacokinetic data for this compound specifically in mice is limited in the provided search results. The data for Leonurine is presented as a reference. The use of a microemulsion formulation significantly improved oral bioavailability in mice.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound in mouse models.
Induction of Premature Ovarian Insufficiency (POI) and LH Treatment
Objective: To evaluate the protective effects of this compound on ovarian function in a cyclophosphamide-induced POI mouse model.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Cyclophosphamide (B585) (CTX)
-
This compound (LH)
-
Sterile saline
-
Syringes and needles for injection
Protocol:
-
Animal Acclimatization: Acclimate mice to standard laboratory conditions for at least one week.
-
POI Induction: Induce POI by a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150 mg/kg.
-
LH Administration:
-
Outcome Assessment:
-
Monitor estrous cycles throughout the treatment period.
-
At the end of the treatment, collect blood samples for serum hormone analysis (e.g., estradiol, FSH).
-
Harvest ovaries for histological examination of follicle counts and ovarian morphology.
-
Chronic Mild Stress (CMS) Model of Depression and LH Treatment
Objective: To assess the antidepressant-like effects of this compound in a mouse model of chronic stress.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (LH)
-
Vehicle (e.g., 0.9% saline containing 1% carboxymethyl cellulose)
-
Apparatus for behavioral tests (Sucrose Preference Test, Forced Swim Test, Tail Suspension Test)
Protocol:
-
CMS Procedure: Subject mice to a variable series of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for a period of 4 weeks to induce a depressive-like state.
-
LH Administration:
-
During the 4-week stress period, administer LH daily via intragastric (i.g.) gavage at doses of 30 and 60 mg/kg.[4]
-
A control group receives the vehicle, and a positive control group can be treated with a standard antidepressant like fluoxetine (B1211875) (20 mg/kg).
-
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): Perform weekly to assess anhedonia.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): Conduct at the end of the treatment period to measure behavioral despair.[5]
-
-
Neurochemical and Molecular Analysis:
-
Following behavioral tests, sacrifice the animals and collect brain tissue (hippocampus and prefrontal cortex).
-
Measure levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) using HPLC.
-
Analyze the expression of inflammatory markers and signaling proteins (e.g., NF-κB pathway) via Western blot or ELISA.[3][5]
-
Alzheimer's Disease (APP/PS1) Model and LH Treatment
Objective: To investigate the neuroprotective effects of this compound on cognitive function and AD pathology in a transgenic mouse model.
Materials:
-
Male APP/PS1 transgenic mice
-
Wild-type C57BL/6J mice (as controls)
-
This compound (LH)
-
Normal saline
-
Apparatus for behavioral tests (Morris Water Maze, Novel Object Recognition)
Protocol:
-
Animal Grouping and Administration:
-
Cognitive Function Assessment:
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for histological analysis (e.g., Nissl staining to assess neuronal damage).
-
Use the other hemisphere to prepare hippocampal homogenates for biochemical assays.
-
Assess oxidative stress markers and the activation of the Nrf-2 signaling pathway via Western blot and qPCR.[6][8]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies with Leonurine HCl.
References
- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 3. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study on the PK and BA profiles in the mouse body for leonurine O/O microemulsion with determination by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Leonurine Hydrochloride: Administration Routes and Protocols for Neuroprotection Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leonurine (B1674737), an alkaloid derived from Herba Leonuri (motherwort), has garnered significant interest for its therapeutic potential in a variety of conditions, notably for its neuroprotective properties. Its hydrochloride salt, leonurine hydrochloride, offers improved solubility and stability for research applications. This document provides a comprehensive overview of the administration routes and detailed experimental protocols for studying the neuroprotective effects of this compound in both in vivo and in vitro models. The information is compiled from multiple studies investigating its efficacy in models of ischemic stroke and neurodegenerative diseases.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various neuroprotection studies involving leonurine administration.
Table 1: In Vivo Administration of Leonurine
| Animal Model | Administration Route | Dosage | Frequency & Duration | Key Neuroprotective Outcomes | Reference |
| Male ICR Mice (pMCAO) | Intraperitoneal injection | 10 mg/kg | Single dose, 2 hours post-pMCAO | Reduced neurological deficit and infarct volume; increased Nrf-2 expression. | [1] |
| Rats (2-VO) | Not specified | 60 mg/kg/day | Daily for 3 weeks | Improved cognitive flexibility and spatial memory; decreased glutamate (B1630785) and H₂O₂ levels. | [2] |
| Rats (MCAO) | Oral pretreatment | Not specified | Daily for 7 days pre-MCAO | Reduced infarct volume; improved neurological deficit; increased SOD and GPx; decreased MDA. | [3] |
| APP/PS1 Mice | Intragastric administration | Not specified | Not specified | Improved cognitive function; reduced hippocampal neuronal damage; decreased Aβ1-40 and Aβ1-42 levels. | [4] |
Table 2: In Vitro Administration of Leonurine
| Cell Model | Insult | Leonurine Concentration | Duration of Treatment | Key Neuroprotective Outcomes | Reference |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | 50, 100, 200 µg/mL | Pretreatment | Increased cell viability; decreased ROS, MDA, and NO/NOS production; reduced apoptosis. | [5][6][7] |
| SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified | Not specified | Reduced cell death; increased SOD expression; maintained mitochondrial function. | [8] |
Signaling Pathways
This compound exerts its neuroprotective effects through multiple signaling pathways, primarily related to antioxidant and anti-inflammatory mechanisms.
Caption: Signaling pathways modulated by leonurine for neuroprotection.
Experimental Protocols
In Vivo Studies: Ischemic Stroke Model
This protocol outlines the intraperitoneal administration of this compound in a mouse model of permanent middle cerebral artery occlusion (pMCAO).
Caption: Experimental workflow for in vivo neuroprotection study.
Materials:
-
This compound (purity > 98%)
-
Sterile saline (0.9% NaCl)
-
Male ICR mice
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments for pMCAO
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Standard laboratory equipment for Western blotting and other biochemical assays.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a final concentration of 1 mg/mL for a 10 mg/kg dosage in a 25g mouse (0.25 mL injection volume).
-
Ensure the solution is sterile by filtering through a 0.22 µm syringe filter.
-
-
Animal Model:
-
Acclimatize male ICR mice for at least one week.
-
Induce permanent middle cerebral artery occlusion (pMCAO) under anesthesia. The sham group undergoes the same surgical procedure without vessel occlusion.
-
-
Administration:
-
Two hours after the pMCAO surgery, administer this compound (10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[1]
-
-
Neurobehavioral Assessment:
-
At 24 hours post-pMCAO, evaluate neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
Following behavioral assessment, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections and stain with 2% TTC solution to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis:
-
Harvest brain tissue from the ischemic hemisphere for further analysis.
-
Prepare tissue lysates for Western blotting to determine the expression levels of proteins in the Nrf-2 pathway (e.g., Nrf-2, HO-1, NQO-1).[1][4]
-
Conduct assays to measure markers of oxidative stress such as SOD, CAT, GSH, GSH-Px, and MDA.[1]
-
In Vitro Studies: Oxygen-Glucose Deprivation (OGD) Model
This protocol describes the application of this compound to protect PC12 cells from OGD-induced injury, a common in vitro model for cerebral ischemia.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052)
-
Glucose-free DMEM
-
This compound
-
Hypoxic chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Reagents for cell viability assays (e.g., MTT), ROS detection, and apoptosis assays.
Procedure:
-
Cell Culture:
-
Culture PC12 cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Leonurine Pretreatment:
-
Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Once cells reach desired confluency, replace the medium with fresh medium containing different concentrations of this compound (e.g., 50, 100, 200 µg/mL) and incubate for a predetermined period (e.g., 2-4 hours).[5][7]
-
-
Oxygen-Glucose Deprivation (OGD):
-
After pretreatment, wash the cells with PBS and replace the medium with glucose-free DMEM.
-
Place the cells in a hypoxic incubator for a specified duration (e.g., 4-6 hours) to induce OGD.
-
Control cells are incubated in regular glucose-containing medium in a normoxic incubator.
-
-
Reoxygenation:
-
Following OGD, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a reoxygenation period (e.g., 12-24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT assay or similar method.
-
Oxidative Stress: Evaluate intracellular ROS levels using fluorescent probes (e.g., DCFH-DA). Measure MDA levels and SOD activity in cell lysates.[5][7]
-
Apoptosis: Assess the rate of apoptosis using techniques such as TUNEL staining or flow cytometry with Annexin V/PI staining. Analyze the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blot.[5][7][9]
-
NO/NOS Pathway: Measure the production of nitric oxide (NO) and the expression/activity of nitric oxide synthases (NOS) in cell lysates or culture supernatant.[5][6][7]
-
Conclusion
This compound demonstrates significant neuroprotective potential in both in vivo and in vitro models of neurological damage. The primary administration routes in animal studies are intraperitoneal injection and oral gavage, with effective dosages ranging from 10 to 60 mg/kg. The underlying mechanisms of action are multifaceted, involving the activation of the Nrf-2 antioxidant pathway, inhibition of apoptosis, and suppression of the NO/NOS-mediated oxidative stress and inflammatory pathways. The provided protocols offer a foundational framework for researchers to further investigate the therapeutic utility of this compound in the context of neuroprotection.
References
- 1. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonurine ameliorates cognitive dysfunction via antagonizing excitotoxic glutamate insults and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leonurine protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Leonurine Hydrochloride Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leonurine (B1674737) hydrochloride (LH), an alkaloid derived from Leonurus japonicus (Chinese Motherwort), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-proliferative effects.[1][2][3] These properties make it a promising candidate for therapeutic development in various diseases, including cancer, cardiovascular conditions, and inflammatory disorders.[2][3][4] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of Leonurine hydrochloride and summarizes key quantitative data from preclinical studies. Additionally, it illustrates the signaling pathways modulated by LH and outlines experimental workflows.
Data Presentation
Table 1: Anti-Proliferative and Pro-Apoptotic Effects of this compound on H292 Lung Cancer Cells.[1][5]
| Concentration (µmol/L) | Treatment Duration (h) | Cell Viability (% of Control) | Apoptotic Ratio (%) |
| 10 | 24 | - | 11.5 ± 1.12 |
| 25 | 24 | - | 19.3 ± 1.16 |
| 50 | 24 | - | 61.3 ± 6.69 |
| 0 (Control) | 24 | 100 | 4.9 ± 0.43 |
| 10 | 48 | Significantly Inhibited | - |
| 25 | 48 | Significantly Inhibited | - |
| 50 | 48 | Significantly Inhibited | - |
| 10 | 72 | Significantly Inhibited | - |
| 25 | 72 | Significantly Inhibited | - |
| 50 | 72 | Significantly Inhibited | - |
Data presented as mean ± SD. The study demonstrated a time- and dose-dependent inhibition of proliferation.[1][5]
Table 2: Effect of Leonurine on Cell Viability in an LPS-Induced Acute Lung Injury Model (BEAS-2B cells).[7]
| Treatment | Concentration (µg/mL) | Cell Viability (% of Control) |
| Control | 0 | 100 |
| Leonurine | 1 | No significant change |
| Leonurine | 10 | No significant change |
| Leonurine | 20 | No significant change |
| Leonurine | 40 | No significant change |
| Leonurine | 80 | No significant change |
| Leonurine | 120 | No significant change |
| LPS | 1 | Reduced |
| LPS + Leonurine | 10 | Increased (dose-dependent) |
| LPS + Leonurine | 20 | Increased (dose-dependent) |
| LPS + Leonurine | 40 | Increased (dose-dependent) |
Leonurine alone did not show cytotoxicity. In LPS-treated cells, leonurine increased cell viability in a dose-dependent manner.[6]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][5]
Materials:
-
This compound (LH)
-
Human non-small cell lung cancer (NSCLC) H292 cells[1][5] or other appropriate cell line
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells (e.g., H292) into 96-well plates at a density of 5 × 10³ cells/well and incubate overnight.[5]
-
Treat the cells with various concentrations of LH (e.g., 0, 10, 25, 50 µmol/L) for different time points (e.g., 6, 12, 24, 48, 72 hours).[1][5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[1][7]
Materials:
-
This compound (LH)
-
H292 cells or other appropriate cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with different concentrations of LH (e.g., 0, 10, 25, 50 µmol/L) for 24 hours.[1][7]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Anti-inflammatory Assay (Measurement of Inflammatory Cytokines)
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the levels of pro-inflammatory cytokines in cell culture supernatants using ELISA.[8]
Materials:
-
This compound (LH)
-
BEAS-2B cells or other appropriate cell line
-
Lipopolysaccharide (LPS)
-
24-well plates
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed cells into 24-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of LH for a specified time (e.g., 2 hours).
-
Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for a designated period (e.g., 24 hours).[6]
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[8]
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects through the modulation of several key signaling pathways.
Mitochondria-Dependent Apoptosis Pathway: LH can induce apoptosis in cancer cells by increasing the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential (MMP). This triggers the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately leading to programmed cell death. The Bax/Bcl-2 ratio is also increased, further promoting apoptosis.[1][7]
Caption: Mitochondria-dependent apoptosis pathway induced by this compound.
PI3K/Akt Signaling Pathway: LH has been observed to decrease the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][4] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of LH. Leonurine has also been shown to activate this pathway to exert cardio-protective effects.[4][9]
Caption: Dual role of this compound on the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway: In the context of inflammation, this compound has been shown to suppress the NF-κB signaling pathway.[4][10] It can inhibit the expression of pro-inflammatory mediators like MMP-1, MMP-3, MMP-13, IL-6, and ADAMTS-5 by targeting this pathway.[10]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
A general workflow for evaluating the efficacy of this compound in a cell-based model is depicted below.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leonurine: A compound with the potential to prevent acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leonurine protects cardiac function following acute myocardial infarction through anti‑apoptosis by the PI3K/AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Leonurine Hydrochloride in the Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leonurine (B1674737) hydrochloride in the context of the middle cerebral artery occlusion (MCAO) model, a widely used preclinical model of ischemic stroke. Detailed protocols for inducing MCAO in rodents and for the administration of Leonurine hydrochloride are provided, along with a summary of its neuroprotective effects and mechanisms of action.
Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The middle cerebral artery occlusion (MCAO) model in rodents is a valuable tool for studying the pathophysiology of ischemic stroke and for evaluating the efficacy of potential neuroprotective agents.[1] this compound, an active alkaloid derived from Herba Leonuri (motherwort), has demonstrated significant neuroprotective effects in various preclinical studies, making it a promising candidate for stroke therapy.[2][3] These notes detail the application of this compound in the MCAO model, providing researchers with the necessary information to design and execute relevant experiments.
Key Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal suture method is the most common technique for inducing MCAO and can be adapted for both transient and permanent occlusion.[1]
a) Transient MCAO Model in Rats
This model involves the temporary occlusion of the MCA, followed by reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia can be induced with 4-5% isoflurane (B1672236) and maintained with 1-2% isoflurane in a mixture of 70% N2O and 30% O2.[4] Alternatively, a combination of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) administered intraperitoneally can be used.[1]
-
Surgical Procedure:
-
The rat is placed in a supine position, and a midline neck incision is made.[1]
-
The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.[1]
-
The ECA is ligated and cut.[5]
-
A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the MCA.[1] The advancement distance is typically 18-20 mm from the CCA bifurcation.[6]
-
The suture is left in place for the desired occlusion period (e.g., 90 minutes or 2 hours).[6][7]
-
For reperfusion, the suture is carefully withdrawn.[6]
-
The neck incision is closed, and the animal is allowed to recover.
-
-
Post-operative Care: Animals should be kept in a warm environment to maintain body temperature and have easy access to food and water. Analgesics should be administered as per institutional guidelines.[8]
b) Permanent MCAO Model in Mice
This model involves the permanent occlusion of the MCA, representing a scenario where reperfusion is not achieved.
-
Animal Model: Male ICR or C57BL/6 mice (25-30g) are frequently used.[9]
-
Anesthesia: Similar to the rat model, isoflurane is a common anesthetic.
-
Surgical Procedure:
-
The surgical approach is similar to the transient model in rats, with adjustments for the smaller size of the animal.
-
A 6-0 monofilament suture is typically used.[1]
-
The suture is advanced into the ICA to occlude the MCA and is left in place permanently.[9]
-
The ECA is ligated, and the incision is closed.
-
-
Post-operative Care: Similar to the rat model, with careful monitoring of the animal's recovery.
This compound Administration
This compound can be administered either before (pre-treatment) or after (post-treatment) the induction of MCAO.
-
Pre-treatment Protocol:
-
Post-treatment Protocol:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosage: Effective i.p. doses range from 7.5 to 15 mg/kg.[10] An effective dose of 10 mg/kg has been reported when administered 2 hours after pMCAO.[9]
-
Timing: Administration can occur at various time points after the onset of ischemia, such as 2 hours post-MCAO.[9][10]
-
Assessment of Neuroprotective Effects
Neurological Deficit Scoring
Neurological function is assessed at 24 hours or other time points post-MCAO using a standardized scoring system. A common scoring system is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
The extent of brain injury is quantified by measuring the infarct volume.
-
Procedure:
-
At 24 or 72 hours post-MCAO, the animal is euthanized, and the brain is removed.[7]
-
The brain is sectioned into 2 mm coronal slices.[7]
-
The slices are stained with a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C.[1]
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in the MCAO model based on published studies.
Table 1: Effect of this compound on Infarct Volume and Neurological Score
| Animal Model | MCAO Type | Treatment Protocol | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Mice | Permanent | 10 mg/kg i.p. 2h post-MCAO | 55.5% | Significant improvement | [9] |
| Rats | Transient | 15 mg/kg i.v. 0.5h and 2h post-MCAO | 65.4% | Significant improvement | [7] |
| Rats | Permanent | 15 mg/kg/d i.p. 2h post-MCAO | Significant reduction | Significant improvement | [10] |
Table 2: Effect of this compound on Biomarkers of Oxidative Stress and Apoptosis
| Biomarker | Effect of Leonurine | Animal Model | Reference |
| Oxidative Stress | |||
| Malondialdehyde (MDA) | Decreased | Rats, Mice | [2][11] |
| Superoxide Dismutase (SOD) | Increased | Rats, Mice | [2][11] |
| Glutathione Peroxidase (GPx) | Increased | Rats | [2] |
| Reactive Oxygen Species (ROS) | Decreased | Rats, Mice | [3][11] |
| Apoptosis | |||
| Bcl-2 | Increased | Rats | [3] |
| Bax | Decreased | Rats | [3] |
| Caspase-3 | Decreased | Rats | [12] |
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through multiple signaling pathways.
Antioxidant and Anti-inflammatory Pathways
-
Nrf-2 Pathway: Leonurine activates the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, a master regulator of the antioxidant response.[9][11] This leads to the upregulation of antioxidant enzymes such as SOD and GPx, thereby reducing oxidative stress.[2]
-
NO/NOS Pathway: Leonurine has been shown to modulate the nitric oxide (NO)/nitric oxide synthase (NOS) pathway, which is implicated in oxidative stress and neuronal apoptosis following cerebral ischemia.[13][14]
Anti-apoptotic and Mitochondrial Protection Pathways
-
Bcl-2 Family Proteins: Leonurine regulates the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[3]
-
Mitochondrial Function: Leonurine protects mitochondrial function by reducing mitochondrial ROS production and preserving the mitochondrial membrane potential.[2][3]
Blood-Brain Barrier Integrity
-
HDAC4/NOX4/MMP-9 Pathway: Leonurine has been found to protect the integrity of the blood-brain barrier (BBB) by upregulating Histone deacetylase 4 (HDAC4), which in turn inhibits NADPH oxidase 4 (NOX4) and matrix metalloproteinase-9 (MMP-9).[12][15] This helps to reduce vasogenic edema and secondary brain injury.
Visualizations
Caption: Experimental workflow for MCAO and this compound treatment.
Caption: Signaling pathways modulated by this compound in ischemic stroke.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonurine protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Novel Therapeutic Effects of Leonurine On Ischemic Stroke: New Mechanisms of BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leonurine protects brain injury by increased activities of UCP4, SOD, CAT and Bcl-2, decreased levels of MDA and Bax, and ameliorated ultrastructure of mitochondria in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2-related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Therapeutic Effects of Leonurine On Ischemic Stroke: New Mechanisms of BBB Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Leonurine Hydrochloride in APP/PS1 Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] The APP/PS1 transgenic mouse model, which co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), is a widely utilized pre-clinical model that recapitulates key aspects of AD pathology, including the age-dependent accumulation of Aβ plaques and associated cognitive deficits.[3][4] Leonurine hydrochloride, an active alkaloid derived from Herba leonuri (Chinese motherwort), has demonstrated significant neuroprotective properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for studying the therapeutic potential of this compound in APP/PS1 mice, focusing on its ability to mitigate cognitive dysfunction and oxidative stress.
Therapeutic Rationale
This compound is investigated for its potential to address several pathological hallmarks of Alzheimer's disease. Studies in APP/PS1 mice have shown that Leonurine can significantly improve cognitive function, reduce hippocampal neuronal damage, and decrease the levels of soluble Aβ1-40 and Aβ1-42.[5][8][9] A primary mechanism of action is the alleviation of oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[5][8][10] Activation of Nrf-2 leads to the increased expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), thereby protecting neurons from oxidative damage induced by Aβ.[5][8][10]
Experimental Overview
The following sections provide a summary of the quantitative data from studies administering this compound to APP/PS1 mice, detailed experimental protocols for replication, and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Data Presentation
Table 1: Effect of this compound on Cognitive Function in APP/PS1 Mice
| Behavioral Test | Group | Key Metric | Result |
| Novel Object Recognition (NOR) | Wild-Type (WT) | Discrimination Index | ~0.7 |
| APP/PS1 (Tg) | Discrimination Index | ~0.4 | |
| APP/PS1 + Leonurine (Tg + Leo) | Discrimination Index | ~0.6 | |
| Morris Water Maze (MWM) | Wild-Type (WT) | Escape Latency (Day 5) | ~20s |
| APP/PS1 (Tg) | Escape Latency (Day 5) | ~40s | |
| APP/PS1 + Leonurine (Tg + Leo) | Escape Latency (Day 5) | ~25s |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.[5][10]
Table 2: Effect of this compound on Aβ Levels in the Hippocampus of APP/PS1 Mice
| Analyte | Group | Concentration (pg/mg protein) | Fold Change vs. APP/PS1 |
| Aβ1-40 | Wild-Type (WT) | ~200 | N/A |
| APP/PS1 (Tg) | ~1200 | 1.0 | |
| APP/PS1 + Leonurine (Tg + Leo) | ~800 | ↓ 0.67 | |
| Aβ1-42 | Wild-Type (WT) | ~400 | N/A |
| APP/PS1 (Tg) | ~2500 | 1.0 | |
| APP/PS1 + Leonurine (Tg + Leo) | ~1500 | ↓ 0.60 |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.[5][10]
Table 3: Effect of this compound on Oxidative Stress Markers in the Hippocampus of APP/PS1 Mice
| Marker | Group | Relative Level/Activity | Fold Change vs. APP/PS1 |
| ROS | Wild-Type (WT) | ~1.0 | N/A |
| APP/PS1 (Tg) | ~1.8 | 1.0 | |
| APP/PS1 + Leonurine (Tg + Leo) | ~1.3 | ↓ 0.72 | |
| MDA | Wild-Type (WT) | ~2 nmol/mg | N/A |
| APP/PS1 (Tg) | ~6 nmol/mg | 1.0 | |
| APP/PS1 + Leonurine (Tg + Leo) | ~3 nmol/mg | ↓ 0.50 | |
| SOD | Wild-Type (WT) | ~120 U/mg | N/A |
| APP/PS1 (Tg) | ~60 U/mg | 1.0 | |
| APP/PS1 + Leonurine (Tg + Leo) | ~90 U/mg | ↑ 1.50 | |
| GSH-Px | Wild-Type (WT) | ~80 U/mg | N/A |
| APP/PS1 (Tg) | ~40 U/mg | 1.0 | |
| APP/PS1 + Leonurine (Tg + Leo) | ~65 U/mg | ↑ 1.63 |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.[5][10]
Experimental Protocols
Animal Model and Drug Administration
-
Animals: Male APP/PS1 double transgenic mice and wild-type C57BL/6J mice (4-months-old) are used.[10] Animals are housed under standard conditions (23 ± 1°C, 50 ± 5% humidity, 12-hour light-dark cycle) with ad libitum access to food and water.[10]
-
Drug Preparation: this compound is dissolved in saline.
-
Administration: Mice are orally administered this compound (e.g., 150 mg/kg/day) or an equivalent volume of saline (for control and APP/PS1 model groups) for a period of two consecutive months.[11]
Behavioral Testing (performed during the last week of treatment)
-
Apparatus: A circular pool (120 cm in diameter, 50 cm high) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (5 days): Mice are trained for four trials per day. For each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions. The mouse is allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 15 seconds.
-
Probe Trial (Day 6): The platform is removed, and each mouse is allowed to swim freely for 60 seconds.
-
-
Data Analysis: Record escape latency, swim speed, and path length during the acquisition phase. In the probe trial, measure the time spent in the target quadrant and the number of platform crossings.
-
Apparatus: An open-field box (50 cm x 50 cm x 25 cm).
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty box for 10 minutes.
-
Familiarization Phase (Day 2): Place two identical objects in the box. Allow the mouse to explore for 10 minutes.
-
Test Phase (Day 2, after a 1-hour interval): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Tissue Preparation and Histology
-
Procedure: Following behavioral tests, mice are anesthetized and perfused with saline followed by 4% paraformaldehyde. Brains are collected, post-fixed, and cryoprotected.
-
Nissl Staining:
-
Cut 20 µm-thick coronal sections of the hippocampus.
-
Mount sections on slides and stain with a 0.1% cresyl violet solution.
-
Dehydrate through an ethanol (B145695) gradient and clear with xylene.
-
Coverslip and observe under a light microscope to assess neuronal damage in the hippocampal CA1 region.
-
Biochemical Analysis
-
Sample Preparation: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant is collected for analysis.
-
ELISA for Aβ1-40 and Aβ1-42:
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Load prepared hippocampal lysates onto the pre-coated plates.
-
Incubate with detection antibodies and substrate.
-
Measure absorbance at 450 nm and calculate concentrations based on a standard curve. Normalize to total protein content.[5]
-
-
Oxidative Stress Assays:
Western Blot Analysis for Nrf-2 Pathway
-
Separate protein lysates (30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf-2, anti-HO-1, anti-NQO-1, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL detection system and quantify band intensity using imaging software. Normalize to β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in APP/PS1 mice.
This compound Signaling Pathway
Caption: Leonurine activates the Nrf-2 pathway to combat oxidative stress in AD.
References
- 1. Frontiers | A Novel hAPP/htau Mouse Model of Alzheimer's Disease: Inclusion of APP With Tau Exacerbates Behavioral Deficits and Zinc Administration Heightens Tangle Pathology [frontiersin.org]
- 2. Frontiers | β-amyloid accumulation enhances microtubule associated protein tau pathology in an APPNL-G-F/MAPTP301S mouse model of Alzheimer’s disease [frontiersin.org]
- 3. Alpha‐Ketoglutarate Ameliorates Synaptic Plasticity Deficits in APP/PS1 Mice Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid and tau pathology of familial Alzheimer's disease APP/PS1 mouse model in a senescence phenotype background (SAMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. dovepress.com [dovepress.com]
- 8. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Leonurine Hydrochloride Stock Solutions
An detailed protocol for the preparation of Leonurine hydrochloride stock solutions is provided below, designed for researchers, scientists, and professionals in drug development. This document outlines the essential physicochemical properties, provides step-by-step instructions for preparing stock solutions for both in vitro and in vivo applications, and includes recommendations for storage and handling to ensure solution stability and experimental reproducibility.
1. Introduction
Leonurine, an alkaloid originally extracted from Herba leonuri (motherwort), has garnered significant interest in the scientific community.[1] Its hydrochloride salt, this compound, is often used in research due to its improved solubility and stability. The compound exhibits a wide range of therapeutic potential, including cardioprotective, neuroprotective, antioxidative, and anti-inflammatory effects.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in both cellular (in vitro) and animal (in vivo) studies.
2. Physicochemical Properties
This compound is typically supplied as a white to beige powder or crystalline solid.[3][4] There are some discrepancies across suppliers regarding the precise molecular weight, which may be due to the compound being supplied as a hydrate (B1144303) or anhydrous form. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₂ClN₃O₅ | [1][5] |
| Molecular Weight | 347.79 g/mol | [1][5][6] |
| Note: Other reported molecular weights include 311.33 g/mol (likely for the free base) and 365.81 g/mol (for the monohydrate form). | [7][8][9] | |
| Appearance | White to beige powder/solid | [3][4] |
3. Solubility Data
The choice of solvent is critical for preparing a homogenous stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stocks for in vitro use. For in vivo studies, solubility in aqueous vehicles is limited and may require special formulation.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥31.1 mg/mL to 70 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][6][7][10] |
| Ethanol | ~7 mg/mL | Described as slightly or partially soluble. | [1][2][11] |
| Water | Insoluble to ~5 mg/mL | Solubility is limited. Sonication may be required to aid dissolution. | [1][6][9] |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and solvents.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Review the Safety Data Sheet (SDS) for this product before use.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 100 mM stock solution, which is a common starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.78 mg (using a molecular weight of 347.79 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Dilution Table for in vitro Experiments: To prepare working solutions, the high-concentration DMSO stock should be diluted in the appropriate cell culture medium. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
| Desired Working Concentration (µM) | Volume of 100 mM Stock to add to 1 mL of Media | Final DMSO Concentration |
| 10 | 0.1 µL | 0.01% |
| 25 | 0.25 µL | 0.025% |
| 50 | 0.5 µL | 0.05% |
| 100 | 1.0 µL | 0.1% |
Protocol 2: Preparation of Formulation for in vivo Administration
Due to its low aqueous solubility, preparing this compound for animal studies requires a suspension or a vehicle that aids solubility. Oral administration often utilizes a suspension in carboxymethylcellulose sodium (CMC-Na).[1]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Sterile tubes
Procedure (Example for a 5 mg/mL suspension):
-
Prepare Vehicle: Prepare a sterile solution of 0.5% to 1% CMC-Na in water or saline.
-
Weigh Compound: Weigh the required amount of this compound. For a 1 mL final volume at 5 mg/mL, weigh 5 mg of the compound.
-
Create Suspension: Add the powder to the CMC-Na vehicle.
-
Homogenize: Mix thoroughly using a vortex mixer followed by sonication or homogenization until a uniform suspension is achieved.
-
Administration: The formulation should be prepared fresh before each use and administered to the animals as per the experimental design.
4. Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound and its stock solutions.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Solid Powder | -20°C | Up to 3 years | Keep in a dark, desiccated environment. | [1][12] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
| DMSO Stock Solution | -80°C | Up to 1 year | Recommended for longer-term storage. | [1] |
It is strongly recommended to prepare fresh stock solutions and use them on the same day.[6] If advance preparation is necessary, aliquoting and storing at -80°C is the best practice to preserve the compound's stability.[1] Before use, allow vials to equilibrate to room temperature before opening.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 24697-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Leonurine ≥98% (HPLC) | 24697-74-3 [sigmaaldrich.com]
- 5. CAS 24735-18-0 | this compound [phytopurify.com]
- 6. Leonurin monohydrochloride | CAS:24735-18-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Leonurine [drugfuture.com]
- 9. apexbt.com [apexbt.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound supplier | CAS No :24735-18-0 | AOBIOUS [aobious.com]
Application Notes & Protocols: Leonurine Hydrochloride in Non-Alcoholic Steatohepatitis (NASH) Models
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Leonurine (B1674737) hydrochloride, a unique alkaloid derived from Leonurus japonicus (Chinese Motherwort), has demonstrated significant therapeutic potential in preclinical NASH models.[1][2][3] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-fibrotic, and metabolic regulatory properties, makes it a promising candidate for NASH drug development.[2][4] These application notes provide a summary of the quantitative effects of leonurine hydrochloride in various NASH models and detailed protocols for its evaluation.
Mechanism of Action
This compound mitigates NASH pathology through the modulation of several key signaling pathways. Studies suggest it exerts its hepatoprotective effects by:
-
Regulating Lipid Metabolism: It improves hepatic lipid metabolism, inhibits hepatic lipid synthesis, and reduces lipid accumulation.[2][5][6] This is achieved in part through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and modulation of the ADRA1a/AMPK/SCD1 axis.[2][3]
-
Reducing Inflammation: this compound suppresses inflammatory responses by inhibiting pathways such as the TLR4/NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][7]
-
Attenuating Liver Fibrosis: It inhibits the activation of hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis, and reduces the deposition of collagen.[1][8] This anti-fibrotic effect is mediated, at least in part, through the Hippo-YAP signaling pathway.[1][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vivo and in vitro models of NASH. The following tables summarize the key findings.
Table 1: Effects of this compound in In Vivo NASH Models
| Model Type | Animal Strain | Treatment & Dosage | Duration | Key Biomarker Changes | Reference |
| High-Fat High-Sugar Diet (HFHSD) | C57BL/6 Mice | Leonurine (50 mg/kg/day) | 12 weeks | Serum: ↓ALT, ↓AST, ↓LDL-C, ↓TC, ↓TG, ↓GLU; Liver: ↓TC, ↓TG | [2][3] |
| Methionine-Choline Deficient (MCD) Diet | Mice | Leonurine (50, 100, 200 mg/kg) | Pre-administration | Mitigated elevation of AST, ALT, TG, and TC. Reduced steatosis, inflammation, and fibrosis. | [4] |
| Carbon Tetrachloride (CCl₄) Induced Fibrosis | C57BL/6 Mice | Leonurine (50 mg/kg/day, i.p.) | 8 weeks | Serum: ↓ALT, ↓AST, ↓LDH, ↓TNF-α, ↓IL-6, ↓IL-1β; Liver: ↓α-SMA, ↓COL1A1, ↓CD68, ↓F480 | [1] |
| Alcoholic Steatohepatitis | Mice | Leonurine (Dose-dependent) | Not Specified | Serum: ↓Transaminases; Liver: ↑GSH, ↑SOD, ↓MDA, ↓TLR4, ↓p-NF-κB p65 | [7] |
Abbreviations: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), LDL-C (Low-Density Lipoprotein Cholesterol), TC (Total Cholesterol), TG (Triglycerides), GLU (Glucose), LDH (Lactate Dehydrogenase), TNF-α (Tumor Necrosis Factor-alpha), IL (Interleukin), α-SMA (alpha-Smooth Muscle Actin), COL1A1 (Collagen Type I Alpha 1), GSH (Glutathione), SOD (Superoxide Dismutase), MDA (Malondialdehyde), TLR4 (Toll-like Receptor 4), NF-κB (Nuclear Factor kappa B).
Table 2: Effects of this compound in In Vitro NASH Models
| Cell Line | Model Inducer | Leonurine HCl Conc. | Key Biomarker Changes | Reference |
| HepG2 & HL-7702 | Palmitic Acid (PA) / Free Fatty Acid (FFA) | 125, 250, 500 μM | ↓Cellular lipid deposition, ↓TG, ↓TC | [4] |
| LX-2 (Hepatic Stellate Cells) | - | Not Specified | ↓α-SMA, ↓COL1A1, ↑Apoptosis | [1] |
| LO2 | Ethanol | 10 μM | ↑GSH, ↓MDA | [5][6][9] |
| Macrophages | Lipopolysaccharide (LPS) | Not Specified | ↓TLR4 expression, ↓p-NF-κB p65 | [7] |
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a NASH model.
Experimental Protocols
Protocol 1: In Vivo Evaluation in a Diet-Induced NASH Mouse Model
This protocol is based on methodologies used in high-fat high-sugar diet (HFHSD) and methionine-choline deficient (MCD) diet models.[2][4][10]
1. Animals and Model Induction:
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for one week under standard conditions (12h light/dark cycle, 22±2°C, controlled humidity) with free access to standard chow and water.
-
NASH Induction:
-
Control Group: A control group is fed a standard chow diet.
2. Drug Administration:
-
Preparation: Dissolve this compound in sterile saline or 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dosage: Administer this compound at doses of 50-200 mg/kg body weight.[4]
-
Administration: Administer the solution daily via oral gavage for the final 4-8 weeks of the diet induction period. The model group receives the vehicle solution.
3. Sample Collection and Processing:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture and centrifuge to obtain serum for biochemical analysis.
-
Perfuse the liver with ice-cold PBS, then excise, weigh, and divide it into sections.
-
Fix one section in 4% paraformaldehyde for histology.
-
Snap-freeze the remaining sections in liquid nitrogen and store at -80°C for molecular and biochemical analysis.
-
4. Analysis:
-
Serum Analysis: Use commercial assay kits to measure serum levels of ALT, AST, TC, TG, LDL-C, and HDL-C.[3] Measure inflammatory cytokines (TNF-α, IL-6) using ELISA kits.[1]
-
Histological Analysis: Embed paraffin-fixed liver sections and cut into 5 μm slices.
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from frozen liver tissue. Synthesize cDNA and perform quantitative real-time PCR to measure mRNA levels of genes related to inflammation (Tnf-α, Il-6), fibrosis (Acta2 [α-SMA], Col1a1), and lipid metabolism (Scd1, Srebp1).
-
Protein Expression Analysis (Western Blot): Extract total protein from liver tissue. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against key signaling proteins (e.g., p-AMPK, total AMPK, YAP, α-SMA) followed by HRP-conjugated secondary antibodies.
Protocol 2: In Vitro Evaluation in a Steatotic Hepatocyte Model
This protocol describes the induction of steatosis in liver cell lines to test the direct effects of this compound.[4]
1. Cell Culture:
-
Cell Lines: Use human hepatocyte cell lines such as HepG2 or HL-7702.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
2. Induction of Steatosis:
-
Fatty Acid Solution: Prepare a 1 mM solution of free fatty acids (FFA) by mixing oleic acid and palmitic acid (2:1 molar ratio) in DMEM containing 1% bovine serum albumin (BSA).
-
Induction: Seed cells in 6-well or 12-well plates. Once they reach ~80% confluency, replace the medium with the FFA solution and incubate for 24 hours to induce lipid accumulation.
3. This compound Treatment:
-
Treat the steatotic cells with various concentrations of this compound (e.g., 125, 250, 500 μM) for 24 hours.[4] Include a vehicle-treated control group.
4. Analysis:
-
Lipid Accumulation (Oil Red O Staining):
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain with a filtered Oil Red O solution for 30 minutes.
-
Wash and visualize lipid droplets under a microscope.
-
To quantify, elute the dye with isopropanol (B130326) and measure the absorbance at ~510 nm.
-
-
Cellular Triglyceride and Cholesterol Measurement:
-
Lyse the cells and use commercial colorimetric assay kits to measure the intracellular concentrations of triglycerides (TG) and total cholesterol (TC). Normalize the results to total protein content.
-
References
- 1. Leonurine Attenuates CCl4-Induced Hepatic Fibrosis in Mice via the Hippo-YAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonurine Inhibits Hepatic Lipid Synthesis to Ameliorate NAFLD via the ADRA1a/AMPK/SCD1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis [frontiersin.org]
- 6. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eolas-bio.co.jp [eolas-bio.co.jp]
Application Notes and Protocols for Leonurine Hydrochloride Research in Animal Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leonurine (B1674737) hydrochloride in preclinical animal models of myocardial infarction (MI). The following sections detail the mechanisms of action, experimental protocols, and key findings to guide researchers in designing and executing studies to evaluate the cardioprotective effects of Leonurine.
Introduction
Leonurine hydrochloride, a unique alkaloid extracted from Herba Leonuri (Chinese Motherwort), has demonstrated significant cardioprotective properties in various in vivo and in vitro models of myocardial ischemia and infarction.[1][2] It is a promising therapeutic candidate for mitigating the damage caused by MI, which remains a leading cause of morbidity and mortality worldwide.[3] Leonurine has been shown to reduce infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis.[1][4] Its mechanisms of action are primarily attributed to its anti-oxidant and anti-apoptotic effects, largely mediated through the activation of the PI3K/Akt signaling pathway.[5][6]
Mechanism of Action
Leonurine exerts its cardioprotective effects through multiple signaling pathways. A primary mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[4][6] This pathway is crucial for cell survival and inhibition of apoptosis. Upon activation by Leonurine, Akt phosphorylates and inactivates downstream pro-apoptotic targets such as Glycogen Synthase Kinase-3β (GSK3β) and the Bcl-2-associated X protein (Bax), while promoting the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[4][6][7] This shift in the Bax/Bcl-2 ratio is a key factor in preventing cardiomyocyte death.[1][3]
Furthermore, Leonurine has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[1][6] One of the ways it achieves this is by inhibiting the expression of NADPH oxidase 4 (Nox4), a major source of ROS in the injured heart.[5][6] The compound also modulates other stress-activated protein kinases, such as p38 and JNK, which are involved in apoptotic pathways.[1]
Animal Models of Myocardial Infarction
The most common and well-established animal model for studying MI is the surgical ligation of a coronary artery, typically the left anterior descending (LAD) artery, in rodents.[4][8] This procedure mimics the clinical scenario of an acute MI.
Experimental Workflow for In Vivo MI Model
Experimental Protocols
Induction of Myocardial Infarction in Rats
This protocol is based on the widely used LAD ligation model.[4][9]
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., combination of medetomidine, midazolam, and butorphanol, or sodium pentobarbital)[8]
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD artery, which is typically visible between the pulmonary artery and the left atrium.
-
Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area in the anterior wall of the left ventricle.[8][9]
-
For sham-operated controls, perform the same procedure without ligating the LAD artery.[9]
-
Close the chest in layers and allow the animal to recover.
-
Provide appropriate post-operative care, including analgesics.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A common and effective dose is 15 mg/kg/day.[4][9][10]
-
Administer the Leonurine solution or vehicle to the respective animal groups via oral gavage.[4][9]
-
Treatment can be initiated either as a pretreatment before MI induction or immediately following the surgery and continued for a specified duration (e.g., 28 days for chronic studies).[4][11]
Assessment of Cardioprotective Effects
a. Echocardiography:
-
Perform transthoracic echocardiography at baseline and at specified time points post-MI (e.g., day 1 and day 28) to assess cardiac function.[9]
-
Key parameters to measure include Left Ventricular End-Diastolic Diameter (LVEDD), Left Ventricular End-Systolic Diameter (LVESD), and Ejection Fraction (EF).[9]
b. Histopathological Analysis:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the heart tissue in 10% formalin and embed in paraffin.
-
Stain heart sections with Masson's trichrome to visualize and quantify the infarct size and collagen deposition (fibrosis).[4]
-
Alternatively, use Triphenyltetrazolium chloride (TTC) staining on fresh heart slices to delineate the infarct area (pale) from viable myocardium (red).[5]
c. Biochemical Markers of Myocardial Injury:
-
Collect blood samples at various time points.
-
Measure serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (Tn-I), which are sensitive and specific markers of myocardial damage.[5][11]
d. Molecular Analysis (Western Blotting):
-
Homogenize heart tissue from the infarct and peri-infarct areas to extract proteins.
-
Perform western blot analysis to quantify the expression levels of key proteins in the PI3K/Akt pathway and apoptosis regulation.
-
Primary antibodies of interest include those against total and phosphorylated Akt, GSK3β, Bax, Bcl-2, and Caspase-3.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on Leonurine in MI models.
Table 1: Effects of Leonurine on Cardiac Function and Infarct Size
| Parameter | Control (MI + Vehicle) | Leonurine (15 mg/kg/day) | Reference |
| Infarct Size (%) | Significantly higher | Significantly reduced | [4][5] |
| Ejection Fraction (%) | Significantly decreased | Significantly improved | [9] |
| LVEDD (mm) | Significantly increased | Significantly attenuated increase | [9] |
| LVESD (mm) | Significantly increased | Significantly attenuated increase | [9] |
Table 2: Effects of Leonurine on Biochemical Markers of Myocardial Injury
| Marker | Control (MI + Vehicle) | Leonurine (15 mg/kg/day) | Reference |
| Serum CK-MB | Significantly elevated | Significantly reduced | [5][11] |
| Serum Tn-I | Significantly elevated | Significantly reduced | [5][11] |
Table 3: Effects of Leonurine on Apoptotic and Signaling Proteins
| Protein Ratio/Level | Control (MI + Vehicle) | Leonurine (15 mg/kg/day) | Reference |
| p-Akt/Akt ratio | Baseline | Significantly increased | [1][10] |
| Bcl-2/Bax ratio | Significantly decreased | Significantly increased | [3][4] |
| Cleaved Caspase-3 | Significantly increased | Significantly decreased | [4] |
| p-GSK3β | Baseline | Significantly increased | [4] |
Conclusion
This compound has consistently demonstrated potent cardioprotective effects in animal models of myocardial infarction. Its ability to activate the PI3K/Akt survival pathway and mitigate oxidative stress makes it a strong candidate for further development as a therapeutic agent for ischemic heart disease. The protocols and data presented here provide a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound.
References
- 1. Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scispace.com [scispace.com]
- 4. Leonurine protects cardiac function following acute myocardial infarction through anti‑apoptosis by the PI3K/AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of the protective mechanism of leonurine against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy [frontiersin.org]
- 6. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 9. Leonurine protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leonurine (SCM-198) improves cardiac recovery in rat during chronic infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Leonurine hydrochloride solubility issues in aqueous solutions
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with leonurine (B1674737) hydrochloride, focusing specifically on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of leonurine hydrochloride?
Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. The hydrochloride salt is generally used to improve aqueous solubility compared to the free base form.
Table 1: Physicochemical Properties of Leonurine and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₄H₂₂ClN₃O₅ | [1] |
| Molecular Weight | 347.796 g/mol | [1] |
| Leonurine (Free Base) | ||
| Molecular Formula | C₁₄H₂₁N₃O₅ | [2][3] |
| Molecular Weight | 311.33 g/mol | [3][4] |
| pKa | 7.9 (in water) | [4] |
| Form | Crystalline solid, powder | [2][3] |
The pKa of 7.9 is particularly important; it indicates that leonurine's charge state, and thus its aqueous solubility, is highly dependent on the pH of the solution.[4]
Q2: What is the expected solubility of this compound in common laboratory solvents?
This compound exhibits variable solubility depending on the solvent system. While it is designed for better aqueous solubility than its parent compound, it can still present challenges. Organic solvents are often used to create concentrated stock solutions.
Table 2: Reported Solubility of Leonurine & this compound
| Solvent | Reported Solubility | Source |
| DMSO | ~2-3 mg/mL (may require warming) | [2][3] |
| DMSO | ≥31.1 mg/mL | [5] |
| Ethanol | Slightly soluble | [2] |
| Water | Generally considered insoluble or poorly soluble | [6] |
| Aqueous (acidified) | Salt form is easily dissolved in water with acid | [7] |
| Saline/Cosolvent Mix¹ | ≥ 2.5 mg/mL | [8][9] |
¹Refers to complex vehicle systems such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8]
Troubleshooting Guide
Q3: My this compound is not dissolving or is precipitating in my aqueous buffer. What steps can I take?
This is a common issue driven by factors like pH, concentration, and temperature. Follow the workflow below to diagnose and solve the problem.
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Troubleshooting Steps:
-
Check Concentration: Verify that your target concentration does not exceed the known solubility limits in your chosen solvent system (see Table 2). If you are near the saturation point, precipitation is likely.
-
Check pH (Most Common Issue): Leonurine has a pKa of 7.9.[4] In solutions with a pH at or above this value, the molecule will begin to deprotonate, becoming less charged and significantly less soluble in water, leading to precipitation.
-
Solution: Ensure your aqueous buffer is slightly acidic (ideally pH 6.0-7.0) to maintain the compound in its protonated, more soluble hydrochloride salt form. A patent for leonurine synthesis notes that the compound is readily dissolved in water by adding a small amount of acid.[7]
-
-
Review Preparation Method: Directly adding solid this compound to an aqueous buffer can lead to clumping and poor dissolution.
-
Apply Physical Methods: If the solution remains cloudy or dissolution is slow even at an appropriate pH and concentration, physical assistance can help.
-
Sonication: Brief sonication can break up small aggregates and accelerate the dissolution process.[8]
-
Gentle Warming: Warming the solution (e.g., in a 37°C water bath) can increase the rate and extent of solubility.[3] However, be mindful of the compound's stability at elevated temperatures for extended periods.
-
-
Filter Sterilization: For cell culture or in vivo experiments, after achieving complete dissolution, it is recommended to sterilize the final aqueous working solution by passing it through a 0.22 µm filter.[8]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (10 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube or sonicate for short intervals until all solid material is completely dissolved, resulting in a clear solution.[3][8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[8]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to be slightly acidic (e.g., pH 7.0).
-
Calculation: Determine the volume of the DMSO stock solution needed to achieve your final desired concentration in the aqueous buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Dilution: While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This rapid mixing helps prevent the compound from precipitating out of the solution.
-
Final Check: Ensure the final solution is clear. If any cloudiness appears, reconsider the final concentration or the pH of the buffer.
-
Sterilization: If required for the experiment, filter the final working solution through a 0.22 µm syringe filter.[8]
Relevant Biological Pathway
Leonurine is investigated for its protective effects in various disease models, often involving the modulation of key signaling pathways. One such pathway is the PI3K/Akt pathway, which is critical for cell survival and apoptosis.
Caption: Leonurine activates the PI3K/Akt pathway to promote cell survival.[2]
References
- 1. CAS 24735-18-0 | this compound [phytopurify.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Leonurine = 98 HPLC 24697-74-3 [sigmaaldrich.com]
- 4. Leonurine [drugfuture.com]
- 5. raybiotech.com [raybiotech.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. CN1415602A - Method for synthesizing leonurine - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (SCM-198 hydrochloride,盐酸益母草碱) - 仅供科研 | 自噬抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Enhancing the Bioavailability of Leonurine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leonurine (B1674737) Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of Leonurine Hydrochloride?
A1: The oral bioavailability of this compound is primarily limited by several factors:
-
Poor aqueous solubility : Leonurine itself has poor solubility in water, which can limit its dissolution in the gastrointestinal tract, a crucial step for absorption.[1]
-
Extensive first-pass metabolism : After absorption, Leonurine undergoes significant metabolism in the liver and intestines.[2][3] The metabolic rate can exceed 90%, significantly reducing the amount of unchanged drug reaching systemic circulation.[2][3]
-
Weak transmembrane ability : Leonurine's ability to pass through the intestinal epithelial barrier is inherently weak, further hindering its absorption.[4][5]
-
Rapid elimination : The drug has a relatively short half-life, indicating swift elimination from the body.[2]
Q2: What are the main metabolic pathways of Leonurine?
A2: Leonurine is primarily metabolized through Phase I and Phase II reactions. The main metabolic enzymes involved in Phase I are CYP2D6, CYP1A2, and CYP3A4.[2] The major Phase II metabolic reaction is glucuronidation, catalyzed by UGT1A1, resulting in the formation of leonurine-10-O-β-D-glucuronide.[2][6] Other metabolites include sulfate (B86663) conjugates and ester bond hydrolysis products.[2][3]
Q3: Are there any known drug-drug interactions with this compound?
A3: Leonurine has been shown to competitively inhibit the activities of CYP1A2 and CYP2D6 and non-competitively inhibit CYP3A4.[2] This suggests a potential for drug-drug interactions with other compounds that are substrates for these enzymes. Co-administration of such drugs could lead to altered pharmacokinetic profiles and potential adverse effects.
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability in preclinical animal models.
Possible Cause 1: Poor dissolution of the this compound formulation.
-
Troubleshooting Tip: Improve the solubility and dissolution rate by developing advanced formulations. One promising approach is the use of a microemulsion system.[1]
-
Experimental Protocol: Preparation of Leonurine Oil-in-Oil (O/O) Microemulsion [1]
-
Screening of Excipients: Screen various oils, surfactants, and co-surfactants for their ability to solubilize Leonurine.
-
Construction of Pseudo-ternary Phase Diagrams: Titrate mixtures of the oil, surfactant, and co-surfactant with the oily phase containing Leonurine to identify the microemulsion region.
-
Preparation of the Microemulsion (LE-ME): Prepare the microemulsion by slowly adding the oily phase to the surfactant/co-surfactant mixture with gentle stirring.
-
Characterization: Characterize the microemulsion for globule size, polydispersity index (PDI), and drug content.
-
-
Possible Cause 2: Extensive first-pass metabolism.
-
Troubleshooting Tip: Investigate structural modifications of the Leonurine molecule to block metabolic sites or improve its intrinsic permeability.[4][5]
-
Example of Structural Modification: Conjugation of Leonurine with other molecules, such as cysteine or aspirin, has been proposed to enhance its pharmacological activity and potentially improve its pharmacokinetic properties.[4]
-
Possible Cause 3: Inefficient transport across the intestinal epithelium.
-
Troubleshooting Tip: Evaluate the use of permeability enhancers in your formulation. These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.
Issue 2: Difficulty in accurately quantifying this compound in biological matrices.
Possible Cause 1: Low analyte concentration in plasma due to poor bioavailability.
-
Troubleshooting Tip: Develop a highly sensitive and specific analytical method. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a suitable technique.[1][7]
-
Experimental Protocol: Quantification of Leonurine in Plasma using HPLC-MS/MS [1]
-
Sample Preparation: Perform protein precipitation of plasma samples using a suitable agent like perchloric acid.
-
Internal Standard: Use an appropriate internal standard, such as n-benzoyl-L-arginine ethyl ester, for accurate quantification.[1]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.[8]
-
Mobile Phase: A gradient of methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer is a viable option.[8]
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Possible Cause 2: Interference from endogenous components in the biological matrix.
-
Troubleshooting Tip: Optimize the sample preparation method to effectively remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction in addition to protein precipitation.
Data Presentation
Table 1: Pharmacokinetic Parameters of Leonurine Suspension vs. Leonurine Microemulsion (LE-ME) after Oral Administration in Mice [1]
| Parameter | Leonurine Suspension | Leonurine Microemulsion (LE-ME) | Fold Increase |
| Cmax (ng/mL) | - | - | 2.46 |
| Absolute Bioavailability (%) | 1.78 | 10.95 | 6.15 |
| T1/2β (h) | - | - | 3.04 |
| MRT (h) | - | - | 4.19 |
Note: Specific Cmax and T1/2β values were not provided in the abstract, but the fold increase was reported.
Visualizations
Caption: Experimental workflow for improving Leonurine bioavailability.
Caption: PI3K/Akt signaling pathway modulated by Leonurine.[4]
References
- 1. A study on the PK and BA profiles in the mouse body for leonurine O/O microemulsion with determination by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 4. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leonurine - Wikipedia [en.wikipedia.org]
- 7. frontiersin.org [frontiersin.org]
- 8. [Determination of leonurine in leonurus granule and extractum by UPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine hydrochloride stability in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of leonurine (B1674737) hydrochloride in various solvents and pH conditions. The following information is designed to help you navigate potential challenges during your experimental work, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Leonurine Hydrochloride?
A1: Solid this compound is stable for up to one year when stored at 2-8°C in a dark environment under an inert atmosphere.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound has limited solubility in aqueous solutions. The recommended solvents for stock solutions are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).
-
DMSO: Solutions in DMSO can be stored at -20°C for up to one month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Ethanol: this compound is slightly soluble in ethanol. Freshly prepared solutions are recommended for immediate use.
Q3: Is this compound soluble in water?
A3: this compound is generally reported as insoluble or sparingly soluble in water. For in vitro assays requiring aqueous buffers, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then serially dilute it into the aqueous experimental medium.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Preparing a highly concentrated stock solution in DMSO allows for minimal solvent carryover into your final assay.
Q5: What are the primary stability concerns when working with this compound in solution?
A5: The main stability concern for this compound in solution is its susceptibility to hydrolysis, particularly due to its ester functional group. This degradation is highly dependent on the pH of the solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The aqueous solubility of this compound is low. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to precipitate out. | Prepare a more concentrated stock solution in DMSO. When diluting into your aqueous buffer, add the stock solution dropwise while vortexing or stirring to ensure rapid and even dispersion. Consider using a buffer containing a small amount of a non-ionic surfactant like Tween-20 or Triton X-100, if compatible with your assay. |
| Inconsistent or non-reproducible experimental results. | This could be due to the degradation of this compound in your experimental medium, especially if the pH is not controlled or if the solutions are not freshly prepared. | Always use freshly prepared working solutions for your experiments. Ensure the pH of your buffers is stable and within a range that minimizes degradation (ideally near neutral). If your experiment runs for an extended period, consider the stability of the compound under your specific assay conditions. |
| Loss of compound activity over time. | This compound may be degrading in your stock or working solutions. The ester linkage is prone to hydrolysis, especially at non-neutral pH. | Aliquot your stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. For working solutions in aqueous buffers, prepare them immediately before use. |
| Difficulty dissolving the hydrochloride salt. | While hydrochloride salts are generally more water-soluble than their free base counterparts, this is not always the case, especially for complex organic molecules. The common ion effect can also reduce solubility in chloride-containing buffers. | If dissolving directly in an aqueous buffer is challenging, use an organic co-solvent like DMSO or ethanol to prepare a concentrated stock solution first. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Stability of this compound: An Overview
This compound possesses a 4-guanidinobutyl syringate structure, which includes an ester linkage. Esters are known to be susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate of this hydrolysis is significantly influenced by pH.
-
Acidic Conditions: In the presence of acid, the hydrolysis of esters is a reversible reaction.
-
Alkaline Conditions: Under alkaline conditions, ester hydrolysis, also known as saponification, is an irreversible process that leads to the formation of a carboxylate salt and an alcohol. This degradation is typically faster than under acidic conditions.
Given its chemical structure, this compound is expected to be most stable in solutions with a neutral to slightly acidic pH. Exposure to strongly acidic or, particularly, strongly alkaline conditions should be avoided to prevent significant degradation.
Hypothetical Forced Degradation Data
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| DMSO | 1000 | 995 | 0.5% |
| Ethanol | 500 | 485 | 3.0% |
| Acetonitrile | 500 | 490 | 2.0% |
| Water (pH 7.0) | 10 | 8 | 20% |
Table 2: Stability of this compound at Different pH Values (in aqueous buffer at 37°C) over 8 hours
| pH | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | % Degradation |
| 3.0 (Acidic) | 50 | 45 | 10% |
| 5.0 (Slightly Acidic) | 50 | 48 | 4% |
| 7.4 (Physiological) | 50 | 46 | 8% |
| 9.0 (Alkaline) | 50 | 35 | 30% |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is required to separate and quantify the intact drug from its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be stable, such as methanol (B129727) or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, taking samples at various time points (e.g., 30 minutes, 1, 2, and 4 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a set duration (e.g., 24 hours).
-
Withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a hot air oven at a high temperature (e.g., 105°C) for a specified time (e.g., 24 hours).
-
After the exposure, dissolve the solid in the initial solvent to the original concentration and analyze.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of this compound to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that of an unstressed control sample.
4. Mass Balance:
-
The sum of the assay value of the intact drug and the estimated amount of all degradation products should be close to 100% to ensure that all significant degradation products have been detected.
Visualizing the Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Leonurine Hydrochloride Degradation in Methanol
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of Leonurine (B1674737) hydrochloride in a methanol (B129727) solution?
A1: Based on metabolic studies in rats, the primary degradation pathway for Leonurine is the hydrolysis of its ester bond.[1] Therefore, in a methanol solution, especially under acidic or basic conditions, the main degradation products are expected to be Syringic acid and 4-Guanidino-1-butanol . Other potential degradation products could arise from oxidation of the phenolic hydroxyl groups on the syringic acid moiety or modifications to the guanidino group, potentially forming aldehyde conjugates.[1]
Q2: How can I monitor the degradation of Leonurine hydrochloride in my methanolic solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. An HPLC method coupled with a UV detector (detection at ~270-280 nm) or a mass spectrometer (MS) would be suitable.[2][3][4] A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) on a C18 column is a good starting point for method development.[4]
Q3: What conditions can accelerate the degradation of this compound in methanol?
A3: While specific data in methanol is unavailable, general principles suggest that the following conditions could accelerate degradation:
-
Acidic or Basic Conditions: The ester linkage in this compound is susceptible to hydrolysis in the presence of strong acids or bases.
-
Oxidizing Agents: The presence of oxidizing agents (e.g., hydrogen peroxide) could lead to the oxidation of the phenolic groups.
-
Elevated Temperatures: Increased temperature will likely accelerate the rate of all degradation reactions.
-
Exposure to UV Light: Photodegradation is a possibility for many pharmaceutical compounds and should be investigated.
Q4: Is this compound stable in methanol under standard laboratory conditions?
A4: this compound is often dissolved in methanol for analytical purposes, suggesting it has reasonable short-term stability at room temperature when protected from light.[3] However, for long-term storage, it is recommended to store solutions at -20°C or below. One source indicates that solutions in DMSO can be stored at -20°C for up to one month.[5] The stability in methanol over extended periods at various temperatures should be experimentally verified.
Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC chromatogram after preparing my this compound solution in methanol. What could it be?
A1: An unexpected peak could be a degradation product.
-
Check the retention time: If the peak appears at a different retention time than your this compound standard, it is likely another compound.
-
Consider the mobile phase: Ensure your mobile phase components are pure and have not degraded.
-
Hypothesize the degradant: Based on the structure of Leonurine, an early eluting peak might correspond to the more polar Syringic acid, a product of ester hydrolysis.
-
Confirm with LC-MS: If available, use LC-MS to determine the mass of the unknown peak and compare it to the masses of potential degradation products.
Q2: The concentration of my this compound standard in methanol seems to be decreasing over time. What is happening?
A2: A decrease in concentration suggests degradation.
-
Review storage conditions: Ensure your solution is stored at a low temperature (e.g., -20°C) and protected from light.
-
Check the pH of your solution: If your methanol is not neutral, it could be promoting acid or base-catalyzed hydrolysis.
-
Perform a time-course study: Analyze your solution at several time points to determine the rate of degradation under your current storage conditions.
Q3: My methanolic solution of this compound has developed a yellow tint. What does this indicate?
A3: A color change can be an indicator of degradation, often due to oxidation. The phenolic groups in the Syringic acid part of the molecule are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. It is advisable to prepare fresh solutions if a color change is observed and to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Data Presentation
As no specific quantitative data for the degradation of this compound in methanol was found, the following table outlines the potential degradation products based on metabolic data.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Ester Hydrolysis | Syringic Acid | C₉H₁₀O₅ | 198.17 |
| Ester Hydrolysis | 4-Guanidino-1-butanol | C₅H₁₃N₃O | 131.18 |
| Oxidation | Oxidized Leonurine Derivatives (e.g., quinones) | Variable | Variable |
The following table presents a hypothetical experimental design for a forced degradation study of this compound, based on general guidelines.
Table 2: Hypothetical Forced Degradation Study Protocol for this compound in Methanol
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl in Methanol | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH in Methanol | Room Temp | 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ in Methanol | Room Temp | 24, 48, 72 hours |
| Thermal Degradation | Leonurine HCl in Methanol | 80°C | 7 days |
| Photodegradation | Leonurine HCl in Methanol | UV light (254 nm) | 24, 48, 72 hours |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
References
- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of stachydrine hydrochloride and this compound in Yimucao preparations by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 24697-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Potential for Leonurine hydrochloride to interfere with MTT assay
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for Leonurine hydrochloride to interfere with the MTT cell viability assay.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with the results of my MTT assay?
A1: While direct studies on this compound's interference with the MTT assay are limited, there is a strong scientific basis to suggest a high potential for interference. This compound is a phenolic alkaloid with known antioxidant properties. The MTT assay is a colorimetric assay that measures cell viability by assessing the metabolic reduction of the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product by mitochondrial dehydrogenases. Antioxidant compounds, particularly those with phenolic structures, have been shown to directly reduce MTT to formazan in a cell-free system. This can lead to an overestimation of cell viability, as the color change would not be solely dependent on cellular metabolic activity. Therefore, it is crucial to include proper controls in your experimental design.
Q2: I'm observing higher than expected cell viability in my MTT assay when treating cells with this compound. What could be the cause?
A2: Higher than expected cell viability could be due to the direct reduction of the MTT reagent by this compound, as explained in Q1. This would result in a stronger purple color, which is misinterpreted as higher metabolic activity and thus, greater cell viability. Another possibility is that at certain concentrations, this compound may genuinely enhance cell proliferation or metabolic activity. To distinguish between these possibilities, it is essential to run a cell-free control experiment where this compound is added to the MTT reagent in the absence of cells.
Q3: What are some recommended alternative assays to the MTT assay when working with this compound?
A3: Given the potential for interference, it is advisable to use alternative cell viability assays that are not based on a redox reaction. Some recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number. This method is less likely to be affected by the antioxidant properties of the compound being tested.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the activity of LDH released from damaged cells into the culture medium. It is a marker of cytotoxicity and membrane integrity and is not directly influenced by the redox state of the compound.
-
ATP-based Viability Assays: These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. Since this compound can affect mitochondrial function, this assay can provide valuable insights into the compound's effects on cellular energy metabolism.
Q4: How does this compound affect cellular signaling pathways that might influence cell viability?
A4: this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and stress response. These include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been reported to inhibit the phosphorylation of Akt, which can lead to decreased cell survival and proliferation.
-
MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and can regulate proliferation, differentiation, and apoptosis. This compound has been shown to decrease the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, which can contribute to its effects on cell viability.
-
Nrf2 Pathway: This is a major pathway involved in the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes. This can protect cells from oxidative stress but may also complicate the interpretation of redox-based assays like the MTT assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected cell viability with increasing concentrations of this compound in MTT assay. | Direct reduction of MTT by this compound. | Perform a cell-free control experiment by adding this compound to the MTT reagent without cells. If a color change is observed, the compound is interfering with the assay. Use an alternative assay such as SRB, LDH, or an ATP-based assay. |
| Inconsistent or highly variable results with the MTT assay. | Interference from this compound or fluctuations in cellular metabolic activity. | Ensure consistent experimental conditions. Consider using a more stable endpoint assay like the SRB assay, which measures total protein content. |
| Formazan crystals are not dissolving completely. | Incomplete solubilization of the formazan product. | Ensure the use of a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol). Gently agitate the plate to aid dissolution. |
Quantitative Data from MTT Assays with this compound
The following table summarizes data from a study by Hu et al. (2019) on the effect of this compound on the viability of H292 human lung cancer cells, as determined by the MTT assay.
| Cell Line | Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |
| H292 | 24h | 10 | ~90 |
| H292 | 24h | 25 | ~80 |
| H292 | 24h | 50 | ~60 |
| H292 | 48h | 10 | ~85 |
| H292 | 48h | 25 | ~70 |
| H292 | 48h | 50 | ~50 |
| H292 | 72h | 10 | ~75 |
| H292 | 72h | 25 | ~60 |
| H292 | 72h | 50 | ~40 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a generalized procedure based on common practices.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Alternative Assay Protocols
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes. Measure the absorbance at 510-570 nm.[1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).
-
Supernatant Collection: After treatment, centrifuge the plate at 400 x g for 5 minutes (optional) and carefully transfer 100 µL of the supernatant to a new 96-well plate.[2]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.[2]
-
Incubation and Absorbance Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the absorbance at 490 nm.[2][3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.[4]
-
Incubation and Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[4]
Signaling Pathway and Experimental Workflow Diagrams
MTT Assay Experimental Workflow.
Potential Interference of Leonurine with MTT.
Signaling Pathways Modulated by Leonurine.
References
- 1. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. abcam.com [abcam.com]
Troubleshooting unexpected results in Leonurine hydrochloride experiments
Welcome to the technical support center for Leonurine (B1674737) hydrochloride (LH) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Leonurine hydrochloride solution appears cloudy or precipitates upon dilution in cell culture media. What could be the cause?
A1: This is a common issue related to the solubility of this compound. While it is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. Precipitation can occur when the final concentration of DMSO is too low to maintain solubility or when the LH concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is maintained at a level that keeps the LH solubilized, typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution, thereby keeping the final DMSO percentage low.
-
Gentle Warming: Briefly warming the media to 37°C during the addition of the LH stock solution may help improve solubility.
-
Sonication: Brief sonication of the final solution can sometimes help dissolve small precipitates.
-
Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid potential precipitation over time.
Q2: I am observing inconsistent or no biological effect of this compound in my cell-based assays. What are the potential reasons?
A2: Inconsistent results can stem from several factors, ranging from compound stability to experimental variability.
Potential Causes and Solutions:
-
Compound Stability: this compound stability in solution can be affected by pH, light, and temperature. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in the dark.[1]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments.
-
Assay Variability: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.
-
Dose-Response: The effects of this compound are often dose-dependent.[2][3][4] If you are not observing an effect, consider performing a dose-response curve to identify the optimal concentration for your specific cell line and endpoint.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases. If you observe unexpected phenotypes, consider if they might be related to the modulation of pathways other than your primary target.
Q3: The in vivo efficacy of this compound in my animal model is lower than expected based on in vitro data. Why might this be?
A3: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to the complex physiological environment in a living organism.
Key Considerations:
-
Pharmacokinetics: Leonurine has been reported to have low oral bioavailability, potentially due to first-pass metabolism.[5] Consider alternative routes of administration, such as intraperitoneal injection, which may offer better systemic exposure.[5]
-
Metabolism: Leonurine is metabolized in the liver, primarily through conjugation.[5] The resulting metabolites may have different activity profiles than the parent compound.
-
Distribution: The compound's ability to reach the target tissue in sufficient concentrations is crucial. Studies have shown that leonurine distribution varies across different organs.[5]
-
Animal Model: The choice of animal model and the disease induction method can significantly impact the observed efficacy. Ensure the model is appropriate and well-characterized for the intended study.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
This guide addresses common issues encountered when assessing the effect of this compound on cell viability and proliferation using assays like MTT.
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicates | Uneven cell seeding; Pipetting errors; Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with media only. |
| No dose-dependent effect observed | Inappropriate concentration range; Insufficient incubation time. | Perform a broad dose-response study (e.g., 0.1 µM to 100 µM) to identify the effective concentration range. Optimize the incubation time based on your cell line's doubling time.[2][3][4] |
| Unexpected increase in cell viability at certain concentrations | Hormetic effect (biphasic dose-response); Assay interference. | This phenomenon can occur. If reproducible, it may be a true biological effect. To rule out assay interference, consider using an alternative viability assay based on a different principle (e.g., ATP-based assay). |
| High background signal in control wells | Contamination (microbial or chemical); Reagent issues. | Regularly check cell cultures for contamination. Use fresh, high-quality reagents and sterile techniques. |
Guide 2: Western Blotting - Inconsistent Phosphorylation/Protein Expression
This guide provides troubleshooting for unexpected Western blotting results when studying signaling pathways affected by this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No change in phosphorylation of target proteins (e.g., Akt, p38) | Suboptimal treatment time or concentration; Poor antibody quality. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h) to determine the peak phosphorylation time.[2] Validate your primary antibody using positive and negative controls. |
| High background on the blot | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Increase blocking time or try a different blocking agent. Titrate your primary and secondary antibodies to determine the optimal concentration. Increase the number and duration of wash steps. |
| Weak or no signal for the protein of interest | Low protein expression in the cell type; Inefficient protein extraction or transfer. | Use a positive control cell lysate known to express the protein. Optimize your lysis buffer and protein extraction protocol. Verify transfer efficiency using Ponceau S staining. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical in vitro experimental workflow for studying this compound.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound in various studies.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| HL-60 | Cell Viability | 28.6 µM | 24 h | [5] |
| HL-60 | Cell Viability | 11.3 µM | 48 h | [5] |
| U-937 | Cell Viability | 17.5 µM | 24 h | [5] |
| U-937 | Cell Viability | 9.0 µM | 48 h | [5] |
| H292 | Apoptosis | Induces apoptosis at 10, 25, and 50 µM | 24 h | [2][3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Rat | Myocardial Infarction | 15 mg/kg/day | Reduced infarct size and inhibited cardiomyocyte apoptosis. | [1] |
| Mouse | Non-alcoholic Steatohepatitis | 200 mg/kg/day | Increased hepatic SOD and GSH; Reduced serum ALT and AST. | [1] |
| Mouse | Premature Ovarian Insufficiency | 7.5, 15, 30 mg/kg/day (i.p.) for 28 days | Protected ovarian function and maintained serum hormone levels. | [5] |
| Mouse | Chronic Mild Stress (Depression) | 30, 60 mg/kg/day (i.g.) | Alleviated depression-like behaviors and inhibited neuroinflammation. |
Table 3: Pharmacokinetic & Physicochemical Properties
| Property | Value/Description | Reference |
| Molecular Formula | C14H21N3O5 · HCl | [6] |
| Molecular Weight | 347.8 g/mol | [7] |
| Solubility | Approx. 3 mg/mL in DMSO | [1] |
| Storage | -20°C as a solid | [1] |
| Oral Bioavailability | Low (reported as 2.21%) | [5] |
| Plasma Protein Binding | Generally < 80% | [5] |
| CYP450 Inhibition | Competitive inhibitor of CYP1A2 and CYP2D6; Non-competitive, time-dependent inhibitor of CYP3A4. | [5][8] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. CAS 24735-18-0 | this compound [phytopurify.com]
- 8. In vitro study on the effect of this compound on the enzyme activity of cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leonurine Hydrochloride Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Leonurine hydrochloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line being investigated. Based on published studies, a common starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM. For some cancer cell lines, effective concentrations have been observed between 10 µM and 50 µM.[1][2] However, for certain cell lines, such as chronic myeloid leukemia (CML) cells, much higher concentrations in the millimolar (mM) range may be required to observe an effect.[3] It is crucial to determine the optimal concentration range for your specific cell line empirically.
Q2: How long should I incubate the cells with this compound before performing a viability assay?
Incubation times can vary depending on the cell type and the expected mechanism of action. Typical incubation periods in published studies range from 6 to 72 hours.[1][2] A time-course experiment is recommended to determine the optimal endpoint. Shorter incubation times may be sufficient to observe acute cytotoxic effects, while longer incubations may be necessary to detect effects on cell proliferation or apoptosis.
Q3: Does this compound interfere with common cell viability assay reagents like MTT or resazurin (B115843)?
While there is no specific evidence to suggest that this compound directly interferes with MTT or resazurin reagents, it is a good practice to include a "no-cell" control. This control consists of the culture medium, this compound at the highest concentration used, and the assay reagent. This will help identify any direct chemical reaction between the compound and the reagent that could lead to false-positive or false-negative results.
Q4: What are the known signaling pathways affected by this compound that might influence cell viability?
This compound has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway.[1][2] This involves the modulation of key signaling molecules such as:
Additionally, this compound has been reported to suppress inflammatory responses by inhibiting the NF-κB signaling pathway .[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Low signal or no response to this compound | The concentration range is too low for the specific cell line. The incubation time is too short. The cell seeding density is too low. | Perform a broader dose-response curve, including higher concentrations (e.g., up to 2 mM for some resistant lines).[3] Increase the incubation time (e.g., up to 72 hours). Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the time of the assay. |
| High background signal in "no-cell" controls | Contamination of media or reagents. Direct reduction of the assay reagent by a component in the media (e.g., phenol (B47542) red) or by this compound itself. | Use fresh, sterile reagents. Prepare a "no-cell" control with this compound to check for direct chemical interference. If interference is detected, consider using an alternative viability assay. |
| Unexpected increase in viability at high concentrations | Compound precipitation at high concentrations can interfere with absorbance or fluorescence readings. Off-target effects of the compound. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization. Consider the possibility of hormesis or other complex biological responses and validate findings with an alternative assay method. |
| IC50 value seems inconsistent with published data | Differences in cell line passage number, culture conditions, or assay protocol. | Standardize your protocol, including cell passage number and growth phase. Ensure all experimental conditions match those of the reference study as closely as possible. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range / IC50 | Incubation Time | Reference |
| H292 | Non-small cell lung cancer | MTT | 10, 25, 50 µmol/L (significant inhibition) | 6, 12, 24, 48, 72 h | [1][2] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | IC50: 28.6 µM | 24 h | [3] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | IC50: 11.3 µM | 48 h | [3] |
| U-937 | Acute Myeloid Leukemia | Not Specified | IC50: 17.5 µM | 24 h | [3] |
| U-937 | Acute Myeloid Leukemia | Not Specified | IC50: 9.0 µM | 48 h | [3] |
| K562 | Chronic Myeloid Leukemia | Not Specified | IC50: 0.773 mM | 24 h | [3] |
| KU812 | Chronic Myeloid Leukemia | Not Specified | IC50: 0.882 mM | 24 h | [3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Resazurin Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Use an opaque-walled 96-well plate for fluorescence measurements.
-
-
Resazurin Addition:
-
Prepare a resazurin working solution according to the manufacturer's instructions (often a 1:10 dilution of a stock solution in culture medium).
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will depend on the metabolic activity of your cells.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Mandatory Visualizations
Caption: General experimental workflow for cell viability assays.
Caption: Signaling pathways affected by this compound.
References
How to prevent precipitation of Leonurine hydrochloride in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of Leonurine hydrochloride in cell culture media.
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates immediately upon addition to the culture medium.
-
Q1: Why is my this compound precipitating when I add it to the aqueous culture medium from a DMSO stock?
-
A1: This is a common issue that arises from the significant difference in solvent properties between Dimethyl sulfoxide (B87167) (DMSO) and your aqueous culture medium.[1] this compound, like many organic compounds, has much higher solubility in a polar aprotic solvent like DMSO than in the aqueous environment of cell culture media.[2][3] When the concentrated DMSO stock is added to the medium, the DMSO concentration is drastically lowered, and the aqueous solution cannot maintain the this compound in a dissolved state, causing it to "crash out" or precipitate.[1]
-
-
Q2: How can I prevent this initial precipitation?
-
A2: Several strategies can be employed to prevent immediate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxic effects.[1] However, for some compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration in your experiments.[1][4]
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to the full volume of medium. First, create an intermediate dilution of the stock in a small volume of serum-containing medium. Serum proteins can help to bind and solubilize the compound.[1] Then, add this intermediate dilution to the final culture volume.
-
Enhance Mixing: Add the this compound stock solution dropwise and slowly to the medium while gently swirling or vortexing the tube.[1] This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.
-
Temperature Control: Gently warming the culture medium to 37°C before adding the compound may help improve solubility.
-
-
Issue: My media appears clear initially, but a precipitate forms later during incubation.
-
Q1: Why does precipitation occur after a delay?
-
Q2: How can I troubleshoot and prevent delayed precipitation?
-
A2: Consider the following troubleshooting steps:
-
Minimize Temperature Fluctuations: When moving plates for analysis (e.g., microscopy), use a heated stage to maintain the culture temperature. Minimize the time that plates are outside the controlled environment of the incubator.[1]
-
Use Buffered Media: Ensure you are using a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH throughout the experiment.[1]
-
Evaluate Compound Stability: Check the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. Solutions in DMSO are reported to be stable for up to one month when stored at -20°C.[7]
-
Filter Sterilize: After preparing the final working solution in the medium, if a very fine precipitate is suspected, you may consider filter-sterilizing the medium through a 0.22 µm filter before adding it to the cells. Note that this may reduce the final concentration of the compound if some has already precipitated.
-
-
Data Presentation: this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁N₃O₅ · HCl | [8] |
| Molecular Weight | 311.33 g/mol | [7] |
| Solubility in DMSO | ~2-3 mg/mL. One source reports ≥31.1 mg/mL. | [2][7][8] |
| Solubility in Ethanol | Slightly soluble | [2] |
| Appearance | White to beige powder/crystalline solid | [2][7] |
| Storage (Solid) | -20°C for ≥ 4 years | [2] |
| Storage (in DMSO) | -20°C for up to 1 month | [7] |
Note: Solubility can vary between batches and suppliers. It is recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile DMSO to achieve a desired stock concentration (e.g., 10 mM). Based on solubility data, a stock of 2-3 mg/mL (~6.4-9.6 mM) is a reliable starting point.[2][7]
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming may be required to fully dissolve the compound.[7]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
-
Prepare Final Working Solution (Stepwise Dilution Method):
-
Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C in a water bath.
-
In a separate sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a portion of the pre-warmed medium (e.g., add 10 µL of stock to 990 µL of medium).
-
Gently vortex the intermediate dilution immediately.
-
Add the intermediate dilution (or the initial stock for the final dilution step) dropwise to the main volume of pre-warmed culture medium while continuously and gently swirling the container.[1]
-
Ensure the final DMSO concentration remains at a non-toxic level for your specific cell line (e.g., <0.5%).[1]
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24697-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. raybiotech.com [raybiotech.com]
Technical Support Center: Leonurine Hydrochloride and Cytochrome P450 Enzyme Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential inhibitory effects of leonurine (B1674737) hydrochloride on cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is leonurine hydrochloride and why is its interaction with CYP enzymes a subject of research?
This compound is a primary active alkaloid derived from Leonurus japonicus Houtt (Motherwort), a plant used in traditional medicine.[1][2] Its various pharmacological activities, including cardiovascular and neuroprotective effects, have made it a compound of interest for drug development.[3][4][5][6][7][8][9][10][11][12][13] Understanding its interaction with cytochrome P450 (CYP) enzymes is critical because these enzymes are central to the metabolism of a vast number of drugs. Inhibition of CYP enzymes by this compound could lead to drug-drug interactions, altering the efficacy and safety of co-administered medications.[1][14]
Q2: Which specific CYP enzymes are known to be inhibited by this compound?
In vitro studies have demonstrated that this compound exerts inhibitory effects on CYP1A2, CYP2D6, and CYP3A4.[1][3][15] It has been shown to be a competitive inhibitor of CYP1A2 and CYP2D6, and a non-competitive, time-dependent inhibitor of CYP3A4.[1][3][15]
Q3: What are the reported IC50 and Ki values for the inhibition of CYP enzymes by this compound?
The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values from in vitro studies using human liver microsomes are summarized in the table below. These values are crucial for assessing the potential for clinically significant drug interactions.
Summary of In Vitro CYP Inhibition by this compound
| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | Time-Dependent Inhibition |
| CYP1A2 | Competitive | 18.05 | 8.667 | No |
| CYP2D6 | Competitive | 15.13 | 7.805 | No |
| CYP3A4 | Non-competitive | 20.09 | 9.507 | Yes (KI/Kinact = 4.31/0.044 min⁻¹·μM⁻¹) |
| Data sourced from studies on human liver microsomes.[1] |
Troubleshooting Guides
Scenario 1: Inconsistent IC50 values for CYP inhibition in our in vitro assay.
-
Potential Cause 1: Substrate Concentration. The concentration of the probe substrate used in your assay can significantly impact the apparent IC50 value, especially for competitive inhibitors.
-
Troubleshooting Step: Ensure you are using a substrate concentration at or below the Michaelis-Menten constant (Km). This increases the sensitivity of the assay to competitive inhibitors.[16]
-
-
Potential Cause 2: Microsome Concentration and Protein Binding. Variations in the concentration of human liver microsomes can lead to inconsistencies. This compound may also bind to proteins in the incubation mixture.
-
Troubleshooting Step: Standardize the microsomal protein concentration across all experiments. To account for non-specific binding, consider performing equilibrium dialysis or ultrafiltration to determine the unbound fraction of this compound.
-
-
Potential Cause 3: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) can inhibit CYP enzymes at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent in your incubation mixture is consistent and low (typically ≤0.5%) to minimize its inhibitory effect. Run appropriate vehicle controls.
-
Scenario 2: Difficulty in confirming the mechanism of inhibition (e.g., competitive vs. non-competitive).
-
Potential Cause: Inappropriate Substrate Concentrations in Kinetic Studies. To accurately determine the inhibition mechanism, a range of substrate concentrations, both above and below the Km, must be tested.
-
Troubleshooting Step: Design your experiment to include at least five to seven substrate concentrations spanning from 0.1x to 10x the Km value. This will allow for accurate determination of the inhibition type through Lineweaver-Burk or Dixon plots.
-
-
Potential Cause: Pre-incubation Time for Time-Dependent Inhibition (TDI). For CYP3A4, which shows time-dependent inhibition by this compound, a pre-incubation step is crucial.[1][3][15]
-
Troubleshooting Step: To assess TDI, perform parallel incubations with and without a pre-incubation period (e.g., 30 minutes) of this compound with the microsomes and an NADPH-regenerating system before adding the substrate.[17] A leftward shift in the IC50 curve with pre-incubation indicates TDI.
-
Experimental Protocols
Key Experiment: In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of this compound for a specific CYP isoform using human liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare the probe substrate for the specific CYP isoform being tested at a concentration at or near its Km value.
-
Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes
-
This compound working solutions or vehicle control
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the probe substrate.
-
For TDI assessment of CYP3A4, a separate set of incubations should be performed where the NADPH-regenerating system is added during a 30-minute pre-incubation with this compound before the addition of the substrate.[17]
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction at a specific time point (e.g., 10-30 minutes) by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Centrifuge the plate to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of the CYP enzyme activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for in vitro CYP inhibition assay.
Caption: Consequence of CYP inhibition by leonurine.
References
- 1. In vitro study on the effect of this compound on the enzyme activity of cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]
- 3. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leonurine - Wikipedia [en.wikipedia.org]
- 6. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective Mechanism of Leonurine against Myocardial Ischemia through a Liver–Cardiac Crosstalk Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the protective mechanism of leonurine against acute myocardial ischemia by an integrated metabolomics and network pharmacology strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on molecular mechanism and future perspectives of leonurine | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 16. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
Technical Support Center: Oral Administration of Leonurine Hydrochloride
Welcome to the technical support center for researchers working with Leonurine (B1674737) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the oral administration of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low plasma concentrations of Leonurine after oral administration in my animal model?
A1: Low plasma concentrations of Leonurine following oral administration are a commonly reported issue. Several factors contribute to its poor oral bioavailability:
-
Low Aqueous and Lipophilic Solubility: Leonurine hydrochloride has demonstrated poor solubility in both water and lipids, which is a critical first step for absorption in the gastrointestinal (GI) tract.[1][2][3][4]
-
Weak Transmembrane Ability: The ability of Leonurine to pass through the intestinal epithelial barrier is inherently weak, limiting its entry into systemic circulation.[2][4]
-
High First-Pass Metabolism: Leonurine undergoes extensive metabolism in the liver and intestines after absorption.[5][6] The metabolic rate has been shown to be over 90% in intestinal loop models, significantly reducing the amount of active drug that reaches the bloodstream.[5][6] The primary metabolic enzymes involved are CYP1A2, CYP2D6, and CYP3A4.[5][6]
-
Rapid Elimination: The drug has a relatively short half-life, for instance, recorded at 1.72 hours in rats, leading to swift elimination from the body.[5]
Q2: What is the expected oral bioavailability of this compound?
A2: The absolute oral bioavailability of Leonurine is notably low. Studies in rats have reported an oral bioavailability of approximately 2.21%.[5][6] Formulation strategies, such as microemulsions, have been shown to improve this. For example, a Leonurine microemulsion increased the absolute bioavailability in mice to 10.95% compared to 1.78% for a suspension.[1][3]
Q3: My this compound solution appears unstable for in vivo oral gavage. What are the recommended solvents and storage conditions?
A3: this compound is soluble in DMSO (≥31.1 mg/mL) and slightly soluble in ethanol.[7][8] For oral administration, it is often prepared as an aqueous suspension.[1][9]
-
Storage: For long-term storage, keep the solid compound in a dark place, under an inert atmosphere, at 2-8°C.[10] Solutions in DMSO can be stored at -20°C for up to one month.[10] Stability in aqueous suspensions for oral gavage should be assessed for your specific experimental duration.
Q4: Are there any known drug-drug interactions I should be aware of in my experiments?
A4: Yes, Leonurine has been shown to interact with cytochrome P450 (CYP) enzymes. It competitively inhibits CYP1A2 and CYP2D6 and shows non-competitive, time-dependent inhibition of CYP3A4.[5][6] Therefore, co-administration of Leonurine with other drugs that are substrates for these enzymes could lead to altered pharmacokinetic profiles.
Troubleshooting Guide
Problem: Inconsistent or low bioavailability in experimental results.
Possible Cause & Solution:
-
Cause: Poor solubility and permeability.
-
Troubleshooting Steps:
-
Formulation Improvement: Consider using a formulation strategy to enhance solubility and absorption. Microemulsions have been demonstrated to be effective.[1][3] Other approaches could include the use of permeation enhancers, complexation with cyclodextrins, or lipid-based formulations.[11][12][13]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[12]
-
pH Adjustment: While Leonurine's solubility across different pH values is not extensively detailed in the provided results, adjusting the pH of the formulation vehicle could potentially improve solubility.
-
-
Cause: High first-pass metabolism.
-
Troubleshooting Steps:
-
Co-administration with CYP Inhibitors: While not a standard procedure unless specifically studying metabolic pathways, co-administration with known inhibitors of CYP1A2, CYP2D6, or CYP3A4 could help elucidate the impact of first-pass metabolism. Note that this would be a separate experimental arm to investigate metabolism, not a standard method to simply increase bioavailability. Piperine is an example of a bioavailability enhancer known to inhibit CYP enzymes.[14]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Leonurine (Oral Administration)
| Parameter | Value (Suspension in Rat) | Value (Suspension in Mouse) | Value (Microemulsion in Mouse) | Reference |
| Dose | 50 mg/kg | Not Specified | Not Specified | [5][9] |
| Cmax (Peak Plasma Concentration) | 0.51 µg/mL | Not Specified | 2.46-fold higher than suspension | [1][9] |
| Tmax (Time to Peak Concentration) | 0.75 - 0.95 h | Not Specified | Not Specified | [5][9] |
| t1/2 (Half-life) | 1.72 - 3.64 h | Not Specified | 3.04-fold higher than suspension | [1][5][9] |
| AUC0-t (Area Under the Curve) | 1.56 µg·mL⁻¹·h⁻¹ | Not Specified | Not Specified | [9] |
| AUC0-∞ (Area Under the Curve) | 1.78 µg·mL⁻¹·h⁻¹ | Not Specified | Not Specified | [9] |
| Absolute Bioavailability | 2.21% | 1.78% | 10.95% | [1][3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H21N3O5 · HCl | [7][10] |
| Molecular Weight | 347.79 g/mol (as HCl) | [15] |
| Melting Point | 238 °C | [10] |
| pKa | 7.9 in water | [16] |
| Solubility | Soluble in DMSO (≥31.1 mg/mL), slightly soluble in ethanol, soluble in amyl alcohol. Poorly soluble in water. | [1][7][8][10][15] |
Experimental Protocols
1. Protocol for In Vivo Pharmacokinetic Study of Leonurine Suspension in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer a single oral dose of 50 mg/kg via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -20°C until analysis.
-
Sample Preparation for HPLC:
-
To a known volume of plasma, add an internal standard (e.g., n-benzoyl-L-arginine ethyl ester).
-
Extract the drug and internal standard with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the mixture.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffer (e.g., 0.02 mol·L⁻¹ monopotassium phosphate (B84403) at pH 3.0) in a specific ratio (e.g., 22:78).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 277 nm.
-
Quantification: Construct a calibration curve using known concentrations of Leonurine in plasma.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.[9]
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of oral Leonurine.
Caption: Key challenges in oral Leonurine administration and potential solutions.
Caption: Key signaling pathways modulated by Leonurine.
References
- 1. A study on the PK and BA profiles in the mouse body for leonurine O/O microemulsion with determination by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]
- 7. raybiotech.com [raybiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Determination and Pharmacokinetic Study of Leonurine in Rat Plasma by Sensitive HPLC [chinjmap.com]
- 10. 24697-74-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 14. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 15. This compound - Lifeasible [lifeasible.com]
- 16. Leonurine [drugfuture.com]
Technical Support Center: Enhancing Leonurine Efficacy Through Structural Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of Leonurine (B1674737). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of structurally modifying Leonurine?
A1: The main objectives for modifying the structure of Leonurine are to improve its pharmacokinetic and pharmacodynamic properties. Key goals include:
-
Enhancing Bioavailability: Leonurine has low oral bioavailability (around 2.21%), which limits its therapeutic efficacy.[1] Modifications aim to improve its absorption and metabolic stability.
-
Increasing Potency: By altering functional groups, researchers aim to increase the binding affinity of Leonurine to its molecular targets, thereby enhancing its therapeutic effects at lower concentrations.
-
Improving Target Specificity: Modifications can be designed to increase the selectivity of Leonurine for specific receptors or signaling pathways, which can reduce off-target effects and potential toxicity.
-
Modulating Physicochemical Properties: Adjusting properties like solubility and lipophilicity can improve drug delivery and formulation characteristics.
Q2: What are the most common strategies for modifying the Leonurine scaffold?
A2: The most frequently employed strategies involve creating hybrid molecules or conjugates by linking Leonurine to other bioactive compounds. This approach aims to combine the therapeutic effects of both molecules or to use the second molecule to improve the pharmacokinetic profile of Leonurine. Notable examples include:
-
Leonurine-Aspirin Conjugates: These have been synthesized to combine the anti-inflammatory properties of aspirin (B1665792) with the cardioprotective effects of Leonurine.[2][3]
-
Leonurine-Cysteine and Leonurine-S-propargyl-cysteine (SPRC) Conjugates: These modifications are designed to enhance the antioxidant and cardioprotective effects of Leonurine, partly by modulating hydrogen sulfide (B99878) (H₂S) production.[4][5]
Q3: What are the key functional groups on the Leonurine molecule that are targeted for modification?
A3: Structure-activity relationship (SAR) studies have identified several key functional groups that are crucial for Leonurine's activity and are often targeted for modification:
-
Guanidine (B92328) Group: This group is essential for the cardioprotective effects of Leonurine.[5]
-
Butanolamine Chain: This linker region is also considered critical for its cardioprotective activity.[5]
-
Aromatic Ring: The phenyl ring is tolerant to various substituents, making it a prime target for modification to improve properties like solubility and target binding.[5]
Troubleshooting Guides
Synthesis and Purification of Leonurine Analogs
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield during synthesis. | Incomplete reaction; side reactions; degradation of starting materials or product. | Optimize reaction conditions (temperature, time, catalyst). Use high-purity starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. |
| Difficulty in purifying the final compound. | The compound is highly polar or has low solubility in common chromatography solvents. The compound co-elutes with impurities. | Use a different chromatography technique (e.g., ion-exchange chromatography for charged molecules, reverse-phase chromatography for polar compounds). Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system. |
| The purified compound is unstable. | The compound is sensitive to light, heat, or pH. | Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (-20°C or -80°C). Determine the optimal pH for storage in solution. |
In Vitro Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays (e.g., MTT). | Compound precipitation in cell culture media. Cytotoxicity of the solvent (e.g., DMSO). Fluctuation in cell seeding density. | Check the solubility of the compound in the final concentration in the media. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Use a consistent cell seeding protocol and ensure even cell distribution in multi-well plates. |
| No or weak signal for phosphorylated proteins (e.g., p-Akt) in Western blotting. | Low abundance of the phosphorylated protein. High phosphatase activity during cell lysis. Suboptimal antibody concentration or incubation conditions. | Stimulate cells with a known activator of the pathway to increase the level of the phosphorylated protein. Use lysis buffers containing a fresh cocktail of phosphatase inhibitors. Optimize the primary antibody concentration and incubate overnight at 4°C. |
| High background in Western blotting. | Insufficient blocking. Non-specific binding of primary or secondary antibodies. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Increase the number and duration of washing steps. Optimize the concentrations of both primary and secondary antibodies. |
Data Presentation
Comparative Efficacy of Leonurine and its Derivatives
| Compound | Assay | Cell Line/Model | Efficacy Metric | Result | Reference |
| Leonurine | Anti-cancer | K562 cells | IC₅₀ | 0.773 mM | [1] |
| Leonurine | Anti-cancer | KU812 cells | IC₅₀ | 0.882 mM | [1] |
| Leonurine-Aspirin Conjugate (Compound 545) | Cardioprotection (Hypoxia) | H9c2 cells | Cell Viability | >10-fold more potent than Leonurine or Aspirin alone | [2][3] |
| Leonurine-SPRC Conjugate | Cardioprotection (Hypoxia) | Neonatal rat ventricular myocytes | Cell Viability | 10-fold more potent than Leonurine; 100-fold more potent than SPRC | [4][5] |
| Leonurine | CYP Inhibition | Human Liver Microsomes | IC₅₀ (CYP1A2) | 18.05 µM | [1] |
| Leonurine | CYP Inhibition | Human Liver Microsomes | IC₅₀ (CYP2D6) | 15.13 µM | [1] |
| Leonurine | CYP Inhibition | Human Liver Microsomes | IC₅₀ (CYP3A4) | 20.09 µM | [1] |
Experimental Protocols
General Protocol for Synthesis of Leonurine-Aspirin Conjugate
This protocol is a generalized procedure based on published methods. Researchers should adapt it to their specific laboratory conditions and safety protocols.
-
Protection of Leonurine: The primary and secondary amine groups of the guanidine moiety in Leonurine are protected using a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) (DCM).
-
Activation of Aspirin: The carboxylic acid group of aspirin is activated to facilitate ester bond formation. This can be achieved by converting it to an acid chloride using thionyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling Reaction: The protected Leonurine is reacted with the activated aspirin in an appropriate solvent (e.g., DCM or DMF) in the presence of a base. The reaction is typically stirred at room temperature for several hours to overnight.
-
Deprotection: The protecting groups on the guanidine moiety are removed. For Boc groups, this is typically done using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Purification: The final compound is purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM). The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
Protocol for Assessing Antioxidant Activity: SOD and MDA Assays
These assays are commonly used to evaluate the antioxidant effects of Leonurine and its derivatives in cell lysates or tissue homogenates.
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Prepare cell or tissue lysates in an appropriate buffer.
-
Use a commercial SOD assay kit that typically employs a colorimetric method.
-
In a 96-well plate, add the sample, the reaction start solution (containing a substrate that generates superoxide anions), and the chromogenic agent.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction, with higher SOD activity resulting in lower color development.
Malondialdehyde (MDA) Assay:
-
Prepare cell or tissue lysates.
-
Use a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Add the TBA reagent to the samples and standards.
-
Incubate the mixture at a high temperature (e.g., 95°C) for the recommended time to allow for the color reaction to occur.
-
After cooling, centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at the specified wavelength (usually around 532 nm).
-
Calculate the MDA concentration in the samples based on a standard curve generated with an MDA standard.
Visualizations
Caption: Experimental workflow for the development of novel Leonurine analogs.
Caption: Key signaling pathways modulated by Leonurine and its derivatives.
References
- 1. Synthesis and biological activity of the marine-derived leonurine analogue N-(4-guanidinobutyl)-2-(4-hydroxyphenyl)-2-oxoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of the codrug of Leonurine and Aspirin as cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel leonurine-SPRC conjugate as cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Dose-response curve inconsistencies with Leonurine hydrochloride
Welcome to the technical support center for Leonurine (B1674737) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions to address potential inconsistencies and challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is Leonurine hydrochloride and what are its primary known effects?
This compound is a major alkaloid compound extracted from Leonurus japonicus Houtt. (Labiatae), commonly known as Chinese Motherwort.[1][2] It is recognized for a variety of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[3][4][5] Research suggests it may have therapeutic potential for cardiovascular and central nervous system diseases.[2][5]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways, which can vary depending on the cell type and experimental conditions. The primary pathways identified include:
-
PI3K/AKT Pathway: Involved in cell survival, growth, and proliferation. This compound has been observed to decrease the phosphorylation of Akt in some cancer cell lines.[1]
-
NF-κB Signaling Pathway: A critical regulator of inflammatory responses. This compound has been found to suppress inflammatory responses by inhibiting this pathway.[3][6]
-
AMPK Signaling Pathway: An essential pathway in cellular energy homeostasis. It has been implicated in the hepatoprotective effects of this compound.[7]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes including proliferation, differentiation, and apoptosis.[8] this compound has been shown to increase the phosphorylation of p38 MAPK in certain cancer cells.[1]
Q3: What are the typical concentration ranges for in-vitro experiments with this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, a general starting range for in-vitro experiments is between 10 µmol/L and 100 µmol/L. For instance, in studies on H292 lung cancer cells, concentrations of 10, 25, and 50 μmol/L were used to assess apoptosis.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known issues with the solubility of this compound?
Leonurine is available as a crystalline solid.[9] For experimental use, it is often dissolved in a solvent such as DMSO.[9] It is crucial to ensure complete dissolution and to prepare fresh stock solutions. Poor solubility can be a significant source of variability in experimental results.
Troubleshooting Guide: Dose-Response Curve Inconsistencies
Inconsistencies in dose-response curves can manifest as poor curve fitting, high variability between replicates, or unexpected non-sigmoidal curve shapes. Below are common issues and troubleshooting steps.
Issue 1: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure this compound is fully dissolved in the appropriate solvent before further dilution. Prepare fresh stock solutions for each experiment to avoid degradation. Use a vortex or sonication if necessary to ensure homogeneity. |
| Cell Culture Inconsistency | Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., temperature, CO2, humidity). Cell health and confluency can significantly impact the response to treatment. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate dilutions at each step of the serial dilution process. |
| Assay Variability | Optimize the assay protocol to minimize variability. Ensure consistent incubation times and reagent additions. Use appropriate positive and negative controls in every experiment. |
Issue 2: Non-Sigmoidal or Unexpected Dose-Response Curve Shape
A typical dose-response curve is sigmoidal. Deviations from this shape, such as a U-shaped or inverted U-shaped curve, may indicate complex biological responses.
| Potential Cause | Troubleshooting Steps |
| Hormesis or Biphasic Response | Some compounds exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit.[10] If you observe a U-shaped or inverted U-shaped curve, consider if a hormetic effect is plausible for your biological system. A wider range of concentrations, especially at the lower end, may be needed to characterize this phenomenon. |
| Off-Target Effects at High Concentrations | At very high concentrations, compounds can have non-specific or toxic effects that confound the dose-response relationship. Correlate your dose-response data with cell viability assays (e.g., MTT, LDH) to distinguish between specific pharmacological effects and general cytotoxicity. |
| Compound Instability | This compound may degrade over the course of a long experiment. Assess the stability of the compound in your specific cell culture medium and conditions. Consider shorter incubation times or replenishing the compound during the experiment. |
Issue 3: Low Potency or Lack of Response
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The effective concentration range may be outside of what was tested. Perform a broad dose-range finding study (e.g., from nanomolar to high micromolar) to identify the active range for your specific cell line and endpoint. |
| Cell Line Resistance | The chosen cell line may not be sensitive to this compound for the specific pathway being investigated. Research the expression of target proteins or pathways in your cell line. Consider using a different, more sensitive cell line as a positive control. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the biological effect. Ensure the assay is validated and has a sufficient signal-to-noise ratio. Consider using a more sensitive detection method or a different endpoint. |
Experimental Protocols and Data
Summary of Experimental Concentrations
The following table summarizes concentrations of this compound used in various published studies. This can serve as a starting point for designing your own experiments.
| Application | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |
| Anti-apoptosis in Cancer Cells | H292 lung cancer cells | 10, 25, 50 µmol/L | Increased apoptosis, increased p38 phosphorylation, decreased Akt phosphorylation | [1] |
| Anti-inflammatory | Rat chondrocytes | Not specified | Suppressed expression of MMP-1, MMP-3, MMP-13, IL-6 via NF-κB pathway | [6] |
| Hepatoprotective | LO2 cells | Not specified | Attenuated TNF signaling pathway, modulated PI3K-AKT, AMPK, and HIF-1 signaling | [7] |
| Anti-inflammatory in Myocarditis | H9c2 mouse myocardial cells | Not specified | Increased cell viability, neutralized doxorubicin-induced changes | [8] |
| Antidepressant-like Effects | Mice | 60 mg/kg | Alleviated depression-like behaviors, inhibited neuroinflammation | [11] |
Visualizations
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways reported to be modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
Troubleshooting Workflow for Dose-Response Inconsistencies
This workflow provides a logical approach to diagnosing and resolving issues with inconsistent dose-response curves.
Caption: Troubleshooting workflow for dose-response curve issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research progress on molecular mechanism and future perspectives of leonurine [journal.hep.com.cn]
- 3. Osteoarthrosis | this compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | springermedicine.com [springermedicine.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis [frontiersin.org]
- 8. Leonurine alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Leonurine Hydrochloride
Welcome to the technical support center for the HPLC analysis of Leonurine (B1674737) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting section is designed to provide clear and actionable solutions to specific problems you may encounter.
Q1: Why am I observing significant peak tailing for my Leonurine hydrochloride standard?
A1: Peak tailing is a common issue in the analysis of basic compounds like this compound.[1][2][3] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role. This compound is a basic compound. Operating at a low pH (e.g., 2.5-4.0) ensures that the analyte is in its protonated form and minimizes interactions with silanol groups.[4][5] You can adjust the pH using additives like phosphoric acid or formic acid.[4][5][6]
-
Use of an End-Capped Column: Employ a column with end-capping, which chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with your analyte.[1]
-
Employ a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which also helps to shield the silanol groups and can improve peak shape for basic compounds.[1]
-
Lower Metal Content Columns: Columns with lower metal content in the silica (B1680970) can reduce peak tailing.[2]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time shifts can be attributed to several factors, including issues with the HPLC system, column, or mobile phase preparation.[2]
Troubleshooting Steps:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump performance can lead to variable flow rates and, consequently, shifting retention times. Ensure your pump seals are not worn and that there are no leaks.[7]
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition can cause retention time drift. If preparing the mobile phase online, ensure the solvent proportioning valves are functioning correctly. If preparing manually, ensure accurate measurements. Also, ensure the mobile phase is adequately degassed to prevent bubble formation in the pump heads.[7][8]
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[7]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
Q3: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?
A3: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your analysis. The source can be chemical or instrumental.[7][9]
Troubleshooting Steps:
-
Mobile Phase Contamination: Use HPLC-grade solvents and high-purity additives. Contaminants in the mobile phase can lead to a noisy or drifting baseline, especially during gradient elution.[7][8]
-
Degassing: Ensure your mobile phase is properly degassed. Dissolved air can outgas in the detector, causing baseline noise.[7]
-
Detector Lamp: The detector lamp may be nearing the end of its life, which can cause an unstable baseline. Check the lamp's energy output.[7]
-
Flow Cell Contamination: The detector flow cell may be contaminated. Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol.[7]
-
System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and baseline noise.[7]
Q4: What are the likely causes of split peaks for this compound?
A4: Split peaks can be caused by a disruption in the sample path, either before or at the head of the column.[2]
Troubleshooting Steps:
-
Column Inlet Frit Blockage: The inlet frit of the column may be partially blocked by particulate matter from the sample or the system. Try back-flushing the column or replacing the frit.
-
Column Void: A void may have formed at the head of the column. This can happen if the column has been dropped or subjected to high-pressure shocks. A new column may be required.
-
Injector Issues: A problem with the injector, such as a partially blocked port or a worn rotor seal, can cause the sample to be introduced onto the column in a non-uniform manner.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is too strong or immiscible with the mobile phase, it can cause peak splitting. Whenever possible, dissolve the sample in the mobile phase.[8]
Quantitative Data Summary
The following table summarizes how common HPLC problems can affect key analytical parameters for this compound analysis. The values presented are illustrative examples.
| Problem | Retention Time (min) | Peak Area (arbitrary units) | Tailing Factor (USP) | Resolution (with adjacent peak) |
| Normal | 5.20 | 1,200,000 | 1.1 | 2.5 |
| Peak Tailing | 5.25 | 1,195,000 | > 2.0 | 1.8 |
| Retention Time Shift | 4.95 | 1,205,000 | 1.1 | 2.5 |
| Noisy Baseline | 5.20 | 1,200,000 ± 50,000 | 1.1 | 2.4 |
| Split Peaks | 5.18 & 5.28 | 1,180,000 (total) | N/A | < 1.0 |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a generalized method based on common parameters found in the literature.[4][5][6][10][11][12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid adjusted to pH 2.5-4.0). A common gradient might start with a lower percentage of acetonitrile and increase over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Column Temperature: 30-35 °C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or the mobile phase. Further dilute to create a series of calibration standards.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The final extract should be filtered through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: a novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of stachydrine hydrochloride and this compound in Yimucao preparations by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination and Pharmacokinetic Study of Leonurine in Rat Plasma by Sensitive HPLC [chinjmap.com]
Technical Support Center: Ensuring Reproducibility in Leonurine Hydrochloride Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Leonurine (B1674737) hydrochloride (LH).
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of Leonurine hydrochloride?
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[1] For example, a 70 mg/mL solution corresponds to a 201.27 mM concentration.[1] It is crucial to use fresh DMSO as moisture absorption can reduce the solubility of the compound.[1] For some applications, stock solutions can also be prepared in ethanol (B145695) or water with the aid of ultrasonication, but solubility is significantly lower.[2] Always purge the solvent with an inert gas before dissolving the compound to prevent oxidation.[3]
2. How should this compound powder and stock solutions be stored for maximum stability?
This compound powder is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
3. What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 98% or higher, as determined by methods like HPLC.[3][5] It is always advisable to check the certificate of analysis provided by the supplier for batch-specific purity information.
4. What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate several critical signaling pathways, including the PI3K/Akt, NF-κB, and AMPK/SREBP1 pathways.[3][6] Its therapeutic effects are often attributed to its ability to influence these pathways, leading to anti-inflammatory, antioxidant, and anti-apoptotic responses.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Q: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent this?
A: Precipitation of this compound in aqueous cell culture media is a common issue due to its limited aqueous solubility. This phenomenon, often referred to as "crashing out," can lead to inconsistent and unreliable experimental results.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination. Start with lower concentrations and visually inspect for any signs of precipitation under a microscope.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Solution: Employ a serial dilution method. First, dilute the high-concentration DMSO stock to an intermediate concentration in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final culture volume. Always add the compound dropwise while gently swirling the media.[7]
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[7]
-
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.
-
Solution: If possible, test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are the primary issue. You might also consider using a different basal media formulation.[8]
-
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Q: My cell viability assay results with this compound are not consistent across experiments. What are the potential reasons for this variability?
A: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the experimental procedure.
Potential Causes and Solutions:
-
Cell Seeding Density: The number of cells seeded can significantly impact the outcome of the assay.[9][10]
-
Solution: Optimize the cell seeding density for your specific cell line and the duration of the experiment. Perform a growth curve analysis to ensure that the cells are in the exponential growth phase at the time of treatment and that the control wells do not become over-confluent by the end of the assay.[9]
-
-
MTT Incubation Time and Concentration: The concentration of the MTT reagent and the incubation time can affect the amount of formazan (B1609692) produced.[5][11]
-
Solution: Optimize the MTT concentration (typically 0.2 - 0.5 mg/mL) and incubation time (1-4 hours) for your cell line to ensure that the absorbance values are within the linear range of your plate reader.[5]
-
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can confound the results.
-
Solution: Ensure that the final concentration of DMSO in the culture media is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (media with the same concentration of DMSO as the treated wells) in all experiments.
-
-
Compound Stability: this compound may degrade over time in the culture media.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If long-term incubation is required, consider replenishing the media with freshly prepared compound at regular intervals.
-
Issue 3: Weak or No Signal in Western Blotting for Downstream Targets
Q: I am not observing the expected changes in the protein levels of downstream targets of this compound in my western blot experiments. What could be the problem?
A: A weak or absent signal in a western blot can be due to a variety of factors, from sample preparation to antibody performance.
Potential Causes and Solutions:
-
Suboptimal Protein Concentration: The amount of protein loaded onto the gel may be insufficient to detect the target protein.
-
Solution: Increase the amount of total protein loaded per well. It is also crucial to use a positive control (e.g., a cell lysate known to express the target protein) to validate the experimental setup.[12]
-
-
Ineffective Antibody: The primary or secondary antibody may not be optimal for detecting the target protein.
-
Poor Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
-
Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, a longer transfer time may be necessary. For low molecular weight proteins, a smaller pore size membrane (e.g., 0.22 µm) is recommended to prevent over-transfer.[13]
-
-
Blocking and Washing Issues: Inadequate blocking or excessive washing can lead to high background or a weak signal.
-
Solution: Use a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and block for at least 1 hour at room temperature. Ensure that the washing steps are sufficient to remove non-specifically bound antibodies but not so harsh as to strip the specific signal.[13]
-
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁N₃O₅ · HCl | [3] |
| Molecular Weight | 347.79 g/mol | [1] |
| Purity | ≥98% | [3] |
| Appearance | Crystalline solid | [3] |
| Storage (Powder) | -20°C (≥ 4 years) | [3] |
| Storage (Stock in DMSO) | -80°C (1 year), -20°C (1 month) | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~70 mg/mL (~201.27 mM) | [1] |
| Ethanol | ~7 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 3: In Vitro and In Vivo Dosage Ranges for this compound
| Application | Model | Dosage/Concentration | Reference |
| In Vitro (Anti-tumor) | H292 lung cancer cells | 10, 25, 50 µM | [14] |
| In Vitro (Anti-inflammatory) | IL-1β-induced chondrocytes | 5, 10, 20 µM | [4] |
| In Vivo (Anti-inflammatory) | LPS-challenged broiler chicks | 120 mg/kg | [3] |
| In Vivo (Cardioprotective) | Rat model of myocardial infarction | 15 mg/kg/day | [3] |
| In Vivo (Hepatoprotective) | Mouse model of NASH | 200 mg/kg/day | [3] |
| In Vivo (Osteoarthritis) | Mouse DMM model | 20 mg/kg (p.o.) | [4] |
| In Vivo (Premature Ovarian Insufficiency) | Mouse model | 7.5, 15, 30 mg/kg/day (i.p.) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 70 mg/mL stock, add 1 mL of DMSO to 70 mg of this compound).
-
Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[4]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot Analysis
-
Treat cells with this compound for the desired time and at the optimal concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Figure 1: General experimental workflow for in vitro studies with this compound.
Figure 2: Simplified PI3K/Akt signaling pathway activated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Leonurin monohydrochloride | CAS:24735-18-0 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Leonurine Hydrochloride vs. Stachydrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent alkaloids derived from Leonurus japonicus (Motherwort): leonurine (B1674737) hydrochloride and stachydrine (B192444) hydrochloride. Both compounds have garnered significant interest for their therapeutic potential in a range of conditions, particularly cardiovascular and gynecological disorders. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
I. Overview of Bioactive Properties
Leonurine, a pseudoalkaloid, and stachydrine, a quaternary ammonium (B1175870) derivative of proline, are considered the principal bioactive components of Motherwort.[1][2][3] While both compounds exhibit a spectrum of pharmacological activities, their primary therapeutic applications and underlying mechanisms show distinct characteristics. Leonurine is recognized for its potent antioxidant, anti-inflammatory, and cardioprotective effects.[3][4][5][6] Stachydrine is also known for its cardioprotective properties, as well as its significant effects on uterine contractility and its anti-fibrotic actions.[1][7][8]
II. Comparative In Vivo Efficacy
The following sections detail the in vivo effects of leonurine hydrochloride and stachydrine hydrochloride across various therapeutic areas, with quantitative data summarized for direct comparison.
Cardioprotective Effects
Both leonurine and stachydrine hydrochloride have demonstrated significant cardioprotective effects in various in vivo models of cardiac injury.
This compound: In a rat model of chronic myocardial ischemia induced by left anterior descending coronary artery ligation, treatment with leonurine (15 mg/kg/day) significantly improved myocardial function.[9] This was evidenced by a decrease in left ventricle end-diastolic pressure and an increase in +dP/dt.[9] Furthermore, in a rat model of isoprenaline-induced cardiac fibrosis, leonurine administration improved cardiac function by increasing left ventricular systolic pressure (LVSP) and decreasing lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) levels.[10] In a mouse model of myocardial ischemia-reperfusion injury, pretreatment with leonurine (SCM-198) was found to reduce infarct size and cardiomyocyte apoptosis.[4][11]
Stachydrine Hydrochloride: In a mouse model of heart failure induced by transverse aortic constriction (TAC), daily intragastric administration of stachydrine hydrochloride (12 mg/kg) for four weeks improved cardiac function.[12][13] The therapeutic effects were associated with the regulation of calcium handling by inhibiting the hyper-phosphorylation of CaMKII.[12] Another study using a mouse model of isoproterenol-induced heart failure showed that stachydrine hydrochloride (12 mg/kg/day) reduced cardiac remodeling and modulated hemodynamic parameters.[14]
Quantitative Comparison of Cardioprotective Effects
| Parameter | This compound | Stachydrine Hydrochloride | Animal Model | Reference |
| Dosage | 15 mg/kg/day | 12 mg/kg/day | Rat (Myocardial Ischemia) vs. Mouse (Heart Failure) | [9] vs.[12][13] |
| Cardiac Function | Improved myocardial function (decreased LVEDP, increased +dP/dt) | Improved cardiac function and calcium transient amplitudes | Rat vs. Mouse | [9] vs.[12] |
| Cardiac Remodeling | Not explicitly stated in the provided abstract | Reduced cardiac remodeling | Mouse | [14] |
| Biochemical Markers | Decreased LDH and CK levels | Not explicitly stated in the provided abstract | Rat | [10] |
Uterine Effects
The effects of these compounds on the uterus are of particular interest due to the traditional use of Motherwort in gynecology.
This compound: this compound has been shown to influence uterine contractions, a property relevant to its traditional use in reproductive health.[15][16] It is suggested to reinforce uterine contractions.[15]
Stachydrine Hydrochloride: Stachydrine exhibits a dual regulatory effect on uterine activity.[1] In a mouse model of primary dysmenorrhea induced by oxytocin (B344502), stachydrine (5, 10, and 20 mg/kg) significantly reduced writhing episodes and alleviated uterine damage and inflammation.[17][18][19] It has been shown to inhibit both spontaneous and oxytocin-induced uterine contractions in vitro.[17][18][19] Conversely, in healthy guinea pigs, it enhances uterine contractions.[1] A study on isolated rat uteruses also demonstrated a two-way adjustment effect depending on the state of the uterus.[20]
Quantitative Comparison of Uterine Effects
| Parameter | This compound | Stachydrine Hydrochloride | Animal Model | Reference |
| Effect on Uterine Contraction | Reinforces uterine contractions | Dual regulatory effect: inhibits hypercontractility in dysmenorrhea models, enhances contraction in healthy models | Rat/General vs. Mouse/Guinea Pig/Rat | [15] vs.[1][17][18][19][20] |
| Primary Dysmenorrhea Model | Not explicitly studied in the provided results | Reduced writhing episodes and uterine inflammation at 5, 10, 20 mg/kg | Mouse | [17][18][19] |
III. Mechanisms of Action: Signaling Pathways
The therapeutic effects of leonurine and stachydrine hydrochloride are mediated through the modulation of several key signaling pathways.
This compound is known to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial in inflammatory responses and cell survival, respectively.[6][21] Its cardioprotective effects are partly attributed to the activation of the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like Bax.[9][22] Leonurine also mitigates oxidative stress by reducing reactive oxygen species (ROS) levels.[4][11] In the context of cardiac fibrosis, it has been shown to inhibit the TGF-β/Smad2 signaling pathway.[10]
Stachydrine Hydrochloride also exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway .[2][7][23] Its cardioprotective mechanisms involve the inhibition of the CaMKII pathway, which regulates calcium handling in cardiomyocytes.[12][13] Furthermore, stachydrine has been shown to modulate the COX-2/PGF2α pathway in the context of uterine hypercontractility.[17][18] It also influences other pathways such as JAK/STAT and AKT/ERK.[23][24]
Caption: this compound Signaling Pathways.
Caption: Stachydrine Hydrochloride Signaling Pathways.
IV. Pharmacokinetics
A comparative pharmacokinetic study in rats with primary dysmenorrhea showed that after administration of Leonurus japonicus extract, both leonurine and stachydrine remained in the body longer and were absorbed more slowly in the dysmenorrhea model group compared to normal rats.[25] This resulted in higher bioavailability and peak concentrations in the disease model.[25] In a separate study, the biological half-life of leonurine in rats was found to be over 6 hours, following a two-compartment model with rapid distribution and slow elimination.[26] For stachydrine, after oral administration of Herba Leonuri extract, the time to maximum concentration (Tmax) was 0.75 hours and the elimination half-life (t1/2z) was 1.64 hours.[27] It is important to note that both compounds have been reported to have low bioavailability, which has prompted research into derivatives and novel delivery systems to improve their efficacy.[23][28]
Pharmacokinetic Parameters
| Parameter | Leonurine | Stachydrine | Animal Model | Reference |
| t1/2 (half-life) | > 6 hours | 1.64 hours | Rat | [26] vs.[27] |
| Tmax | Not specified in abstract | 0.75 hours | Rat | [27] |
| Bioavailability | Low | Low | General | [28] |
V. Experimental Protocols
This section provides an overview of the methodologies used in the cited in vivo studies.
Cardioprotective Efficacy Studies
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Induction of Cardiac Injury:
-
Myocardial Ischemia: Ligation of the left anterior descending coronary artery for a specified period (e.g., 45 minutes), followed by reperfusion.[4]
-
Heart Failure: Transverse aortic constriction (TAC) surgery to induce pressure overload.[12][13]
-
Cardiac Fibrosis: Subcutaneous injection of isoprenaline.[10]
-
-
Drug Administration:
-
Endpoint Measurements:
-
Hemodynamic Parameters: Left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure development and decline (+/- dP/dt) measured via cardiac catheterization.[9][10]
-
Echocardiography: Assessment of cardiac function and dimensions.
-
Histological Analysis: Staining of heart tissue sections (e.g., with Masson's trichrome) to assess fibrosis and infarct size.
-
Biochemical Assays: Measurement of serum levels of cardiac injury markers such as LDH and CK.[10]
-
Molecular Analysis: Western blotting and PCR to quantify the expression and phosphorylation of key proteins in signaling pathways (e.g., Akt, NF-κB, CaMKII).[9][12]
-
Caption: Experimental Workflow for Cardioprotective Studies.
Uterine Efficacy Studies
-
Animal Model: Female mice or guinea pigs.
-
Induction of Dysmenorrhea: Intraperitoneal injection of oxytocin to induce uterine hypercontractility.[17][18]
-
Drug Administration: Intragastric administration of stachydrine hydrochloride at various doses (e.g., 5, 10, 20 mg/kg).[17][18]
-
Endpoint Measurements:
-
Behavioral Assessment: Counting the number of writhing episodes within a specific timeframe after oxytocin injection.[17][18]
-
Histological Analysis: Examination of uterine tissue for signs of damage and inflammation.[17][18]
-
Biochemical Assays: Measurement of serum levels of malondialdehyde (MDA) and prostaglandin (B15479496) F2α (PGF2α).[17][18]
-
Molecular Analysis: Western blotting to determine the expression of proteins like COX-2 in uterine tissue.[17][18]
-
VI. Conclusion
This compound and stachydrine hydrochloride, both derived from Motherwort, exhibit distinct yet overlapping in vivo efficacies. Both compounds show promise as cardioprotective agents, modulating inflammatory and cell survival pathways. Leonurine appears to have a strong antioxidant and anti-apoptotic effect through the PI3K/Akt pathway, while stachydrine's cardioprotective action is notably linked to the regulation of calcium homeostasis via the CaMKII pathway.
In the context of uterine function, stachydrine has been more extensively studied, demonstrating a dual modulatory role that could be beneficial in conditions like primary dysmenorrhea by inhibiting hypercontractility. The choice between these two compounds for therapeutic development would depend on the specific pathological condition being targeted. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows for various in vivo applications. Additionally, addressing the challenge of their low bioavailability through medicinal chemistry or advanced drug delivery strategies will be crucial for their clinical translation.
References
- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]
- 3. Leonurine - Wikipedia [en.wikipedia.org]
- 4. Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A review of pharmacological and pharmacokinetic properties of stachydrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Leonurine inhibits cardiomyocyte pyroptosis to attenuate cardiac fibrosis via the TGF-β/Smad2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stachydrine Ameliorates Uterine Hypercontractility in Primary Dysmenorrhea by Targeting the COX-2/PGF2α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stachydrine Ameliorates Uterine Hypercontractility in Primary Dysmenorrhea by Targeting the COX-2/PGF2α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The regulatory effects of stachydrine, choline and their combination on thecontraction of isolated uterus [cjrh.bjmu.edu.cn]
- 21. This compound inhibits osteoclastogenesis and prevents osteoporosis associated with estrogen deficiency by inhibiting the NF-κB and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ovid.com [ovid.com]
- 23. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Comparative pharmacokinetics study of leonurine and stachydrine in normal rats and rats with cold-stagnation and blood-stasis primary dysmenorrhoea after the administration of Leonurus japonicus houtt electuary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. selleck.co.jp [selleck.co.jp]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Leonurine Hydrochloride and Other Natural Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Leonurine hydrochloride against other prominent natural alkaloids—Berberine (B55584), Resveratrol, and Curcumin (B1669340). The comparison focuses on their therapeutic potential in key areas of research, including anti-inflammatory, neuroprotective, and cardiovascular effects. The information is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid in research and development.
Executive Summary
This compound, an alkaloid derived from Leonurus japonicus, has demonstrated significant therapeutic potential across a spectrum of preclinical studies. Its biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, position it as a compound of interest for further investigation. This guide compares its performance with three other well-researched natural compounds: Berberine, an isoquinoline (B145761) alkaloid; Resveratrol, a stilbenoid; and Curcumin, a curcuminoid. While direct head-to-head clinical trials are scarce, this analysis synthesizes available preclinical and clinical data to offer a comparative perspective on their efficacy and mechanisms of action.
Comparative Data on Therapeutic Effects
The following tables summarize the quantitative data on the anti-inflammatory, neuroprotective, and cardiovascular effects of this compound, Berberine, Resveratrol, and Curcumin. It is crucial to note that the experimental conditions, such as cell lines, dosages, and induction agents, may vary between studies, warranting careful interpretation of the comparative data.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 10, 25, 50 µM | Inhibition of NO production | N/A | [1] |
| Berberine | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | N/A | Inhibition of NO production | 9.32 - 11.64 µmol/L | [2] |
| Resveratrol | Nitric Oxide (NO), IL-6, TNF-α Production | LPS-stimulated RAW 264.7 cells | N/A | Inhibition of pro-inflammatory mediators | NO: 0.6-0.7 µM, IL-6: 1.12 µM, TNF-α: 1.92 µM | [3] |
| Curcumin | NF-κB Activity | LPS-stimulated RAW 264.7 cells | N/A | Inhibition of NF-κB activity | ~5 µM | [4] |
Table 2: Comparative Neuroprotective Effects
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| This compound | Cell Viability | H2O2-induced PC12 cells | 10, 20, 40 µM | Increased cell viability | [5] |
| Berberine | Neuronal Apoptosis | Animal models of Parkinson's disease | N/A | Reduced neuronal apoptosis | [6] |
| Resveratrol | Cell Viability | Oxidative stress-induced neuroblastoma cells | Micromolar concentrations | Prevention of apoptotic cell death | [7] |
| Curcumin | Cell Viability | Oxygen-glucose deprivation/reoxygenation in cortical neurons | 5 µM | Attenuated cell injury | [8] |
Table 3: Comparative Cardiovascular Effects (Clinical Studies)
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| This compound | N/A (Preclinical) | N/A | N/A | Preclinical data suggests cardioprotective effects. | [5] |
| Berberine | 84 men with hyperlipidemia | 500 mg, twice daily | 12 weeks | Significant reduction in total cholesterol (-0.39 mmol/L). | [9][10][11] |
| Resveratrol | 66 patients with type 2 diabetes | 1 g/day | 45 days | Significant reduction in systolic blood pressure. | [12] |
| Curcumin | 33 patients with coronary artery disease | 500 mg/day | 8 weeks | Significant decrease in serum triglycerides, LDL, and VLDL. | [13] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural compounds are mediated through their interaction with various cellular signaling pathways.
This compound
This compound exerts its effects by modulating key signaling pathways involved in inflammation, cell survival, and metabolism. Notably, it has been shown to inhibit the NF-κB and PI3K/Akt signaling pathways, leading to reduced inflammation and apoptosis.
Berberine, Resveratrol, and Curcumin
These compounds share some mechanistic similarities with this compound, particularly in their ability to modulate the NF-κB and PI3K/Akt pathways. However, they also interact with other key signaling molecules. For instance, Resveratrol is a known activator of Sirtuin 1 (SIRT1) , a protein involved in cellular health and longevity. Curcumin has been shown to interact with a wide array of molecular targets, including transcription factors, enzymes, and cytokines.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
In Vitro Anti-inflammatory Assay: LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Berberine, etc.)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (typically 100-1000 ng/mL) for 24 hours.[15] Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.
In Vivo Cardioprotection Assay: Isoprenaline-Induced Myocardial Infarction in Rats
This animal model is widely used to evaluate the cardioprotective effects of therapeutic agents. Isoprenaline (isoproterenol), a β-adrenergic agonist, induces myocardial necrosis similar to that seen in human myocardial infarction.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Isoprenaline hydrochloride
-
Test compounds
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Electrocardiogram (ECG) machine
-
Biochemical assay kits (for cardiac troponins, CK-MB, etc.)
-
Histopathology equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Treatment: Divide the animals into groups: Sham control, Isoprenaline control, and test compound-treated groups. Administer the test compounds or vehicle orally for a specified period (e.g., 14-28 days).
-
Induction of Myocardial Infarction: On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoprenaline (e.g., 85-150 mg/kg) at an interval of 24 hours.[1][16] The sham group receives saline injections.
-
ECG Monitoring: Record ECG changes before and after isoprenaline administration.
-
Sample Collection: 24-48 hours after the second isoprenaline injection, anesthetize the animals and collect blood samples for biochemical analysis. Euthanize the animals and excise the hearts for histopathological examination.
-
Biochemical Analysis: Measure the serum levels of cardiac injury markers such as cardiac troponin-I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
Histopathological Examination: Fix the heart tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of myocardial necrosis.
-
Data Analysis: Compare the ECG changes, biochemical markers, and histopathological scores between the different groups to evaluate the cardioprotective effect of the test compounds.
Conclusion
This compound, Berberine, Resveratrol, and Curcumin are all promising natural compounds with multifaceted therapeutic potential. While they share common mechanisms of action, such as the modulation of the NF-κB and PI3K/Akt pathways, they also exhibit distinct molecular interactions that may contribute to their specific pharmacological profiles. The comparative data presented in this guide, although not from direct head-to-head trials, provides a valuable resource for researchers to evaluate the relative strengths of these compounds in the context of anti-inflammatory, neuroprotective, and cardiovascular research. Further studies employing standardized protocols are warranted to enable a more direct and definitive comparison of their efficacy.
References
- 1. ijrrpas.com [ijrrpas.com]
- 2. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Resveratrol as A Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
- 9. Effect of Berberine on Cardiovascular Disease Risk Factors: A Mechanistic Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Berberine on Cardiovascular Disease Risk Factors: A Mechanistic Randomized Controlled Trial [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota [frontiersin.org]
- 13. The Effect of Curcumin on some of Traditional and Non-traditional Cardiovascular Risk Factors: A Pilot Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bioclima.ro [bioclima.ro]
Leonurine Hydrochloride: A Neuroprotective Agent Against Excitotoxicity Compared with Established NMDA Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The development of effective neuroprotective agents that can mitigate excitotoxicity remains a critical challenge in neuroscience research. This guide provides a comparative analysis of Leonurine (B1674737) hydrochloride, a natural alkaloid, and established N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on their neuroprotective effects against excitotoxicity, supported by experimental data.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies are limited, preclinical data from various in vitro and in vivo models provide insights into the relative neuroprotective potential of Leonurine hydrochloride and the established NMDA receptor antagonist, memantine (B1676192).
Table 1: In Vitro Neuroprotective Effects Against Excitotoxicity
| Compound | Model | Assay | Key Findings | Reference |
| This compound | Oxygen-Glucose Deprivation (OGD) in PC12 cells | Cell Viability (MTT assay) | Dose-dependently increased cell viability after OGD.[1] | [1] |
| OGD in PC12 cells | Oxidative Stress Markers | Decreased ROS and MDA levels; Increased SOD and GSH activity.[1][2] | [1][2] | |
| OGD in PC12 cells | Apoptosis Markers | Increased the Bcl-2/Bax ratio.[3] | [3] | |
| Memantine | Glutamate-induced excitotoxicity in dissociated cortical neurons | Neuronal Activity | Completely prevented the loss of synchronization of neuronal activity when co-administered with glutamate.[4][5][6] | [4][5][6] |
| NMDA-induced excitotoxicity in organotypic hippocampal slices | Cell Death (Propidium Iodide assay) | Blocked NMDA-induced cell death with an EC50 of approximately 1 µM.[4] | [4] | |
| OGD/Reperfusion in HUVECs | Inflammatory Cytokines | Dose-dependently reduced the expression of IL-6 and IL-8.[7][8] | [7][8] | |
| OGD/Reperfusion in HUVECs | Oxidative Stress | Increased expression of Nrf2 and HO-1.[7][8] | [7][8] |
Table 2: In Vivo Neuroprotective Effects Against Ischemia-Induced Excitotoxicity
| Compound | Model | Key Findings | Reference |
| This compound | Middle Cerebral Artery Occlusion (MCAO) in rats | Significantly improved neurological outcome and reduced cerebral infarction.[9] | [9] |
| MCAO in rats | Decreased MDA levels and increased SOD and CAT activities in the brain.[10] | [10] | |
| MCAO in rats | Decreased Bax expression and increased Bcl-2 expression.[9][10] | [9][10] | |
| Memantine | Neonatal hypoxia-ischemia (HI) in rats | Reduced lethality and brain damage.[4][11] | [4][11] |
| Traumatic brain injury (TBI) in rats | Significantly prevented neuronal loss in the hippocampus.[5] | [5] |
Mechanisms of Neuroprotection
This compound exhibits a multi-faceted neuroprotective mechanism that extends beyond direct NMDA receptor antagonism. In contrast, memantine's primary mechanism is the uncompetitive blockade of the NMDA receptor channel.
This compound: A Multi-Target Approach
This compound appears to mitigate excitotoxicity through a combination of actions:
-
NMDA Receptor Modulation : Studies suggest that leonurine can elevate the ratio of NMDA receptor subunit 2A to 2B (NR2A/NR2B), which may contribute to a reduction in excitotoxic signaling.[12][13]
-
Antioxidant Activity : Leonurine has demonstrated the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[10][14]
-
Anti-inflammatory Effects : It can suppress inflammatory responses, potentially through the inhibition of the NF-κB signaling pathway.[15]
-
Anti-apoptotic Effects : Leonurine has been shown to modulate the expression of apoptosis-related proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][9][10][16][17]
-
PI3K/Akt and Nrf2 Pathway Activation : Evidence suggests that leonurine may activate the PI3K/Akt and Nrf2 signaling pathways, which are crucial for cell survival and antioxidant defense.[12][18]
Memantine: A Use-Dependent NMDA Receptor Antagonist
Memantine is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist. Its mechanism offers a degree of "use-dependency," meaning it preferentially blocks the NMDA receptor channel when it is excessively open, as occurs during excitotoxicity, while having less of an effect on normal synaptic transmission.[4][5][11] This property is thought to contribute to its better clinical tolerability compared to high-affinity NMDA receptor antagonists.
Signaling Pathways
The neuroprotective effects of this compound are mediated by a network of interconnected signaling pathways.
Caption: Neuroprotective signaling pathways of this compound against excitotoxicity.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This model simulates the ischemic conditions of a stroke in a cell culture system.
-
Cell Culture : PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction : The culture medium is replaced with glucose-free DMEM, and the cells are transferred to a hypoxic chamber with an atmosphere of 94% N2, 5% CO2, and 1% O2 for a duration of 2 to 6 hours.
-
Reperfusion : Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO2) for 24 hours.
-
Treatment : this compound or the comparative agent is added to the culture medium at various concentrations before, during, or after the OGD period, depending on the experimental design.
-
Assessment of Neuroprotection : Cell viability is assessed using assays such as the MTT assay. Markers of oxidative stress (e.g., ROS, MDA) and apoptosis (e.g., Bax, Bcl-2) are quantified using appropriate biochemical assays and Western blotting.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model is a widely used preclinical model of focal cerebral ischemia.
-
Animal Preparation : Male Sprague-Dawley rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure : A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A nylon monofilament with a rounded tip is inserted into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion : The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is then withdrawn to allow blood flow to resume.
-
Treatment : this compound or the comparative agent is administered, typically via intraperitoneal or intravenous injection, at a specific time point relative to the MCAO procedure (e.g., 2 hours after surgery).[10]
-
Assessment of Neuroprotection : Neurological deficits are scored at various time points post-surgery. After a set period (e.g., 24 or 72 hours), the animals are euthanized, and the brains are removed. Infarct volume is measured using TTC staining. Brain tissue can be further processed for biochemical and molecular analyses (e.g., measurement of oxidative stress markers, Western blotting for apoptotic proteins).
Caption: Experimental workflows for in vitro and in vivo models of excitotoxicity.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective effects against excitotoxicity in preclinical models. Its multi-target mechanism of action, encompassing NMDA receptor modulation, antioxidant, anti-inflammatory, and anti-apoptotic activities, presents a compelling profile for a potential therapeutic agent. While direct comparative data with established drugs like memantine is still needed, the available evidence suggests that this compound may offer a broader spectrum of neuroprotection.
Future research should focus on conducting direct, well-controlled comparative studies to elucidate the relative efficacy and potency of this compound against standard-of-care agents. Further investigation into the specific molecular interactions within the signaling pathways activated by this compound will also be crucial for optimizing its therapeutic potential and advancing its development as a novel treatment for neurological disorders characterized by excitotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leonurine protects brain injury by increased activities of UCP4, SOD, CAT and Bcl-2, decreased levels of MDA and Bax, and ameliorated ultrastructure of mitochondria in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Leonurine ameliorates cognitive dysfunction via antagonizing excitotoxic glutamate insults and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Osteoarthrosis | this compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway | springermedicine.com [springermedicine.com]
- 16. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Leonurine Hydrochloride: A Potential Anti-Inflammatory Alternative to NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Leonurine hydrochloride against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, this compound exerts its influence further upstream, modulating key inflammatory signaling cascades.
This compound: This alkaloid primarily targets the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3][4][5] By inhibiting these pathways, this compound effectively suppresses the expression of a wide range of pro-inflammatory mediators.
NSAIDs: The hallmark of NSAIDs is their inhibition of COX-1 and COX-2 enzymes .[1][2][6][7] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some evidence also suggests that certain NSAIDs can modulate the NF-κB and MAPK pathways, although this is not their primary mechanism of action and the effects can be complex.[1][2][6][8][9][10]
Comparative Efficacy: A Look at the Data
While direct head-to-head clinical trials are limited, pre-clinical studies provide valuable insights into the comparative efficacy of this compound and NSAIDs in mitigating inflammatory responses. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Model System | Inflammatory Stimulus | Target Mediator | Effective Concentration / Inhibition | Reference |
| This compound | Murine Chondrocytes | IL-1β | Nitric Oxide (NO) | Significant inhibition at 5, 10, 20 μM | [2][5] |
| Murine Chondrocytes | IL-1β | Prostaglandin E2 (PGE2) | Significant inhibition at 5, 10, 20 μM | [2][5] | |
| Murine Chondrocytes | IL-1β | IL-6 | Significant inhibition at 5, 10, 20 μM | [2][5] | |
| Murine Chondrocytes | IL-1β | TNF-α | Significant inhibition at 5, 10, 20 μM | [2][5] | |
| Murine Chondrocytes | IL-1β | MMP-13 | Significant inhibition at 5, 10, 20 μM | [2][5] | |
| Human Endothelial Cells | LPS | ICAM-1, VCAM-1, E-selectin | Concentration-dependent attenuation | ||
| Ibuprofen (B1674241) | Human Chondrocyte Cell Line (CHON-002) | TNF-α | IL-6 | Significant decrease | [1] |
| Human Chondrocyte Cell Line (CHON-002) | TNF-α | IL-8 | Significant decrease | [1] | |
| Human Chondrocyte Cell Line (CHON-002) | IL-6 or IL-8 | MMP-1, MMP-13 | Significant reduction | [1] | |
| Rat Achilles Tendon Cells | - | MMP-1, -8, -9, -13 | Upregulated expression | [4] | |
| Diclofenac | Human Colon Cancer Cells (HCT 116) | - | p-p44/42, p-SAPK/JNK, p-p38 | Activation | [3][9][11][12] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Disease Induction | Key Findings | Reference |
| This compound | Rat Osteoarthritis Model | Anterior Cruciate Ligament Transection (ACLT) | Ameliorated cartilage degeneration | [13] |
| Murine Osteoarthritis Model | - | Prevented cartilage destruction and synovitis | [2][5] | |
| Ibuprofen | Rat Osteoarthritis Model | Monosodium Iodoacetate (MIA) Injection | Analgesic and anti-inflammatory effects | [14] |
| Diclofenac | Rat Traumatic Spinal Cord Injury | - | Reduced edema and inflammatory cells |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the primary mechanism of action for NSAIDs.
Caption: this compound's inhibitory action on NF-κB and MAPK pathways.
Caption: NSAIDs' primary mechanism of inhibiting COX enzymes.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for reproducible research.
In Vitro Anti-Inflammatory Assay in Chondrocytes
-
Cell Culture: Murine chondrocytes are isolated and cultured.[2][5] For some studies, a human chondrocyte cell line such as CHON-002 is used.[1]
-
Inflammatory Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, and 20 μM) for 2 hours, followed by stimulation with a pro-inflammatory cytokine like Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α) for 24 hours.[2][5]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.[2][5]
-
Prostaglandin E2 (PGE2), IL-6, TNF-α, MMP-3, MMP-13, and ADAMTS-5: Levels of these mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][5]
-
Gene Expression: The mRNA expression of COX-2, iNOS, MMPs, and other relevant genes is determined by real-time polymerase chain reaction (RT-PCR).[2][5]
-
Protein Expression: The protein levels of iNOS, COX-2, and key signaling molecules in the NF-κB and MAPK pathways are assessed by Western blotting.[2][3][4][5]
-
In Vivo Osteoarthritis Model in Rats
-
Animal Model: Osteoarthritis is induced in male Sprague-Dawley or Wistar rats.[13][14][15]
-
Induction of Osteoarthritis:
-
Treatment: this compound or the NSAID is administered to the animals. For this compound, intra-articular injections are a common route.[13]
-
Assessment of Anti-Inflammatory Effects:
-
Histological Evaluation: At the end of the study period, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, subchondral bone changes, and synovitis.
-
Biochemical Analysis: Levels of inflammatory markers in the synovial fluid or serum can be measured using ELISA.
-
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion: A Promising New Avenue for Anti-Inflammatory Research
This compound presents a compelling profile as a potential alternative to traditional NSAIDs for the management of inflammation. Its distinct mechanism of action, targeting the upstream NF-κB and MAPK signaling pathways, offers a broader and potentially more targeted approach to modulating the inflammatory cascade compared to the direct enzyme inhibition of NSAIDs.
While the available data is predominantly from pre-clinical models, the consistent and significant reduction in a wide array of pro-inflammatory mediators by this compound warrants further investigation. Future research, including direct, well-controlled comparative studies with NSAIDs and eventual clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a foundation for such future research endeavors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen upregulates expressions of matrix metalloproteinase-1, -8, -9, and -13 without affecting expressions of types I and III collagen in tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leonurine inhibits IL-1β induced inflammation in murine chondrocytes and ameliorates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rmdopen.bmj.com [rmdopen.bmj.com]
- 7. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
Leonurine Hydrochloride Demonstrates Neuroprotective Potential in Preclinical Stroke Models: A Comparative Analysis
An evaluation of current preclinical data suggests that Leonurine hydrochloride, a natural alkaloid, shows promise as a neuroprotective agent in experimental models of ischemic stroke. While direct head-to-head comparisons with the current standard-of-care, recombinant tissue plasminogen activator (rtPA), are not yet available in published literature, an indirect comparison indicates that this compound may offer therapeutic benefits through distinct and complementary mechanisms, particularly by mitigating oxidative stress, inflammation, and apoptosis.
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of pathological events triggered by the interruption of blood flow to the brain. The only currently approved pharmacological treatment for acute ischemic stroke is thrombolysis with rtPA, which aims to restore blood flow but is limited by a narrow therapeutic window and the risk of hemorrhagic transformation.[1][2] This has spurred the search for novel neuroprotective agents that can target the downstream cellular and molecular consequences of ischemia-reperfusion injury. This compound has emerged as a candidate with significant therapeutic potential in this context.
Comparative Efficacy in Preclinical Stroke Models
Data from various preclinical studies using rodent models of middle cerebral artery occlusion (MCAO), a standard method for simulating ischemic stroke, demonstrate the efficacy of both this compound and rtPA in reducing brain damage and improving functional outcomes. However, it is crucial to note that the following data is compiled from separate studies, and experimental conditions may vary.
Reduction of Infarct Volume
In a permanent MCAO (pMCAO) mouse model, treatment with this compound (10 mg/kg) resulted in a significant reduction in infarct volume compared to the vehicle-treated group.[3] Similarly, early administration of rtPA in a mouse thromboembolic stroke model has been shown to significantly decrease lesion volume.[4][5] However, delayed rtPA administration (≥ 3 hours) can have a deleterious effect, potentially increasing infarct size.[4][6]
| Treatment Group | Animal Model | Infarct Volume Reduction (%) | Reference |
| This compound (10 mg/kg) | pMCAO mice | ~55% reduction vs. Vehicle | [3] |
| rtPA (early administration) | Thromboembolic MCAO mice | Significant reduction (absolute difference of -6.63 mm³) | [4] |
| rtPA (late administration) | Thromboembolic MCAO mice | Deleterious effect (absolute difference of +5.06 mm³) | [4] |
| rtPA (10 mg/kg, early) | Thrombin-induced MCAO mice | Significant reduction | [5] |
| rtPA (0.9 mg/kg, early) | Thrombin-induced MCAO mice | Significant reduction | [5] |
| rtPA + Vepoloxamer (combination) | eMCAO aged rats | ~21-27% reduction vs. Saline/tPA monotherapy | [7][8] |
Improvement in Neurological Deficit
Consistent with the reduction in infarct volume, both treatments have been reported to improve neurological function. This compound administration led to a significant decrease in neurological deficit scores in pMCAO mice.[3][9] Early rtPA treatment also resulted in improved neurological outcomes in various rodent models.[5][6]
| Treatment Group | Animal Model | Neurological Outcome | Reference |
| This compound (10 mg/kg) | pMCAO mice | Significant improvement in neurological deficit scores | [3][9] |
| rtPA (early administration) | Thrombin-induced MCAO mice | Reduced neurological deficit | [5] |
| rtPA (1h post-stroke) | Thromboembolic MCAO rats | Significant improvement in 28-point neuroscore | [6] |
| rtPA + Vepoloxamer (combination) | eMCAO aged rats | Significant reduction in neurological deficits (mNSS, adhesive removal, foot-fault) | [7][8] |
Mechanistic Insights: Distinct Pathways of Neuroprotection
The primary mechanism of rtPA is the enzymatic breakdown of fibrin (B1330869) clots to restore cerebral blood flow.[2] In contrast, this compound appears to exert its neuroprotective effects through a multi-targeted approach aimed at mitigating the downstream consequences of ischemia-reperfusion injury.
Antioxidant and Anti-inflammatory Effects
Multiple studies have highlighted the potent antioxidant properties of this compound. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, a key regulator of cellular antioxidant responses.[3][9] This activation leads to an increase in the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA).[3][9] Furthermore, this compound has been found to modulate the nitric oxide (NO)/nitric oxide synthase (NOS) pathway, which is implicated in oxidative stress and neuronal damage following cerebral ischemia.[4][6]
Anti-apoptotic and Pro-survival Signaling
This compound has demonstrated anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade. It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio helps to prevent neuronal cell death in the ischemic penumbra.
Protection of the Blood-Brain Barrier
The integrity of the blood-brain barrier (BBB) is compromised during ischemic stroke, leading to vasogenic edema and further brain injury. This compound has been shown to protect the BBB by regulating the HDAC4/NOX4/MMP-9 signaling pathway, which results in the preservation of tight junction proteins.[7]
Experimental Protocols
The findings presented are based on established and reproducible experimental stroke models.
Animal Models of Ischemic Stroke
-
Transient Middle Cerebral Artery Occlusion (tMCAO): This model involves the temporary occlusion of the MCA, typically for 90 minutes, followed by reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.[7][10]
-
Permanent Middle Cerebral Artery Occlusion (pMCAO): In this model, the MCA is permanently occluded, leading to a consistent and reproducible infarct.[3][9]
-
Thromboembolic MCAO: This model involves the injection of a thrombus (blood clot) to occlude the MCA, closely replicating the etiology of many human strokes.[4][6]
Assessment of Efficacy
-
Infarct Volume Measurement: Brains are typically sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory function. These can include modified neurological severity scores (mNSS), the adhesive removal test, and the foot-fault test.[6][7][8]
-
Biochemical Assays: The levels of various biomarkers of oxidative stress (e.g., ROS, MDA, SOD, GSH), inflammation, and apoptosis are measured in brain tissue and serum using techniques such as Western blotting, real-time PCR, and commercial assay kits.[3][4][9]
Visualizing the Pathways
This compound's Neuroprotective Mechanisms
Caption: Signaling pathways modulated by this compound in ischemic stroke.
General Experimental Workflow for Preclinical Stroke Studies
Caption: A generalized workflow for preclinical evaluation of stroke therapies.
Conclusion and Future Directions
The available preclinical evidence strongly supports the neuroprotective efficacy of this compound in models of ischemic stroke. Its multifaceted mechanism of action, targeting key pathological processes such as oxidative stress, apoptosis, and BBB dysfunction, makes it an attractive therapeutic candidate. While rtPA remains the cornerstone of acute stroke treatment, its limitations underscore the need for adjunctive therapies.
Future research should focus on direct, head-to-head comparative studies of this compound and rtPA in standardized preclinical models. Investigating the potential synergistic effects of combination therapy, where this compound is administered alongside rtPA, could also be a promising avenue. Such studies would be crucial in determining the clinical translatability of this compound as a novel treatment for ischemic stroke.
References
- 1. Rehabilitation in Animal Models of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 3. The paradox of tPA in ischemic stroke: tPA knockdown following recanalization improves functional and histological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental modeling of recombinant tissue plasminogen activator effects after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a stroke model in rat compatible with rt-PA-induced thrombolysis: new hope for successful translation to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Treatment of stroke in aged male and female rats with Vepoloxamer and tPA reduces neurovascular damage [frontiersin.org]
- 9. Recombinant Tissue Plasminogen Activator-conjugated Nanoparticles Effectively Targets Thrombolysis in a Rat Model of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroserpin extends the time window of tPA thrombolysis in a rat model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Leonurine hydrochloride and Edaravone in ischemic stroke
A detailed review of the current preclinical and clinical evidence for two neuroprotective agents.
In the quest for effective therapeutic interventions for acute ischemic stroke, both Leonurine (B1674737) hydrochloride and Edaravone (B1671096) have emerged as promising neuroprotective agents. While Edaravone, a potent free radical scavenger, has been approved for clinical use in several countries, Leonurine hydrochloride, an active alkaloid from Herba Leonuri, is demonstrating significant potential in preclinical studies. This guide provides a comprehensive comparison of their mechanisms of action, efficacy based on available experimental data, and the methodologies employed in their evaluation.
It is important to note that to date, no direct head-to-head clinical or preclinical studies comparing the efficacy of this compound and Edaravone have been published. Therefore, this guide offers a parallel comparison based on independent research to inform researchers, scientists, and drug development professionals.
Performance Data: A Comparative Overview
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and Edaravone, focusing on key outcomes in ischemic stroke models.
Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
| Parameter | This compound | Edaravone | Animal Model |
| Infarct Volume Reduction | Significant reduction observed. In one study, treatment with Leonurine resulted in an infarct volume of 24.06% ± 3.17% compared to 54.05% ± 4.54% in the vehicle group.[1] Another study showed a reduction to 13.13 ± 4.42% from 38.00 ± 8.10% in the control group.[2] | Markedly reduced infarct size.[3] Post-ischemic administration significantly reduced infarct size one day after transient middle cerebral artery occlusion (tMCAO).[3] | Rat/Mouse models of middle cerebral artery occlusion (MCAO) |
| Neurological Deficit Score | Significantly improved neurological outcomes.[1][4][5] | Significantly improved neurological deficits.[3] | Rat/Mouse models of MCAO |
| Oxidative Stress Markers | Decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[1][4][6] Increased activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1][5] | Potent free radical scavenger.[7][8] Reduces oxidative stress by scavenging hydroxyl, peroxyl, and superoxide free radicals.[9] | Rat/Mouse models of MCAO |
| Anti-inflammatory Effects | Inhibits microglial overactivation and reduces the expression of inflammatory cytokines.[10] | Exhibits anti-inflammatory properties by decreasing the production of pro-inflammatory cytokines.[11] | Various preclinical models |
| Apoptosis Regulation | Showed anti-apoptotic effects by decreasing the expression of Bax and increasing Bcl-2.[6] | Suppresses delayed neuronal death.[12] | Rat/Mouse models of MCAO |
Table 2: Clinical Efficacy of Edaravone in Ischemic Stroke Patients
| Parameter | Edaravone | Placebo/Control | Study Design |
| Favorable Functional Outcome (mRS ≤ 2) at 90 days | 72% of patients | 40% of patients | Randomized Controlled Trial[7] |
| Improvement in Neurological Impairment (3-month follow-up) | Pooled RR: 1.54 (95% CI, 1.27–1.87) | - | Meta-analysis of RCTs[13] |
| Mortality (3-month follow-up) | Pooled RR: 0.55 (95% CI, 0.43-0.7) | - | Meta-analysis of RCTs[13] |
| Functional Independence at Hospital Discharge | Adjusted OR: 1.21 (95% CI, 1.03–1.41) | - | Large-scale retrospective cohort study[14] |
mRS: modified Rankin Scale; RR: Risk Ratio; CI: Confidence Interval; OR: Odds Ratio.
Mechanisms of Action and Signaling Pathways
This compound and Edaravone exert their neuroprotective effects through distinct yet partially overlapping mechanisms, primarily centered on combating oxidative stress and inflammation, which are key pathological processes in ischemic stroke.
This compound
Leonurine has been shown to provide neuroprotection by modulating several signaling pathways. Its antioxidant and anti-inflammatory effects are well-documented in preclinical models.[4][10]
One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[1][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Leonurine enhances the endogenous antioxidant defense mechanisms of the brain.[1][15]
Additionally, Leonurine has been found to modulate the nitric oxide (NO)/nitric oxide synthase (NOS) pathway , protecting against oxidative stress and neuronal apoptosis.[6][16] It also preserves the integrity of the blood-brain barrier (BBB) by regulating the HDAC4/NOX4/MMP-9 signaling pathway .[2][10]
Caption: Signaling pathways modulated by this compound.
Edaravone
Edaravone is a potent antioxidant that acts as a free radical scavenger.[7][13] Its primary mechanism is the direct quenching of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[11][12][17] Edaravone is effective against a variety of free radicals, including hydroxyl radicals (•OH) and peroxynitrite (ONOO-).[17]
Recent studies have suggested that Edaravone's benefits may extend beyond direct radical scavenging. It has been shown to activate the Nrf2/HO-1 signaling pathway , similar to Leonurine, which contributes to its antioxidant and anti-inflammatory effects.[9] By upregulating heme oxygenase-1 (HO-1), Edaravone enhances the cellular defense against oxidative stress.
Caption: Mechanisms of action of Edaravone in ischemic stroke.
Experimental Protocols
The following provides an overview of the typical experimental methodologies used in the preclinical evaluation of this compound and Edaravone for ischemic stroke.
Animal Models of Ischemic Stroke
-
Middle Cerebral Artery Occlusion (MCAO): This is the most common model used to mimic human ischemic stroke.
-
Transient MCAO (tMCAO): Involves the temporary occlusion of the middle cerebral artery, typically for 60-120 minutes, followed by reperfusion. This models the clinical scenario of thrombolysis or thrombectomy.
-
Permanent MCAO (pMCAO): The middle cerebral artery is permanently occluded, leading to a sustained ischemic insult.
-
-
Photochemically Induced Thrombosis: This model involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by irradiation of the target cerebral artery with a laser, inducing the formation of a localized thrombus and subsequent ischemia.
Drug Administration
-
Route of Administration: Typically intraperitoneal (i.p.) or intravenous (i.v.) injection. Oral gavage is also used for evaluating the oral bioavailability and efficacy of the compounds.
-
Dosing and Timing: Doses are determined based on preliminary dose-response studies. The timing of administration is a critical parameter, with treatments often initiated before, during, or shortly after the ischemic insult to assess both prophylactic and therapeutic potential. For instance, in some studies, Leonurine was administered for a week prior to MCAO,[4] while in others, it was given 2 hours after pMCAO.[15] Edaravone is typically administered intravenously for 14 days in clinical settings.[7]
Outcome Measures
-
Infarct Volume Assessment: 24 hours post-MCAO, brains are typically harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white, allowing for quantification of the infarct volume.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory function. A common scoring system ranges from 0 (no deficit) to 5 (severe deficit or death).
-
Biochemical Assays:
-
Oxidative Stress Markers: Measurement of ROS, MDA, SOD, and GSH-Px levels in brain tissue homogenates using commercially available kits.
-
Inflammatory Markers: Quantification of cytokines (e.g., TNF-α, IL-1β) using ELISA or Western blotting.
-
-
Western Blotting and RT-PCR: Used to measure the protein and mRNA expression levels of key molecules in the signaling pathways of interest (e.g., Nrf2, HO-1, Bax, Bcl-2).
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of specific proteins within the brain tissue.
Caption: A typical experimental workflow for preclinical stroke studies.
Conclusion
Both this compound and Edaravone demonstrate significant neuroprotective potential in the context of ischemic stroke, primarily through their antioxidant and anti-inflammatory properties. Edaravone is a clinically established drug with a well-defined role as a free radical scavenger.[7][13] this compound, while still in the preclinical stages of investigation, shows promise with a multi-target mechanism of action that includes the activation of the Nrf2 pathway and modulation of other critical signaling cascades.[1][2][15]
The lack of direct comparative studies makes it difficult to definitively state the superiority of one compound over the other. Future head-to-head preclinical studies are warranted to directly compare their efficacy and further elucidate their mechanisms of action. Such studies will be crucial in determining the potential clinical utility of this compound and its standing relative to established neuroprotective agents like Edaravone. For researchers and drug development professionals, the distinct yet convergent pathways of these two molecules offer valuable insights into the multifaceted nature of neuroprotection in ischemic stroke.
References
- 1. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Therapeutic Effects of Leonurine On Ischemic Stroke: New Mechanisms of BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of leonurine on ischemia/reperfusion-induced mitochondrial dysfunctions in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leonurine protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
- 9. Edaravone dexborneol protects cerebral ischemia reperfusion injury through activating Nrf2/HO‐1 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 12. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Protective effects of leonurine against ischemic stroke in mice by activating nuclear factor erythroid 2-related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Antioxidant Potential: Leonurine Hydrochloride vs. Vitamin C
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacities of Leonurine hydrochloride and the well-established antioxidant, Vitamin C. This document synthesizes available experimental data to evaluate their respective efficacies and underlying mechanisms of action.
This compound, an alkaloid derived from Leonurus cardiaca (motherwort), has demonstrated significant antioxidant properties in various studies.[1][2][3][4] Its potential as a therapeutic agent against conditions exacerbated by oxidative stress is an area of growing interest.[5][6][7] Vitamin C (ascorbic acid), a ubiquitous and potent water-soluble antioxidant, serves as a benchmark for assessing the antioxidant potential of novel compounds.[8][[“]][10][11] This guide will delve into a comparative analysis of these two molecules, focusing on their performance in key antioxidant assays and their influence on cellular signaling pathways.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant potential of a compound is often evaluated using a battery of in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. While direct comparative studies between this compound and Vitamin C are not extensively available, we can infer their relative potentials based on their individual performances in common antioxidant assays.
| Antioxidant Assay | Principle | General Findings for this compound | General Findings for Vitamin C |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[12][13][14] | Demonstrates dose-dependent scavenging of DPPH radicals.[1] | Widely used as a positive control in DPPH assays, exhibiting strong radical scavenging activity.[15] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Evaluates the capacity of an antioxidant to quench the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.[16][17][18][19][20] | Shows effective scavenging of ABTS radicals. | A standard antioxidant used for comparison in the ABTS assay, showing significant radical quenching.[15] |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex.[21][22][23][24][25] | Possesses ferric reducing power. | Exhibits strong reducing capacity in the FRAP assay.[15] |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant assessment of antioxidant activity.[26][27][28][29][30] | Studies have shown that this compound can mitigate oxidative stress in cellular models by reducing reactive oxygen species (ROS) levels.[1][2] | Demonstrates the ability to protect cells from oxidative damage. |
Mechanisms of Antioxidant Action
Both this compound and Vitamin C employ multiple mechanisms to exert their antioxidant effects, ranging from direct radical scavenging to the modulation of intracellular signaling pathways.
This compound:
This compound's antioxidant activity is attributed to its ability to upregulate endogenous antioxidant defense systems and modulate key signaling pathways involved in cellular stress responses. Studies have indicated its involvement in:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Leonurine has been shown to promote the phosphorylation of Akt, which can lead to the activation of downstream antioxidant enzymes.[1][5][6]
-
AMPK (AMP-activated protein kinase) Signaling Pathway: Activation of AMPK can enhance cellular antioxidant capacity. Leonurine has been implicated in the modulation of this pathway.[5][6]
-
HIF-1 (Hypoxia-inducible factor-1) Signaling Pathway: Under conditions of oxidative stress, the HIF-1 pathway can be activated. Leonurine has been shown to influence the expression of genes regulated by HIF-1.[5][6]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Nrf2 is a master regulator of the antioxidant response. Leonurine can promote the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[2][3]
Vitamin C (Ascorbic Acid):
Vitamin C's antioxidant mechanism is primarily centered on its ability to donate electrons to neutralize a wide variety of reactive oxygen species (ROS).[8][[“]][10] Its key functions include:
-
Direct Scavenging of ROS: Ascorbate efficiently scavenges superoxide radicals, hydroxyl radicals, and singlet oxygen.[8]
-
Regeneration of Other Antioxidants: Vitamin C can regenerate other important antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[8]
-
Enzyme Cofactor: It acts as a cofactor for several enzymes, some of which are involved in mitigating oxidative stress.[[“]][10]
-
Modulation of Transcription Factors: Ascorbic acid can influence the activity of transcription factors like Nrf2 and AP-1, which are involved in the expression of antioxidant proteins.[31]
Experimental Protocols
The following are generalized protocols for the key in vitro antioxidant assays mentioned in this guide. Researchers should refer to specific literature for detailed methodologies tailored to their experimental setup.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[13]
-
Reaction Mixture: Varying concentrations of the test compound (this compound or Vitamin C) are mixed with the DPPH working solution.[13]
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).[13]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[12][13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[12]
ABTS Radical Cation Decolorization Assay
-
Generation of ABTS Radical Cation (ABTS•+): An ABTS stock solution (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark for 12-16 hours to generate the ABTS•+ radical.[16][18][19]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a specific absorbance at 734 nm.[18]
-
Reaction: The test compound is added to the ABTS•+ working solution, and the mixture is incubated for a defined time.[18]
-
Absorbance Measurement: The decrease in absorbance at 734 nm is recorded.[18]
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[23]
-
Reaction: The test sample is added to the FRAP reagent, and the mixture is incubated.[21][23]
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPZ complex is measured at approximately 593 nm.[22][23]
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance to a standard curve prepared with a known concentration of Fe²⁺.[22]
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.[26][27][28]
-
Probe Loading and Treatment: The cells are pre-incubated with a cell-permeable fluorescent probe (e.g., DCFH-DA) and the test compound.[26][27][28]
-
Induction of Oxidative Stress: A free radical initiator (e.g., AAPH) is added to the cells to induce oxidative stress.[26]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity of the compound is determined by its ability to inhibit the fluorescence increase.[27][28]
-
Data Analysis: The area under the curve is calculated to determine the CAA value.[29]
Visualizing the Methodologies and Pathways
To further elucidate the experimental processes and molecular mechanisms discussed, the following diagrams are provided.
Caption: Workflow for common in vitro antioxidant assays.
Caption: Signaling pathways modulated by this compound.
Caption: Antioxidant mechanisms of Vitamin C.
References
- 1. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis [frontiersin.org]
- 6. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. consensus.app [consensus.app]
- 10. Vitamin C - Wikipedia [en.wikipedia.org]
- 11. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 24. assaygenie.com [assaygenie.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 27. kamiyabiomedical.com [kamiyabiomedical.com]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Activities of Leonurine Hydrochloride and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet properties of leonurine (B1674737) hydrochloride, a unique alkaloid derived from Herba Leonuri, and aspirin (B1665792), the long-established standard for antiplatelet therapy. This document synthesizes experimental data on their mechanisms of action, inhibitory concentrations, and the signaling pathways involved, offering a valuable resource for researchers in cardiovascular pharmacology and drug discovery.
Executive Summary
Leonurine hydrochloride and aspirin both exhibit significant antiplatelet activity, yet they achieve this through distinct molecular mechanisms. Aspirin acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. In contrast, this compound appears to exert its effects through multiple pathways, including the inhibition of the PI3K/Akt-ERK signaling cascade and potential regulation of mTOR signaling, alongside antioxidant properties. This multifaceted mechanism of this compound may offer a different therapeutic profile compared to the targeted action of aspirin.
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and aspirin against various platelet aggregation inducers, as reported in preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from different experimental setups.
| Compound | Agonist | IC50 (µM) | Species |
| This compound | Collagen | ~0.95 - 5.41 | Rabbit |
| Arachidonic Acid | ~0.95 - 5.41 | Rabbit | |
| Thrombin | ~0.95 - 5.41 | Rabbit | |
| Aspirin | Collagen | ~322.5 - 336.1 | Human[1][2][3] |
| Arachidonic Acid | ~31.6 | Human[4] |
Note: The IC50 values can vary depending on the specific experimental conditions, including agonist concentration, platelet preparation, and incubation time. The data for this compound is from a study on rabbit platelets, while the aspirin data is from studies on human platelets.
Mechanisms of Action and Signaling Pathways
The antiplatelet effects of this compound and aspirin are mediated by distinct signaling pathways.
This compound
This compound's antiplatelet mechanism is multifaceted. Evidence suggests its involvement in the following pathways:
-
Inhibition of the PI3K/Akt-ERK Signaling Pathway: Leonurine has been shown to reduce the phosphorylation of key proteins in the PI3K/Akt-ERK pathway, which is crucial for platelet activation and aggregation.[5]
-
Antioxidant Activity: Leonurine can mitigate oxidative damage by reducing the production of reactive oxygen species (ROS), a factor that contributes to platelet activation.[5]
-
mTOR Signaling Regulation: Recent studies suggest that leonurine may exert its antithrombotic effects by inhibiting the mTOR signaling pathway, which is involved in promoting platelet hyperreactivity.[6]
Aspirin
Aspirin's mechanism is well-characterized and highly specific:
-
Irreversible COX-1 Inhibition: Aspirin acetylates a serine residue in the active site of the COX-1 enzyme in platelets.[7] This action is irreversible and lasts for the entire lifespan of the platelet (7-10 days).[8]
-
Thromboxane A2 (TXA2) Synthesis Blockade: The inhibition of COX-1 prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor of TXA2.[9][10] TXA2 is a potent vasoconstrictor and platelet agonist. By blocking its synthesis, aspirin effectively reduces platelet aggregation.[8]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the general procedure for assessing platelet aggregation in vitro using light transmission aggregometry (LTA), a gold-standard method.
1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Collect the blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[11]
-
Carefully collect the upper PRP layer.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes. The PPP will serve as the 100% aggregation reference.[12]
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
3. Aggregation Measurement:
-
Pre-warm the PRP aliquots to 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (this compound or aspirin at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Establish a baseline light transmission for 1-2 minutes.
-
Induce platelet aggregation by adding a specific agonist (e.g., collagen, arachidonic acid, or thrombin) at a predetermined concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate. The instrument software will generate an aggregation curve.
4. Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined from the dose-response curves.
Conclusion
This compound and aspirin represent two distinct approaches to inhibiting platelet aggregation. Aspirin's targeted and irreversible inhibition of COX-1 is a well-established and effective strategy. This compound's broader mechanism of action, potentially involving multiple signaling pathways, presents an interesting area for further investigation. For researchers and drug development professionals, understanding these differences is crucial for identifying novel antiplatelet therapies and for designing experiments to evaluate their efficacy and safety. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Antithrombotic Mechanism of Leonurine in Adrenalin Hydrochloride-Induced Thrombosis in Zebrafish via Regulating Oxidative Stress and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the anti-thrombotic effects of leonurine: a multimodal approach combining TCM repositioning and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpac.org.nz [bpac.org.nz]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
Cross-Study Validation of Leonurine Hydrochloride's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Leonurine hydrochloride (LH) across various preclinical and clinical studies. The data presented herein is intended to offer an objective overview of LH's performance against alternative therapeutic agents, supported by experimental data and detailed methodologies.
Therapeutic Efficacy in Osteoarthritis
This compound has demonstrated significant anti-inflammatory and chondroprotective effects in models of osteoarthritis (OA). Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Comparative Data: this compound vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The following table summarizes the quantitative outcomes of this compound treatment in experimental OA models and compares them with clinical data on commonly used NSAIDs.
| Parameter | This compound (in vitro/animal model) | NSAIDs (Clinical Trials) | References |
| Cell Viability (Chondrocytes) | No significant cytotoxicity observed at concentrations up to 50 μM.[1] | Not directly applicable. | [1] |
| Inflammatory Markers (in vitro) | Significantly suppressed TNF-α-induced expression of MMP-1, MMP-3, MMP-13, IL-6, and ADAMTS-5 in rat chondrocytes.[2] | Topical diclofenac (B195802) showed superior efficacy over placebo in reducing pain in the first 2 weeks. Oral NSAIDs like Etoricoxib (60 mg/day) and Diclofenac (150 mg/day) are highly effective for pain and function.[3][4] | [2][3][4] |
| Cartilage Degradation (animal model) | Intra-articular injection of LH significantly ameliorated cartilage degeneration in a rat OA model.[2] | Long-term benefits of NSAIDs on cartilage structure are not conclusively demonstrated.[5] | [2][5] |
| Adverse Events | Not extensively studied in clinical settings. | Oral NSAIDs are associated with risks of gastrointestinal, cardiovascular, and renal adverse events. Topical NSAIDs have a better safety profile with mainly application site reactions.[3][4][6] | [3][4][6] |
Experimental Protocol: Western Blot for NF-κB Pathway Analysis in Chondrocytes
This protocol outlines the key steps for assessing the effect of this compound on the NF-κB signaling pathway in chondrocytes.
-
Cell Culture and Treatment:
-
Culture rat chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 μM) for 2 hours.
-
Induce an inflammatory response by adding 10 ng/mL of TNF-α to the culture medium and incubate for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathway and Experimental Workflow
Therapeutic Efficacy in Lung Cancer
This compound has been shown to inhibit proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) cells, specifically the H292 cell line. The mechanism involves a mitochondria-dependent pathway.
Quantitative Data: this compound-Induced Apoptosis in H292 Cells
| LH Concentration | Apoptotic Ratio (%) after 24h | Reference |
| 0 µmol/L (Control) | 4.9 ± 0.43 | [7] |
| 10 µmol/L | 11.5 ± 1.12 | [7] |
| 25 µmol/L | 19.3 ± 1.16 | [7] |
| 50 µmol/L | 61.3 ± 6.69 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps to assess the effect of this compound on the viability of H292 lung cancer cells.
-
Cell Seeding:
-
Seed H292 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µmol/L) for different time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Signaling Pathway and Experimental Workflow
Therapeutic Efficacy in Atherosclerosis
This compound is being investigated as a potential alternative to statins for the management of atherosclerosis due to its lipid-lowering and anti-inflammatory properties.
Comparative Data: this compound vs. Statins
The following table presents data from a hyperlipidemic rabbit model treated with this compound and compares it with clinical trial data for Atorvastatin (B1662188).
| Parameter | This compound (rabbit model) | Atorvastatin (Clinical Trials) | References |
| Total Cholesterol (TC) | Data not available in the provided snippets. | High-dose atorvastatin can reduce LDL to approximately 70 mg/dL. In one study, 80 mg/day of atorvastatin reduced LDL cholesterol from 106±22 to 87±33 mg/dL.[8][9][10] | [8][9][10] |
| Triglycerides (TG) | Data not available in the provided snippets. | Statins have a modest effect on triglyceride levels. | |
| Atherosclerotic Plaque | Treatment can reduce atherosclerotic lesions in experimental rabbits. | High-dose atorvastatin can halt and, in some cases, reverse atherosclerotic progression.[8][10] | [8][10] |
| Mechanism of Action | Reduces inflammation and oxidative stress. | Primarily inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis. Also possesses pleiotropic anti-inflammatory effects. |
Experimental Protocol: Hyperlipidemic Rabbit Model of Atherosclerosis
This protocol describes the induction of atherosclerosis in rabbits to study the effects of this compound.
-
Animal Model:
-
Use male New Zealand White rabbits.
-
Induce hyperlipidemia by feeding a high-cholesterol diet (e.g., 1% cholesterol) for a specified period (e.g., 8-12 weeks).
-
-
Treatment Groups:
-
Divide the rabbits into control (standard diet), hyperlipidemic (high-cholesterol diet), and treatment groups (high-cholesterol diet supplemented with this compound at various doses).
-
-
Monitoring:
-
Collect blood samples at regular intervals to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the rabbits and dissect the aortas.
-
Stain the aortas with Oil Red O to visualize and quantify the area of atherosclerotic plaques.
-
Perform histological analysis of aortic sections to assess lesion morphology.
-
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. bmj.com [bmj.com]
- 5. The long-term effects of non-steroidal anti-inflammatory drugs in osteoarthritis of the knee: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cumulative clinical trial data on atorvastatin for reducing cardiovascular events: the clinical impact of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Benchmarking Leonurine Hydrochloride's Activity Against Known Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective activity of Leonurine hydrochloride against established neuroprotective agents: Edaravone (B1671096), Citicoline, and Riluzole (B1680632). The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways implicated in their mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of neuroprotection and drug development.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound and the selected comparator agents have been evaluated in various in vitro and in vivo models of neuronal injury. This section summarizes the key quantitative findings from these studies, focusing on neuronal viability, apoptosis, and oxidative stress markers.
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
The Oxygen-Glucose Deprivation (OGD) model in PC12 cells is a widely used in vitro assay to simulate ischemic stroke conditions. The following table compares the efficacy of the compounds in mitigating OGD-induced cell damage.
| Parameter | This compound | Edaravone | Citicoline | Riluzole |
| Cell Viability (MTT Assay) | ↑ Increased cell viability significantly at 100 and 200 μg/mL[1] | ↑ Increased cell viability significantly at 0.01, 0.1, and 1 μmol/L[2][3] | ↑ Significantly increased cell viability in lead-exposed PC12 cells[4][5] | Data in OGD model on PC12 cells not readily available; shows protection in other excitotoxicity models[6] |
| Apoptosis (Bax/Bcl-2 Ratio) | ↓ Decreased Bax/Bcl-2 ratio significantly at 100 and 200 μg/mL[1] | ↓ Decreased Bax/Bcl-2 ratio[2][3] | ↓ Decreased Bax/Bcl-2 ratio in lead-exposed PC12 cells[4][7] | ↓ Reduces Bax expression in MCAO models[8] |
| Oxidative Stress (SOD, MDA) | ↑ Increased SOD activity and ↓ decreased MDA levels at 100 and 200 μg/mL[1][9] | ↑ Increased SOD activity and ↓ decreased MDA levels[10] | ↑ Increased SOD activity and ↓ decreased MDA levels in lead-exposed PC12 cells[4][5] | Limited direct data on SOD/MDA in PC12 OGD model. |
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in Rats
The Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard in vivo model for preclinical stroke research. The table below summarizes the effects of the compounds on infarct volume, a key measure of neuroprotection in this model.
| Parameter | This compound | Edaravone | Citicoline | Riluzole |
| Infarct Volume Reduction | ↓ Significant reduction in infarct volume | ↓ Significant reduction in infarct volume | ↓ Reported to reduce infarct volume | ↓ Significantly reduced cortical ischemic damage[11] |
| Neurological Deficit Score | ↓ Improved neurological deficit scores | ↓ Improved neurological outcomes | ↓ Improved functional outcomes | ↓ Improved neurological deficits[8] |
| Oxidative Stress (SOD, MDA in brain tissue) | ↑ Increased SOD activity and ↓ decreased MDA levels | ↑ Reported to increase antioxidant enzymes | ↑ Stimulates glutathione (B108866) synthesis and reductase activity[12] | Limited direct data on SOD/MDA in MCAO model. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative comparison tables.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
Objective: To simulate ischemic conditions in vitro to assess the neuroprotective effects of test compounds.
Protocol:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction:
-
The culture medium is replaced with glucose-free DMEM.
-
Cells are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 at 37°C for a specified duration (e.g., 2-6 hours) to induce oxygen-glucose deprivation.
-
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Treatment: Test compounds (this compound, Edaravone, etc.) are typically added to the culture medium before, during, or after the OGD period at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), which correlates with the number of viable cells.
-
Apoptosis: Assessed by measuring the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins using Western blotting.
-
Oxidative Stress: Determined by measuring the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and the levels of lipid peroxidation products like Malondialdehyde (MDA) using commercially available kits.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce focal cerebral ischemia in rats to evaluate the neuroprotective efficacy of test compounds in an in vivo stroke model.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure (Intraluminal Filament Method):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
The filament is left in place for a specific duration (e.g., 1-2 hours) to induce ischemia.
-
For reperfusion studies, the filament is withdrawn to allow blood flow to resume.
-
-
Treatment: Test compounds are administered at various doses and time points (before, during, or after MCAO) via different routes (e.g., intraperitoneal, intravenous).
-
Assessment of Neuroprotection:
-
Infarct Volume: 24-48 hours after MCAO, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is measured and calculated as a percentage of the total brain volume.
-
Neurological Deficit Score: A graded scoring system is used to assess motor, sensory, and reflex deficits.
-
Oxidative Stress Markers: Brain tissue from the ischemic hemisphere is homogenized to measure SOD activity and MDA levels.
-
Apoptosis: Assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of brain sections to detect apoptotic cells.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator agents are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
This compound Signaling Pathway
Caption: this compound's neuroprotective mechanism.
Edaravone Signaling Pathway
References
- 1. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Citicoline protects against lead-induced oxidative injury in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Glutamate Release Inhibitor Riluzole Decreases Migration, Invasion and Proliferation of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Alpha-linolenic acid and riluzole treatment confer cerebral protection and improve survival after focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2 mediates the protective effect of edaravone after chlorpyrifos-induced nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of riluzole on the evolution of focal cerebral ischemia: a magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Leonurine Hydrochloride vs. Other Herba Leonuri Extracts: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Herba Leonuri, commonly known as Motherwort, has a long-standing history in traditional medicine for treating a spectrum of ailments, particularly cardiovascular and gynecological disorders. Modern pharmacological research has sought to identify the specific bioactive compounds responsible for these therapeutic effects, with leonurine (B1674737), an alkaloid, emerging as a key constituent. This guide provides a comparative analysis of the efficacy of purified leonurine hydrochloride versus broader extracts of Herba Leonuri, drawing upon available experimental data to inform future research and drug development.
I. Cardiovascular Effects
Both this compound and various extracts of Herba Leonuri have demonstrated significant cardioprotective properties. The available data suggests that while leonurine is a major contributor to these effects, other compounds within the extracts may also play a role.
This compound
Leonurine, often studied in its hydrochloride salt form for improved stability and solubility, exhibits robust cardioprotective effects through multiple mechanisms, including anti-oxidative, anti-inflammatory, and anti-apoptotic actions.[1][2][] It has been investigated for its potential in treating myocardial infarction, heart failure, cardiac hypertrophy, and atherosclerosis.[1][4]
A key mechanism of action for leonurine is the activation of the PI3K/Akt signaling pathway.[2][4] This pathway is crucial for cell survival and proliferation. By activating this pathway, leonurine helps to protect cardiomyocytes from apoptosis (cell death) induced by ischemic events.[2][5] Furthermore, leonurine has been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[][6]
Other Herba Leonuri Extracts
Extracts from Herba Leonuri contain a complex mixture of bioactive compounds, including alkaloids like leonurine and stachydrine (B192444), as well as flavonoids, diterpenes, and phenolic acids.[7][8][9] These extracts have been traditionally used for nervous heart conditions and have shown mild negative chronotropic (heart rate-lowering) and hypotensive effects in some studies.[8]
The combined action of these various compounds may offer a broader therapeutic window. For instance, flavonoids are known for their antioxidant properties, which can complement the activities of leonurine.[7] An oil extract of Leonurus cardiaca was found to have positive effects on patients with arterial hypertension accompanied by anxiety and sleep disorders, suggesting a multifaceted action on the cardiovascular and nervous systems.[10]
Quantitative Comparison of Cardiovascular Effects
| Compound/Extract | Model | Key Findings | Reference |
| Leonurine | Rat model of myocardial ischemia/reperfusion | Significantly reduced infarct size and cardiomyocyte apoptosis.[2] Restored cardiac function.[2] | [2] |
| Leonurine | Rat model of chronic myocardial ischemia | Improved myocardial function, increased expression of anti-apoptotic markers (survivin, Bcl-2), and reduced the apoptotic marker Bax.[5] | [5] |
| Leonurine | In vitro (H9c2 cardiac myocytes) | Increased Akt phosphorylation in a concentration-dependent manner, an effect abolished by a PI3K inhibitor.[5] | [5] |
| Leonurus cardiaca oil extract | Human clinical trial (patients with hypertension) | Positive effects on psycho-emotional status and arterial blood pressure.[10] | [10] |
Experimental Protocol: Myocardial Ischemia/Reperfusion Injury in Rats
Objective: To evaluate the cardioprotective effect of leonurine pre-treatment on myocardial ischemia/reperfusion (I/R) injury.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Treatment: Rats are pre-treated with Leonurine (e.g., 15 mg/kg/day, intraperitoneally) or saline for a specified period (e.g., 7 days).[5]
-
Surgical Procedure: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia for a set duration (e.g., 30 minutes). The ligature is then released to allow for reperfusion (e.g., for 2-24 hours).
-
Assessment of Cardiac Function: Hemodynamic parameters such as left ventricular end-diastolic pressure (LVEDP) and the maximal rate of rise/fall of left ventricular pressure (±dp/dt) are measured via catheterization.[5] Echocardiography can also be used to assess cardiac function.
-
Infarct Size Measurement: The heart is excised, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Biochemical Analysis: Blood samples are collected to measure cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).
-
Molecular Analysis: Heart tissue is used for Western blot analysis to measure the expression of proteins in signaling pathways like PI3K/Akt and apoptosis-related proteins (Bax, Bcl-2).[2][5]
II. Neuroprotective Effects
The neuroprotective properties of this compound and Herba Leonuri extracts have been increasingly recognized, with potential applications in ischemic stroke and other neurodegenerative conditions.
This compound
Leonurine has demonstrated significant neuroprotective activity in models of cerebral ischemia.[11][12] Its mechanisms of action include reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses.[6][12] Studies have shown that leonurine can decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in brain tissue.[6][12]
Furthermore, leonurine has been found to modulate the expression of apoptosis-related proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[12] It also appears to have an anti-inflammatory effect by inhibiting the activation of the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[6]
Other Herba Leonuri Extracts
The neuroprotective effects of broader Herba Leonuri extracts are also documented, likely due to the synergistic action of their various components.[13] The diterpenoid compounds, including leonurine, are considered to have significant potential in treating brain diseases through their antioxidant, anti-inflammatory, and neuroprotective effects.[14] The combined presence of alkaloids and other compounds in the extracts may contribute to a multi-target therapeutic approach.
Quantitative Comparison of Neuroprotective Effects
| Compound/Extract | Model | Key Findings | Reference |
| Leonurine | Rat model of middle cerebral artery occlusion (MCAO) | Significantly improved neurological outcome and reduced cerebral infarction.[12] Decreased ROS levels in mitochondria.[12] | [12] |
| Leonurine | In vitro (PC12 cells with oxygen-glucose deprivation) | Increased cell viability and decreased apoptosis.[] Restored the balance of Bax and Bcl-2 proteins.[15] | [][15] |
| Leonurine | Mouse model of chronic mild stress | Exhibited antidepressant-like effects by increasing levels of serotonin, noradrenaline, and dopamine, and inhibiting pro-inflammatory cytokines.[11][16] | [11][16] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To assess the neuroprotective effects of leonurine in a model of focal cerebral ischemia.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Treatment: Animals receive leonurine (e.g., 20 mg/kg, intravenously) or vehicle at the onset of reperfusion or as a pre-treatment.
-
Surgical Procedure: Anesthesia is induced. The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific duration (e.g., 90 minutes). The filament is then withdrawn to allow for reperfusion.
-
Neurological Deficit Scoring: At a set time post-reperfusion (e.g., 24 hours), neurological deficits are scored using a standardized scale (e.g., a 5-point scale).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Biochemical and Molecular Analysis: Brain tissue from the ischemic region is collected to measure markers of oxidative stress (MDA, SOD), apoptosis (Bax, Bcl-2, TUNEL staining), and inflammation (pro-inflammatory cytokines).[12]
III. Uterine Effects
The traditional use of Herba Leonuri for gynecological purposes, including aiding in childbirth and managing postpartum hemorrhage, is supported by modern research into its uterotonic (uterine-contracting) properties.
This compound
Leonurine has been identified as a uterotonic principle of Herba Leonuri.[17] It has been shown to induce uterine contractions in a dose-dependent manner.[17] The uterotonic effect of synthetic leonurine has been found to be comparable to that of plant extractions in isolated rat uterus models.[17] Even at very low concentrations, leonurine can trigger regular and significant muscle contractions.[17]
Other Herba Leonuri Extracts
Aqueous extracts of Leonurus cardiaca have been shown to significantly increase the contractile forces of isolated mouse uterine tissues, with a potency comparable to that of oxytocin (B344502) at a concentration of 10⁻⁵ M.[18][19] More recent and comprehensive studies have highlighted the synergistic effects of motherwort injections with oxytocin in preventing postpartum hemorrhage.[20] These studies identified stachydrine as a principal bioactive component that enhances uterine contractions by increasing intracellular calcium levels in uterine smooth muscle cells, acting through the MAPK/MEK/ERK signaling pathway.[20] This suggests that while leonurine contributes to the uterotonic effects, other alkaloids like stachydrine play a crucial, and perhaps more dominant, role in the therapeutic efficacy of the whole extract for this application.
Quantitative Comparison of Uterine Effects
| Compound/Extract | Model | Key Findings | Reference |
| Leonurine | Isolated rat uterus | At a concentration of 0.4 pg/mL, triggered regular and significant muscle contractions.[17] | [17] |
| Aqueous extract of Leonurus cardiaca | Isolated mouse uterine strips | Significantly increased contractile forces, comparable to 10⁻⁵ M oxytocin.[18][19] | [18][19] |
| Motherwort Injection (containing stachydrine) | Human clinical data and rat model of PPH | In combination with oxytocin, reduced postpartum bleeding more effectively than oxytocin alone.[20] Stachydrine identified as a key active component.[20] | [20] |
Experimental Protocol: Isolated Uterine Tissue Contraction Assay
Objective: To measure the uterotonic activity of this compound and Herba Leonuri extracts.
Methodology:
-
Tissue Preparation: Uterine horns are isolated from non-pregnant female mice or rats, often pre-treated with estrogen to sensitize the tissue. The tissue is cut into strips and mounted in an organ bath.
-
Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., De Jalon's solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric Tension Recording: The uterine strips are connected to an isometric force transducer to record contractile activity.
-
Experimental Procedure: After an equilibration period to establish spontaneous rhythmic contractions, cumulative concentrations of the test substance (this compound or extract) are added to the organ bath. The changes in the force and frequency of contractions are recorded.
-
Positive Control: A known uterotonic agent, such as oxytocin, is used as a positive control to compare the efficacy of the test substances.[18][19]
-
Data Analysis: Concentration-response curves are generated to determine the potency (e.g., EC₅₀) of the test substances.
Conclusion
The available evidence indicates that this compound is a potent bioactive compound responsible for many of the therapeutic effects of Herba Leonuri, particularly in the cardiovascular and nervous systems. Its well-defined mechanisms of action, such as the activation of the PI3K/Akt pathway and its antioxidant properties, make it a promising candidate for targeted drug development.
However, it is not definitively more "effective" than other Herba Leonuri extracts across all applications. For uterine health, particularly in the context of postpartum hemorrhage, recent studies suggest that other alkaloids like stachydrine, acting through the MAPK/MEK/ERK pathway, are of primary importance, and the synergistic effects of the whole extract when combined with conventional treatments like oxytocin appear to be highly beneficial.[20]
Therefore, the choice between this compound and a broader Herba Leonuri extract depends on the specific therapeutic goal. For applications requiring a targeted mechanism, such as specific cardioprotective or neuroprotective interventions, purified this compound may be advantageous. For conditions where a multi-component, synergistic effect is desired, such as in certain gynecological applications, a well-characterized extract of Herba Leonuri may be more appropriate. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacies of this compound and various standardized extracts of Herba Leonuri.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Leonurine pretreatment protects the heart from myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. greenvit.pl [greenvit.pl]
- 10. Motherwort Extract Supplier | US Stock Available | High Quality Leonorus Cardiaca [nutragreenbio.com]
- 11. Leonurine - Wikipedia [en.wikipedia.org]
- 12. Neuroprotective Effects of Leonurine on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]
- 13. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Leonurine Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway [mdpi.com]
- 16. Leonurine Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcogj.com [phcogj.com]
- 19. spark.bethel.edu [spark.bethel.edu]
- 20. Motherwort synergized with oxytocin for postpartum hemorrhage prevention: Integrated clinical efficacy and mechanism exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Leonurine Hydrochloride in Cellular Models of Alcoholic Liver Disease and Polycystic Ovary Syndrome
A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Leonurine hydrochloride compared to alternative therapeutic approaches.
This compound (LH), an alkaloid derived from Leonurus japonicus, has demonstrated therapeutic potential in various disease models. This guide provides a comparative overview of the transcriptomic landscape in cells treated with LH in the context of Alcoholic Liver Disease (ALD) and Polycystic Ovary Syndrome (PCOS), juxtaposed with the mechanisms of alternative interventions. Through a detailed examination of differentially expressed genes and affected signaling pathways, this document aims to furnish researchers with the necessary data to evaluate the molecular underpinnings of LH's therapeutic effects and its standing relative to other treatment modalities.
This compound vs. Silymarin in Alcoholic Liver Disease (ALD)
In a cellular model of ALD using ethanol-treated human liver LO2 cells, this compound treatment was found to significantly alter the expression of 83 genes.[1][2] This transcriptomic shift is central to its hepatoprotective effects. For comparison, Silymarin, a flavonoid complex from milk thistle, is a widely recognized hepatoprotective agent. While direct comparative transcriptomic data is limited, a comparison of their known mechanisms reveals distinct and overlapping pathways.
Comparative Data on Gene Expression
| Treatment | Key Upregulated Genes | Key Downregulated Genes | Primary Affected Signaling Pathways |
| This compound | Genes associated with lipid metabolism and antioxidant defense | Genes involved in inflammation and cell cycle progression | PI3K-AKT, AMPK, HIF-1[1][3] |
| Silymarin | Antioxidant response genes (e.g., Nrf2 targets) | Pro-inflammatory cytokine genes (e.g., TNF-α, IL-6), genes regulated by NF-κB | NF-κB, MAPK, antioxidant response pathways |
Experimental Protocols
This compound Treatment in ALD Model:
Human liver LO2 cells were treated with ethanol (B145695) to induce a cellular model of ALD. Subsequently, the cells were exposed to 10 μM of this compound for 24 hours.[1][2][4] Total RNA was then extracted for RNA-sequencing to identify differentially expressed genes between the ethanol-treated group and the LH-treated group.[1][2]
Typical Silymarin Treatment Protocol (for comparison):
While a direct comparative study is unavailable, a representative in vitro study would involve treating a human liver cell line (e.g., HepG2 or LO2) with an inflammatory stimulus (like lipopolysaccharide or ethanol) followed by co-treatment with Silymarin (typically in the range of 25-100 µM). Transcriptomic analysis would then be performed to assess changes in gene expression related to inflammation and oxidative stress.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of ALD and a general experimental workflow for such a transcriptomic study.
This compound in a Polycystic Ovary Syndrome (PCOS) Mouse Model
In a dehydroepiandrosterone (B1670201) (DHEA)-induced mouse model of PCOS, this compound treatment led to the identification of 177 differentially expressed genes associated with follicular development.[5] The transcriptomic changes point towards the modulation of key pathways involved in hormone regulation and ovarian function.
Comparative Data on Gene Expression
| Treatment/Condition | Key Upregulated Genes | Key Downregulated Genes | Primary Affected Signaling Pathways |
| This compound (in PCOS model) | Genes related to ovarian steroidogenesis (e.g., Star, Cyp11a, Hsd17b7) and calcium signaling (e.g., Camk2b, Calml4, Phkg1)[5] | Genes associated with inflammation and apoptosis | cAMP signaling, Neuroactive ligand-receptor interactions, Calcium signaling[5] |
| PCOS Pathophysiology (untreated) | Genes involved in androgen biosynthesis, inflammation, and insulin (B600854) resistance | Genes related to normal follicular development and oocyte maturation | Dysregulation of steroidogenesis, insulin signaling, and inflammatory pathways |
Experimental Protocols
This compound Treatment in PCOS Mouse Model:
A mouse model of PCOS was established using dehydroepiandrosterone.[5] Following model establishment, a subset of mice was treated with this compound via gavage.[5] Ovarian tissues were then collected for transcriptome analysis to identify differentially expressed genes between the PCOS model group and the LH-treated group.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways influenced by this compound in the PCOS model and the logical relationship of its therapeutic effects.
References
- 1. Frontiers | The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Effect of this compound in a Mouse Model of PCOS by Gene Expression Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Leonurine Hydrochloride in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Leonurine hydrochloride when combined with other compounds, focusing on its enhanced therapeutic potential. The information presented is based on available experimental data to offer an objective comparison for research and drug development purposes.
I. Enhanced Cardioprotective Effects through Synergy
This compound, a primary active alkaloid in Herba Leonuri (Motherwort), exhibits significant cardioprotective properties. Emerging research indicates that these effects can be substantially amplified when used in combination with other compounds, notably aspirin (B1665792) and cysteine. These synergistic interactions lead to improved outcomes in protecting cardiac tissues from ischemic injury and oxidative stress.
A. Synergistic Combination with Aspirin
The conjugation of Leonurine with aspirin has been shown to create a potent cardioprotective agent with enhanced anti-inflammatory and antioxidant activities. This combination demonstrates a significant improvement in cell viability and a reduction in cellular damage markers in preclinical models of myocardial ischemia.
Experimental Data Summary: Leonurine-Aspirin Co-drug
| Efficacy Marker | Leonurine Alone | Aspirin Alone | Leonurine-Aspirin Co-drug | Fold Increase in Potency (Co-drug vs. Parent Drugs) |
| Cell Viability (Hypoxia-induced H9c2 cells) | Increased | Increased | Substantially Increased | >10-fold[1] |
| Superoxide (B77818) Dismutase (SOD) Activity | Increased | Moderately Increased | Significantly Increased[1] | Data not available |
| Catalase (CAT) Activity | Increased | Moderately Increased | Significantly Increased[1] | Data not available |
| Malondialdehyde (MDA) Content | Decreased | Moderately Decreased | Significantly Decreased[1] | Data not available |
| Lactate Dehydrogenase (LDH) Leakage | Decreased | Moderately Decreased | Significantly Decreased[1] | Data not available |
Experimental Workflow for Evaluating Leonurine-Aspirin Synergy
Caption: Workflow for in vitro evaluation of Leonurine-Aspirin co-drug.
B. Synergistic Combination with Cysteine
The conjugation of Leonurine with L-cysteine has been investigated as a strategy to enhance its antioxidant and anti-myocardial ischemia effects. The resulting Leonurine-cysteine analog has demonstrated superior protective effects on cardiomyocytes under hypoxic conditions compared to Leonurine or cysteine alone.
Experimental Data Summary: Leonurine-Cysteine Conjugate
| Efficacy Marker | Leonurine Alone | Cysteine Alone | Leonurine-Cysteine Conjugate |
| Cardioprotective Effect (Hypoxia-induced neonatal rat ventricular myocytes) | Protective | Protective | More Potent Protection[2] |
| Superoxide Dismutase (SOD) Activity | Increased | Increased | Significantly Increased[2] |
| Catalase (CAT) Activity | Increased | Increased | Significantly Increased[2] |
| Malondialdehyde (MDA) Level | Decreased | Decreased | Significantly Decreased[2] |
| Reactive Oxygen Species (ROS) Level | Decreased | Decreased | Significantly Decreased[2] |
| Apoptosis (Bcl-2/Bax ratio) | Increased | Increased | Significantly Increased[2] |
II. Mechanistic Insights: Key Signaling Pathways
The synergistic effects of this compound combinations are mediated through the modulation of several key signaling pathways involved in cellular survival, inflammation, and antioxidant defense.
A. PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that Leonurine, both alone and in combination with other compounds, can activate this pathway, leading to the inhibition of apoptosis and enhanced cell survival under stress conditions. The activation of Akt by Leonurine has been shown to be a key mechanism in its cardioprotective effects against myocardial infarction.[3]
Caption: Activation of the PI3K/Akt pathway by this compound.
B. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. Leonurine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[4] The combination of Leonurine with aspirin, a known inhibitor of NF-κB, is expected to result in a more potent anti-inflammatory effect.
Caption: Inhibition of the NF-κB pathway by Leonurine and Aspirin.
C. Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Leonurine has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of various antioxidant enzymes.[5] The combination with cysteine, a precursor for the antioxidant glutathione, likely enhances this effect, providing robust protection against oxidative stress.
Caption: Activation of the Nrf2 pathway by Leonurine and Cysteine.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following are generalized protocols for the assays mentioned.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate H9c2 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to this compound, the combination compound (e.g., Leonurine-aspirin), and the individual components at various concentrations for a specified period (e.g., 24-48 hours) under normal or hypoxic conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
B. Superoxide Dismutase (SOD) Activity Assay
-
Sample Preparation: Prepare cell lysates from the different treatment groups.
-
Assay Reaction: Use a commercial SOD assay kit. The assay typically involves the use of a tetrazolium salt that is reduced by superoxide anions to a colored formazan product. SOD in the sample inhibits this reaction.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the SOD activity based on the inhibition of the colorimetric reaction, as per the kit's instructions.
C. Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt)
-
Protein Extraction: Extract total protein from the treated cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins (e.g., anti-Akt, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
IV. Conclusion
The synergistic combination of this compound with compounds such as aspirin and cysteine presents a promising strategy for enhancing its therapeutic efficacy, particularly in the context of cardiovascular diseases. The enhanced antioxidant, anti-inflammatory, and anti-apoptotic effects are underpinned by the modulation of key signaling pathways including PI3K/Akt, NF-κB, and Nrf2. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these combination therapies. This guide provides a foundational overview for researchers and drug development professionals to build upon in their exploration of this compound-based synergistic treatments.
References
- 1. Synthesis and biological evaluation of the codrug of Leonurine and Aspirin as cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Findings: Leonurine Hydrochloride for Osteoarthritis
A Comparative Analysis Against a Standard Non-Steroidal Anti-Inflammatory Drug (NSAID)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Leonurine hydrochloride with Ibuprofen (B1674241), a commonly used NSAID for the treatment of osteoarthritis. The information is compiled from published preclinical and clinical studies to support independent verification and further research.
Comparative Efficacy and Safety
The following tables summarize the key findings related to the efficacy and safety of this compound and Ibuprofen in the context of osteoarthritis.
Table 1: Comparative Efficacy in Osteoarthritis
| Parameter | This compound (Preclinical) | Ibuprofen (Clinical) | Source |
| Pain Relief | Data not available from preclinical studies. | Superior to placebo and paracetamol in reducing osteoarthritic pain.[1] | [1] |
| Functional Improvement | Data not available from preclinical studies. | Significantly improved stiffness and physical function compared to paracetamol.[1] | [1] |
| Anti-inflammatory Effects | Significantly suppressed the expression of IL-6 and TNF-α in rat chondrocytes.[2][3] | Reduced levels of IL-6 in synovial fluid of osteoarthritis patients.[4] | [2][3][4] |
| Cartilage Protection | Significantly suppressed the expression of MMP-1, MMP-3, and MMP-13 in rat chondrocytes, ameliorating cartilage degradation.[2][3][5] | In inflammatory conditions, it downregulated inflammatory mediators like IL-6 and IL-23 in chondrocytes. However, some studies suggest long-term use may worsen cartilage quality.[6][7] One study showed it upregulates MMP-1, -8, -9, and -13 in tendon cells.[8] | [2][3][5][6][7][8] |
Table 2: Comparative Safety and Tolerability
| Parameter | This compound | Ibuprofen | Source |
| Gastrointestinal Effects | No specific data on gastrointestinal safety in osteoarthritis models was found in the provided results. General toxicological information is needed. | Known risk of gastrointestinal bleeding and ulcers, especially with chronic use at high doses.[9][10] | [9][10] |
| Cardiovascular Risk | A good safety profile has been suggested in animal studies for cardiovascular conditions.[11] | Chronic use, particularly at high doses, is associated with an increased risk of heart attack and stroke.[10][12] | [10][11][12] |
| Other Adverse Effects | Reported to have low side effects in the context of anti-tumor studies.[13] General safety information indicates it should be handled as a hazardous compound in a laboratory setting.[14] | Can cause kidney problems, worsen asthma, and symptoms of heart failure in some individuals.[9] | [9][13][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and verification.
In Vitro Anti-inflammatory and Cartilage Protection Assay for this compound
-
Cell Culture: Primary rat chondrocytes are isolated from the articular cartilage of Sprague-Dawley rats. The cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[2]
-
Treatment: Chondrocytes are pre-treated with this compound (5, 10, and 20 μM) for 2 hours.[3] Subsequently, the cells are stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) for 24 hours to induce an inflammatory and catabolic response.[2][3]
-
Gene Expression Analysis (Real-time PCR): Total RNA is extracted from the chondrocytes using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. Real-time PCR is performed to quantify the mRNA expression levels of inflammatory cytokines (IL-6, TNF-α) and matrix metalloproteinases (MMP-1, MMP-3, MMP-13), with GAPDH used as an internal control.[2][3]
-
Protein Expression Analysis (Western Blotting): Total protein is extracted from the chondrocytes, and protein concentration is determined using a BCA assay. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MMP-1, MMP-3, MMP-13, and phosphorylated and total NF-κB p65. After incubation with a secondary antibody, the protein bands are visualized using an ECL detection system.[2][3]
Clinical Evaluation of Ibuprofen Efficacy in Osteoarthritis
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial is conducted on patients with a diagnosis of primary osteoarthritis of the knee.[15][16]
-
Participants: Patients with moderate to severe osteoarthritis, often with a Kellgren and Lawrence grade of II or III, are recruited. Inclusion criteria typically include a history of regular NSAID use for knee pain.[15][16]
-
Intervention: Participants are randomly assigned to receive either Ibuprofen (e.g., 400 mg three times daily) or a placebo for a specified period, for instance, 14 days.[1]
-
Efficacy Assessment: The primary outcomes are changes in pain and physical function. These are assessed using validated scoring systems such as the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index and the Visual Analog Scale (VAS) for pain at baseline and at the end of the treatment period.[1][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. This compound Suppresses Inflammatory Responses and Ameliorates Cartilage Degradation in Osteoarthritis via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leonurine inhibits IL-1β induced inflammation in murine chondrocytes and ameliorates murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of nonsteroidal anti-inflammatory drugs on clinical outcomes, synovial fluid cytokine concentration and signal transduction pathways in knee osteoarthritis. A randomized open label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Does Ibuprofen Make Arthritis / Osteoarthritis Pain Worse? [yorkshirekneeclinic.com]
- 7. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen upregulates expressions of matrix metalloproteinase-1, -8, -9, and -13 without affecting expressions of types I and III collagen in tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How safe is your favourite painkiller? [saga.co.uk]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Osteoarthritis: Expert Opinion on NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. painphysicianjournal.com [painphysicianjournal.com]
Leonurine Hydrochloride: A Preclinical Contender in Cardiovascular and Neurological Disease Treatment
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of Leonurine (B1674737) hydrochloride, juxtaposing its extensive preclinical data against established and alternative therapies for major cardiovascular and neurological conditions. While clinical trial data for Leonurine hydrochloride remains forthcoming, this document synthesizes the existing preclinical evidence, offering a forward-looking perspective on its therapeutic potential.
This compound, an alkaloid derived from the traditional Chinese medicine Herba Leonuri, has demonstrated a wide range of biological activities in preclinical studies, positioning it as a promising candidate for the treatment of cardiovascular and central nervous system diseases.[1][2] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, suggests a potential to address the complex pathologies of conditions like ischemic stroke, myocardial infarction, and Alzheimer's disease.[1][3]
Preclinical Efficacy of this compound
This compound has been extensively studied in various in vitro and in vivo models, demonstrating significant therapeutic potential across a spectrum of diseases.
Cardiovascular Applications
In preclinical models of myocardial infarction, Leonurine has been shown to protect against myocarditis by inhibiting the NF-κB signaling pathway and reducing reactive oxygen species.[1] It also promotes the survival of cardiomyocytes under hypoxic conditions.[1] For atherosclerosis, a chronic inflammatory disease of the arteries, Leonurine has shown potential in reducing hypercholesterolemia through its antioxidant and anti-inflammatory effects.[1]
Neuroprotective Effects
Leonurine has exhibited neuroprotective properties in models of ischemic stroke by improving brain injury through anti-apoptotic and antioxidant mechanisms.[1] Studies have shown that it can increase the levels of crucial antioxidant enzymes in brain tissue.[1] In the context of Alzheimer's disease, research indicates that Leonurine can inhibit the overactivation of microglia, the brain's primary immune cells, and reduce the expression of inflammatory factors, thereby protecting neurons and improving cognitive function in animal models.[1][4]
Other Potential Applications
Beyond cardiovascular and neurological disorders, preclinical evidence suggests that this compound may have hepatoprotective effects against alcoholic liver disease by modulating lipid metabolism and reducing oxidative damage.[5][6] It has also been investigated for its potential in treating premature ovarian insufficiency and certain types of cancer.[7][8]
Comparative Analysis with Standard and Alternative Therapies
A direct comparison of clinical efficacy is not yet possible due to the absence of published clinical trial data for this compound.[2][3] However, a comparison of its preclinical mechanisms with those of established treatments provides valuable insights into its potential therapeutic niche.
Table 1: Preclinical Profile of this compound vs. Standard of Care for Ischemic Stroke
| Feature | This compound (Preclinical) | Standard of Care (Clinical) |
| Primary Mechanism | Multi-faceted: Anti-inflammatory, antioxidant, anti-apoptotic, neuroprotective.[1] | Thrombolysis (dissolving blood clots) with tissue plasminogen activator (tPA).[9][10][11] |
| Therapeutic Window | Not established in humans. | Typically within 3 to 4.5 hours of symptom onset for tPA.[9][10] |
| Key Molecular Targets | NF-κB, Nrf-2, PI3K/Akt signaling pathways.[1][4] | Fibrin (for tPA).[12] |
| Potential Advantages | Potential for neuroprotection and reducing inflammation-related secondary injury.[1] | Established efficacy in restoring blood flow.[9][13] |
| Limitations | Lack of clinical data, low bioavailability.[2] | Narrow therapeutic window, risk of hemorrhage.[13] |
Table 2: Preclinical Profile of this compound vs. Treatments for Myocardial Infarction
| Feature | This compound (Preclinical) | Standard & Alternative Treatments (Clinical) |
| Primary Mechanism | Cardioprotective through anti-inflammatory, antioxidant, and anti-apoptotic actions.[1] | Restoration of blood flow (angioplasty, stenting, bypass surgery), antiplatelet agents, beta-blockers.[12][14][15] Natural supplements like Coenzyme Q10 and fish oil are also used.[16] |
| Key Molecular Targets | NF-κB, PI3K/Akt signaling pathways.[1] | Platelet aggregation, beta-adrenergic receptors.[14] |
| Potential Advantages | May reduce myocardial damage and promote tissue repair.[1] | Proven to reduce mortality and morbidity.[14][15] |
| Limitations | No clinical efficacy data.[2][3] | Invasive procedures carry risks; medications can have side effects.[14][15] |
Table 3: Preclinical Profile of this compound vs. Alzheimer's Disease Therapies
| Feature | This compound (Preclinical) | Standard & Alternative Treatments (Clinical) |
| Primary Mechanism | Neuroprotective, anti-inflammatory (inhibits microglial overactivation), antioxidant.[1][4] | Symptomatic treatment with cholinesterase inhibitors and NMDA receptor antagonists; newer therapies target amyloid plaques.[17][18] Alternative treatments include Ginkgo biloba and Omega-3 fatty acids.[19][20] |
| Key Molecular Targets | JNK and NF-κB signaling pathways in microglia.[1] | Acetylcholinesterase, NMDA receptors, amyloid-beta plaques.[18][21] |
| Potential Advantages | May address the neuroinflammatory component of the disease.[1] | Can temporarily improve cognitive symptoms.[18] |
| Limitations | Preclinical data only.[2][3] | Do not stop the underlying neurodegenerative process; limited efficacy.[18][21] |
Signaling Pathways and Experimental Protocols
The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways.
Key Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Example: Preclinical Ischemic Stroke Model
Caption: Experimental workflow for preclinical ischemic stroke studies.
Detailed Experimental Protocols
A summary of common experimental protocols used in the preclinical evaluation of this compound is provided below.
Table 4: Common Experimental Protocols in this compound Preclinical Research
| Parameter | Description |
| Animal Models | Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rats or mice. Myocardial Infarction: Coronary artery ligation in rats. Alzheimer's Disease: APP/PS1 transgenic mice or intracerebroventricular injection of amyloid-beta in rats.[1][4] |
| Cell Lines | Cardiomyocytes: H9c2 cells. Neurons: PC12, SH-SY5Y cells. Microglia: BV-2 cells.[1] |
| Dosage (Animal Studies) | Varies depending on the model and route of administration, typically ranging from 10 to 100 mg/kg. |
| Key Assays | Infarct Size: 2,3,5-triphenyltetrazolium chloride (TTC) staining. Apoptosis: TUNEL staining, Western blot for Bcl-2/Bax ratio. Oxidative Stress: Measurement of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and reactive oxygen species (ROS) levels. Inflammation: ELISA or qPCR for cytokines like TNF-α, IL-1β, and IL-6. Protein Expression: Western blotting for key signaling pathway proteins.[1][4] |
Conclusion and Future Directions
The extensive body of preclinical evidence strongly suggests that this compound holds significant promise as a therapeutic agent for cardiovascular and neurological diseases. Its ability to target multiple pathological pathways, including inflammation, oxidative stress, and apoptosis, sets it apart from many existing treatments that often have a singular mechanism of action.
However, the transition from preclinical promise to clinical reality is a critical and challenging step. Key areas that require further investigation include:
-
Clinical Trials: Rigorously designed clinical trials are essential to establish the safety and efficacy of this compound in human populations.[2][3]
-
Pharmacokinetics and Bioavailability: While some animal data exists, a thorough understanding of its pharmacokinetic profile in humans is necessary. Its low bioavailability may necessitate structural modifications or novel drug delivery systems.[2]
-
Toxicology: Comprehensive long-term toxicology studies are required to ensure its safety for chronic use.[3]
References
- 1. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leonurine: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leonurine Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis [frontiersin.org]
- 6. The Hepatoprotective Effect of this compound Against Alcoholic Liver Disease Based on Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Stroke - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. Stroke - Treatment | NHLBI, NIH [nhlbi.nih.gov]
- 11. Treatment and Intervention for Stroke | Stroke | CDC [cdc.gov]
- 12. treatments for heart attack - NHS [nhs.uk]
- 13. 5. Acute Ischemic Stroke Treatment | Canadian Stroke Best Practices [strokebestpractices.ca]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Heart Attack (Myocardial Infarction) Treatment Options | Temple Health [templehealth.org]
- 16. Natural treatments for heart attacks | Research Starters | EBSCO Research [ebsco.com]
- 17. mdpi.com [mdpi.com]
- 18. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. txalz.org [txalz.org]
- 20. alz.org [alz.org]
- 21. Alzheimer's treatments: What's on the horizon? - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Proper Disposal of Leonurine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for leonurine (B1674737) hydrochloride, a bioactive alkaloid, ensuring the safety of laboratory personnel and the protection of the environment.
Leonurine hydrochloride is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity (Oral, Category 3): Toxic if swallowed.
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.
-
Acute Aquatic Hazard (Category 3): Harmful to aquatic life.
Due to these hazards, this compound and any materials contaminated with it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] Release into the environment must be strictly avoided.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound.
Waste Identification and Segregation
-
Identify: All waste streams containing this compound must be clearly identified. This includes pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, etc.).
-
Segregate: Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions. Store in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.
Container Selection and Labeling
-
Container: Use a robust, chemically compatible, and leak-proof container for waste collection. The container must be in good condition with a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "solution in DMSO," "contaminated labware"). The appropriate hazard pictograms for acute toxicity, health hazard, and environmental hazard should also be displayed.
Waste Accumulation and Storage
-
Closed Containers: Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should be away from sources of ignition and incompatible materials.
Disposal of Empty Containers
-
Triple Rinsing: Due to its acute toxicity, empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, or another appropriate solvent).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to dry, it can typically be disposed of as non-hazardous waste. However, institutional and local regulations may vary, so it is essential to confirm this with your environmental health and safety (EHS) department.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Recommended Disposal Method
High-temperature incineration in a permitted hazardous waste incinerator is the recommended disposal method for this compound. This process effectively destroys the organic compound, minimizing its potential harm to the environment.[1] Landfill disposal in a designated hazardous waste landfill may be an option for solid waste, but incineration is generally preferred for toxic and organic compounds.
Quantitative Data
Specific quantitative data, such as permissible concentration limits for disposal or reportable quantities for spills, are highly dependent on local, state, and federal regulations and are not broadly published for specific compounds like this compound. Professionals are advised to consult their institution's EHS department and the relevant regulatory agencies for this information.
Experimental Protocols
Detailed experimental protocols for the disposal of specific chemical compounds are typically not available in the public domain. The procedures outlined above are based on general best practices for hazardous waste management. For specific operational questions, it is imperative to consult your institution's chemical hygiene plan and EHS professionals.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Triple-rinse procedure for empty this compound containers.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's safety experts for guidance on specific situations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Leonurine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with active pharmaceutical ingredients like Leonurine hydrochloride. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
The signal word for this compound is Warning .[1] The target organ is the respiratory system.[1]
Quantitative Safety Data
| Data Point | Value | Source |
| LD50 (Oral, Mouse) | 118.68 g/kg (for 95% ethanol (B145695) extract of Leonurus japonicus) | [3] |
| Hazard Codes | H315, H319, H335 | [1][2] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
Note: The provided LD50 value is for a plant extract and not for pure this compound. Therefore, a conservative approach to handling is strongly advised.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the mandatory PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and irritation. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles causing serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of the powder, which can cause respiratory irritation.[1] |
| Body Protection | A fully buttoned laboratory coat with long sleeves | Protects skin from accidental contact. |
| Footwear | Closed-toe shoes | Prevents injury from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and experimental integrity.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Checklist: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Spill Kit: Keep a spill kit rated for chemical powders readily accessible.
Weighing and Solution Preparation
-
Weighing: Use a disposable weigh boat or creased weighing paper to handle the powder. Tare the balance with the empty container before adding the compound.
-
Aliquotting: Minimize the generation of dust by carefully opening the container and gently scooping the required amount. Avoid pouring the powder directly.
-
Dissolving: To prepare a stock solution, add the solvent to the vessel containing the pre-weighed this compound. This minimizes the risk of powder becoming airborne. Gently swirl or sonicate to dissolve. This compound is soluble in DMSO.[4]
Personal Hygiene
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.
Safe Handling Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
